2R-Pristanoyl-CoA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C40H72N7O17P3S |
|---|---|
Poids moléculaire |
1048.0 g/mol |
Nom IUPAC |
S-[2-[3-[[(2R)-4-[[[(2R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2R,6R,10R)-2,6,10,14-tetramethylpentadecanethioate |
InChI |
InChI=1S/C40H72N7O17P3S/c1-25(2)11-8-12-26(3)13-9-14-27(4)15-10-16-28(5)39(52)68-20-19-42-30(48)17-18-43-37(51)34(50)40(6,7)22-61-67(58,59)64-66(56,57)60-21-29-33(63-65(53,54)55)32(49)38(62-29)47-24-46-31-35(41)44-23-45-36(31)47/h23-29,32-34,38,49-50H,8-22H2,1-7H3,(H,42,48)(H,43,51)(H,56,57)(H,58,59)(H2,41,44,45)(H2,53,54,55)/t26-,27-,28-,29-,32?,33?,34+,38-/m1/s1 |
Clé InChI |
XYJPSQPVCBNZHT-BKLOBWTRSA-N |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the 2R-Pristanoyl-CoA Metabolic Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the 2R-Pristanoyl-CoA metabolic pathway, a critical peroxisomal beta-oxidation route for the degradation of branched-chain fatty acids. Dysregulation of this pathway is implicated in several inherited metabolic disorders, most notably Refsum disease, making it a significant area of study for researchers and a potential target for therapeutic intervention. This document details the core biochemistry, key enzymatic players, quantitative data, experimental methodologies, and regulatory aspects of the pathway.
Introduction
Pristanic acid (2,6,10,14-tetramethylpentadecanoic acid) is a branched-chain fatty acid derived from the alpha-oxidation of phytanic acid, which is obtained from dietary sources such as dairy products and ruminant fats.[1][2] Due to the presence of a methyl group on its beta-carbon, phytanic acid cannot be directly metabolized through beta-oxidation.[3] The initial alpha-oxidation of phytanic acid yields pristanic acid, which can then undergo peroxisomal beta-oxidation.[4][5] The this compound metabolic pathway is the specific route for the degradation of the 2R-stereoisomer of pristanoyl-CoA. This pathway is essential for preventing the accumulation of toxic levels of pristanic and phytanic acids.
The Core Metabolic Pathway
The metabolism of this compound occurs primarily within the peroxisome and involves a series of enzymatic reactions to shorten the branched-chain fatty acid. The process begins with the activation of pristanic acid to its CoA ester, followed by stereochemical inversion and successive rounds of beta-oxidation.
Activation of Pristanic Acid
Pristanic acid is activated to pristanoyl-CoA by long-chain acyl-CoA synthetase (ACSL). This activation can occur in peroxisomes, mitochondria, and microsomes.[6]
Peroxisomal Import
Long-branched chain fatty acids like pristanic acid are preferentially transported across the peroxisomal membrane by the ATP-binding cassette (ABC) transporter, ABCD3.[7]
Beta-Oxidation of Pristanoyl-CoA
Once inside the peroxisome, pristanoyl-CoA undergoes beta-oxidation. However, the peroxisomal beta-oxidation machinery is stereospecific for the (S)-isomer of 2-methyl-branched-chain acyl-CoAs.[8] Therefore, (2R)-pristanoyl-CoA must first be converted to its (S)-epimer.
The key enzymatic steps are:
-
Racemization: Alpha-methylacyl-CoA racemase (AMACR) catalyzes the epimerization of (2R)-pristanoyl-CoA to (2S)-pristanoyl-CoA. This is a critical step as only the (S)-isomer can be further metabolized.[8][9]
-
Oxidation: The first step of beta-oxidation is catalyzed by the peroxisomal branched-chain acyl-CoA oxidase (ACOX3, also known as pristanoyl-CoA oxidase), which introduces a double bond between the alpha and beta carbons of (2S)-pristanoyl-CoA, producing trans-2,3-dehydropristanoyl-CoA and hydrogen peroxide.[10][11]
-
Hydration and Dehydrogenation: These subsequent two steps are carried out by the D-bifunctional protein (DBP), also known as multifunctional enzyme 2 (MFP-2). It first hydrates the double bond to form 3-hydroxypristanoyl-CoA and then dehydrogenates it to 3-ketopristanoyl-CoA.[10][12]
-
Thiolytic Cleavage: The final step is catalyzed by sterol carrier protein X (SCPx), a peroxisomal thiolase that cleaves 3-ketopristanoyl-CoA into propionyl-CoA and 4,8,12-trimethyltridecanoyl-CoA.[10][13]
This cycle is repeated, with each cycle shortening the acyl-CoA chain by three carbons (releasing one molecule of propionyl-CoA and one of acetyl-CoA in subsequent cycles) until 4,8-dimethylnonanoyl-CoA is formed.[3][14]
Downstream Fate of Beta-Oxidation Products
The end products of the three cycles of peroxisomal beta-oxidation of pristanoyl-CoA are two molecules of propionyl-CoA, one molecule of acetyl-CoA, and one molecule of 4,8-dimethylnonanoyl-CoA.[14] These products are then transported to the mitochondria for further metabolism. This transport is facilitated by carnitine acyltransferases, such as carnitine octanoyltransferase (CROT) and carnitine acetyltransferase (CRAT), which convert the acyl-CoAs to their corresponding acylcarnitines.[3][15] 4,8-dimethylnonanoyl-CoA is converted to 4,8-dimethylnonanoylcarnitine and exported to the mitochondria for complete oxidation.[3][16]
Quantitative Data
Enzyme Kinetic Parameters
| Enzyme | Substrate | Km | Vmax | Organism/Source |
| 2-Hydroxyphytanoyl-CoA lyase | 2-hydroxy-3-methylhexadecanoyl-CoA | 15 µM | - | Partially purified rat enzyme |
| Phytanoyl-CoA 2-hydroxylase | Phytanoyl-CoA | - | - | Recombinant human |
| Alpha-methylacyl-CoA racemase (AMACR) | (2R)-pristanoyl-CoA | - | - | Human |
| Pristanoyl-CoA oxidase (ACOX3) | 2-methylpalmitoyl-CoA | - | Oxidized twice as rapidly as palmitoyl-CoA | Purified rat liver |
| Sterol carrier protein X (SCPx) | 3-oxopristanoyl-CoA | - | Readily reacts | - |
Metabolite Concentrations in Health and Disease
| Metabolite | Condition | Plasma Concentration | Reference |
| Pristanic Acid | Healthy Controls | Age-dependent | [17] |
| Phytanic Acid | Healthy Controls | Age-dependent | [17] |
| Pristanic Acid | Zellweger Syndrome | Increased | [18] |
| Phytanic Acid | Zellweger Syndrome | Increased | [18] |
| Pristanic Acid | Rhizomelic Chondrodysplasia Punctata | Within control range | [18] |
| Phytanic Acid | Rhizomelic Chondrodysplasia Punctata | Increased | [18] |
| Pristanic Acid | Bifunctional Protein and/or 3-oxoacyl-CoA thiolase deficiency | Markedly increased Pristanic acid/Phytanic acid ratio | [17] |
Experimental Protocols
Quantification of Pristanic and Phytanic Acids in Plasma
This protocol is based on stable isotope dilution gas chromatography-mass spectrometry (GC-MS).[17][19]
Materials:
-
Plasma samples
-
Internal standards: Deuterium-labeled pristanic and phytanic acids
-
Organic solvents (e.g., hexane, methanol)
-
Derivatizing agent (e.g., pentafluorobenzyl bromide)
-
GC-MS system
Procedure:
-
Sample Preparation: To a known volume of plasma, add the internal standards.
-
Extraction: Extract the fatty acids using an appropriate organic solvent mixture.
-
Derivatization: Convert the fatty acids to their pentafluorobenzyl esters.
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS system. Use electron capture negative ion mass fragmentography for detection.
-
Quantification: Determine the concentrations of pristanic and phytanic acids by comparing the peak areas of the endogenous compounds to their respective internal standards.
Assay of Peroxisomal Beta-Oxidation in Cultured Fibroblasts
This method measures the beta-oxidation of radiolabeled pristanic acid in intact cells.[20]
Materials:
-
Cultured human skin fibroblasts
-
[1-¹⁴C]Pristanic acid
-
Cell culture medium and reagents
-
Scintillation counter
Procedure:
-
Cell Culture: Grow fibroblasts to confluency in appropriate culture dishes.
-
Incubation: Incubate the cells with medium containing [1-¹⁴C]pristanic acid for a defined period.
-
Measurement of Beta-Oxidation: Measure the production of ¹⁴CO₂ and water-soluble ¹⁴C-labeled products, which are indicative of beta-oxidation activity.
-
Data Analysis: Express the rate of beta-oxidation as the amount of radiolabeled product formed per unit of time per milligram of cell protein.
2-Hydroxyphytanoyl-CoA Lyase Activity Assay
This assay quantifies the production of [¹⁴C]formate from a radiolabeled substrate.[16]
Materials:
-
Enzyme source (e.g., purified enzyme, cell lysate)
-
[1-¹⁴C]2-hydroxy-3-methylhexadecanoyl-CoA
-
Reaction buffer (50 mM Tris, pH 7.5, 6.6 µM BSA, 0.8 mM MgCl₂, 20 µM thiamine (B1217682) pyrophosphate)
-
Scintillation cocktail and counter
Procedure:
-
Reaction Setup: Prepare the reaction mixture containing the buffer and substrate.
-
Enzyme Addition: Initiate the reaction by adding the enzyme source.
-
Incubation: Incubate at 37°C for a specified time.
-
Measurement: Quantify the production of [¹⁴C]formyl-CoA (which is readily hydrolyzed to [¹⁴C]formate) by measuring the released ¹⁴CO₂ after acidification and trapping.
Mandatory Visualizations
Caption: The metabolic pathway of this compound in the peroxisome.
Caption: Workflow for quantifying pristanic and phytanic acids in plasma.
Regulation of the Pathway
The regulation of the this compound metabolic pathway is intricately linked to the overall control of lipid metabolism. The peroxisome proliferator-activated receptor alpha (PPARα) is a key transcriptional regulator of the genes encoding the enzymes of the classical peroxisomal beta-oxidation pathway.[4][21] While the enzymes specific to the branched-chain pathway, such as ACOX3 and D-bifunctional protein, are not directly induced by peroxisome proliferators, the overall peroxisomal activity is influenced by PPARα activation.[4]
Furthermore, the substrate itself can regulate the pathway. For instance, phytanic acid has been shown to induce the activity of phytanoyl-CoA hydroxylase, the enzyme preceding the formation of pristanic acid.[22]
Clinical Significance
Defects in the this compound metabolic pathway lead to the accumulation of phytanic and pristanic acids, resulting in severe inherited metabolic disorders.
-
Refsum Disease: This autosomal recessive disorder is most commonly caused by a deficiency in phytanoyl-CoA hydroxylase, leading to a buildup of phytanic acid.[23] Clinical manifestations include retinitis pigmentosa, anosmia, peripheral neuropathy, and ataxia.[24]
-
Alpha-Methylacyl-CoA Racemase (AMACR) Deficiency: A defect in AMACR prevents the conversion of (2R)-pristanoyl-CoA to its (S)-isomer, leading to the accumulation of pristanic acid.
-
D-Bifunctional Protein (DBP) Deficiency: This is a severe peroxisomal disorder affecting the second and third steps of beta-oxidation for both branched-chain and very-long-chain fatty acids.[12][25]
-
Zellweger Syndrome Spectrum: These are disorders of peroxisome biogenesis, where the absence of functional peroxisomes leads to the accumulation of multiple metabolites, including phytanic and pristanic acids.[18]
Conclusion
The this compound metabolic pathway is a vital component of lipid metabolism, essential for the degradation of dietary branched-chain fatty acids. Understanding the intricate details of this pathway, from its core enzymatic reactions to its regulation and clinical relevance, is crucial for the diagnosis and development of therapeutic strategies for related metabolic disorders. This technical guide provides a foundational resource for professionals in the field to further their research and drug development efforts targeting this critical metabolic route.
References
- 1. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 2. The endogenous subcellular localisations of the long chain fatty acid-activating enzymes ACSL3 and ACSL4 in sarcoma and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: Showing metabocard for 4,8 Dimethylnonanoyl carnitine (HMDB0006202) [hmdb.ca]
- 4. PEROXISOMAL β-OXIDATION AND PEROXISOME PROLIFERATOR–ACTIVATED RECEPTOR α: An Adaptive Metabolic System | Annual Reviews [annualreviews.org]
- 5. Peroxisomal regulation of energy homeostasis: Effect on obesity and related metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characteristics and subcellular localization of pristanoyl-CoA synthetase in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Studies on phytanoyl-CoA 2-hydroxylase and synthesis of phytanoyl-coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. α-Methylacyl-CoA racemase expression and lethal prostate cancer in the Physicians’ Health Study and Health Professionals Follow-up Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Reactome | Beta-oxidation of pristanoyl-CoA [reactome.org]
- 12. D-bifunctional protein deficiency - Wikipedia [en.wikipedia.org]
- 13. Sterol carrier protein X (SCPx) is a peroxisomal branched-chain beta-ketothiolase specifically reacting with 3-oxo-pristanoyl-CoA: a new, unique role for SCPx in branched-chain fatty acid metabolism in peroxisomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Beta-oxidation of pristanoyl-CoA | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Metabolic interactions between peroxisomes and mitochondria with a special focus on acylcarnitine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Showing Compound 4,8-Dimethylnonanoyl carnitine (FDB023834) - FooDB [foodb.ca]
- 17. Peroxisomes contribute to the acylcarnitine production when the carnitine shuttle is deficient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Reactome | 4,8-dimethylnonanoyl-CoA + carnitine => 4,8-dimethylnonanoylcarnitine + CoASH [reactome.org]
- 20. nordiqc.org [nordiqc.org]
- 21. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. commons.und.edu [commons.und.edu]
- 24. researchgate.net [researchgate.net]
- 25. Molecular basis of D-bifunctional protein deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enzymatic Degradation of 2R-Pristanoyl-CoA: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pristanic acid, a branched-chain fatty acid derived from the dietary intake of phytanic acid, undergoes degradation primarily within peroxisomes. The metabolism of its CoA-ester, specifically the (2R)-stereoisomer of pristanoyl-CoA, necessitates a specialized enzymatic pathway to overcome the steric hindrance posed by the 2-methyl group. This technical guide provides an in-depth exploration of the core enzymes involved in the degradation of 2R-pristanoyl-CoA, detailing their catalytic functions, kinetic properties, and the experimental protocols utilized for their characterization. This document is intended to serve as a valuable resource for researchers in lipid metabolism, drug development professionals targeting these enzymes, and scientists investigating related metabolic disorders.
Introduction
The catabolism of branched-chain fatty acids is a critical metabolic process, and its dysregulation is associated with several inherited metabolic disorders. Pristanic acid (2,6,10,14-tetramethylpentadecanoic acid) is a significant dietary branched-chain fatty acid that is catabolized through a peroxisomal β-oxidation pathway. The initial substrate for this pathway is often the (2R)-epimer of pristanoyl-CoA. However, the enzymes of β-oxidation are stereospecific for the (2S)-epimer. This guide focuses on the enzymatic cascade responsible for the conversion and subsequent degradation of this compound.
The this compound Degradation Pathway: An Overview
The degradation of this compound is a multi-step process localized within the peroxisomes. It involves an initial epimerization reaction followed by a series of β-oxidation cycles. The key enzymes orchestrating this pathway are:
-
Alpha-methylacyl-CoA racemase (AMACR): Catalyzes the conversion of (2R)-pristanoyl-CoA to its (2S)-epimer.
-
Branched-chain acyl-CoA oxidase (ACOX2/ACOX3): Initiates the β-oxidation of (2S)-pristanoyl-CoA.
-
Multifunctional protein 2 (MFP-2): Possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.
-
Sterol carrier protein X (SCPx)/Peroxisomal thiolase: Catalyzes the final thiolytic cleavage step.
The pathway is initiated by the conversion of the 2R- to the 2S-form, which then enters the peroxisomal beta-oxidation spiral.[1][2][3]
Core Enzymes and Their Characteristics
This section details the individual enzymes, their functions, and available quantitative data.
Alpha-Methylacyl-CoA Racemase (AMACR)
AMACR (EC 5.1.99.4) is a pivotal enzyme that resolves the stereochemical barrier in branched-chain fatty acid degradation.[3] It is found in both peroxisomes and mitochondria.[1]
-
Function: AMACR catalyzes the epimerization of 2-methyl-branched-chain acyl-CoAs, including the conversion of (2R)-pristanoyl-CoA to (2S)-pristanoyl-CoA, which is the substrate for the subsequent β-oxidation enzymes.[1][2] In vitro experiments have shown that the enzyme can convert both (2S)- and (2R)-methyldecanoyl-CoA esters with similar efficiency, establishing a near 1:1 equilibrium.[3]
-
Clinical Significance: Deficiencies in AMACR can lead to an accumulation of pristanic acid and are associated with adult-onset sensory motor neuropathy.[4] Conversely, AMACR is overexpressed in several cancers, including prostate cancer, making it a potential therapeutic target.
Branched-Chain Acyl-CoA Oxidase (ACOX2/ACOX3)
ACOX2 (EC 1.3.3.6) and ACOX3 are peroxisomal enzymes that catalyze the first and rate-limiting step of β-oxidation for branched-chain fatty acyl-CoAs.[5]
-
Function: These oxidases introduce a double bond between the α- and β-carbons of (2S)-pristanoyl-CoA to form trans-2,3-dehydropristanoyl-CoA, with the concomitant production of hydrogen peroxide.[6]
-
Substrate Specificity: ACOX2 and ACOX3 exhibit specificity for branched-chain acyl-CoAs.[7]
-
Tissue Distribution: ACOX2 is expressed in most tissues, with higher levels in the liver and kidney.[8][9]
Multifunctional Protein 2 (MFP-2)
MFP-2 (also known as D-bifunctional protein) is a single polypeptide with two distinct enzymatic activities that catalyze the second and third steps of peroxisomal β-oxidation.[10][11]
-
Function:
-
Enoyl-CoA Hydratase activity: Hydrates the double bond of trans-2,3-dehydropristanoyl-CoA to form 3-hydroxypristanoyl-CoA.
-
3-Hydroxyacyl-CoA Dehydrogenase activity: Oxidizes 3-hydroxypristanoyl-CoA to 3-ketopristanoyl-CoA, using NAD+ as a cofactor.[6]
-
-
Stereospecificity: MFP-2 is specific for the D-isomers of 3-hydroxyacyl-CoAs.[10]
Sterol Carrier Protein X (SCPx) / Peroxisomal Thiolase
SCPx is a peroxisomal protein that possesses thiolase activity (EC 2.3.1.16) and is responsible for the final step in the β-oxidation cycle.[12]
-
Function: SCPx catalyzes the thiolytic cleavage of 3-ketopristanoyl-CoA, yielding acetyl-CoA and a shortened acyl-CoA (4,8,12-trimethyltridecanoyl-CoA).[6] This shortened acyl-CoA can then undergo further rounds of β-oxidation.
-
Substrate Specificity: While other thiolases exist in the peroxisome, SCPx displays a preference for 3-oxoacyl-CoAs with a 2-methyl branch.
Quantitative Data Summary
| Enzyme | Substrate | Km | Vmax | Tissue Distribution |
| AMACR | (2R)-Pristanoyl-CoA | Data not available | Data not available | Liver, Kidney, Prostate |
| ACOX2 | Pristanoyl-CoA | Data not available | Data not available | Liver, Kidney, Heart, Skeletal Muscle, Pancreas[8][9] |
| MFP-2 | (2E)-decenoyl-CoA | Data not available | Data not available | Ubiquitous |
| SCPx | 3-Acetoacetyl-CoA | 158 µM | 32 mM/min | Ubiquitous |
Note: The kinetic parameters for SCPx were determined using 3-acetoacetyl-CoA as a substrate and may not directly reflect the kinetics with 3-ketopristanoyl-CoA.[13][14] Further research is required to establish the specific kinetic constants for the enzymes of the this compound degradation pathway with their physiological substrates.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of the enzymes involved in this compound degradation.
Alpha-Methylacyl-CoA Racemase (AMACR) Activity Assay (NMR-based)
This protocol is adapted from a method utilizing the elimination reaction of a fluorinated substrate analog.[15]
Principle: AMACR catalyzes the elimination of hydrogen fluoride (B91410) (HF) from 3-fluoro-2-methylacyl-CoA substrates. The conversion of the substrate can be monitored by 1H NMR spectroscopy.
Materials:
-
Recombinant human AMACR
-
(2R,3R)-3-fluoro-2-methyldecanoyl-CoA (substrate)
-
Sodium phosphate (B84403) buffer (NaH2PO4–NaOH), pH 7.4
-
Deuterium oxide (D2O)
-
NMR spectrometer
Procedure:
-
Prepare a solution of the AMACR enzyme (0.12 mg/mL; 2.54 µM) in sodium phosphate buffer containing approximately 88% (v/v) D2O.
-
Prepare a 200 µM solution of the substrate, (2R,3R)-3-fluoro-2-methyldecanoyl-CoA, in the same buffer.
-
To an NMR tube, add 275 µL of the enzyme solution.
-
Initiate the reaction by adding 275 µL of the substrate solution to the NMR tube.
-
Incubate the reaction mixture at 30°C for 60 minutes.
-
Acquire 1H NMR spectra at regular intervals to monitor the decrease in the substrate signal and the appearance of the product signal.
Data Analysis:
The rate of the reaction can be determined by quantifying the change in the integral of the substrate or product peaks over time.
Branched-Chain Acyl-CoA Oxidase (ACOX) Activity Assay (Spectrophotometric)
This protocol is a general method for assaying acyl-CoA oxidase activity based on the production of hydrogen peroxide.[16][17][18]
Principle: The hydrogen peroxide produced by the ACOX reaction is used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate, leading to a measurable increase in absorbance.
Materials:
-
Tissue homogenate or purified ACOX
-
Pristanoyl-CoA (substrate)
-
MES buffer (50 mM, pH 8.0)
-
4-Aminoantipyrine (4-AAP)
-
Phenol
-
Flavin adenine (B156593) dinucleotide (FAD)
-
Horseradish peroxidase (HRP)
-
Triton X-100
-
Spectrophotometer
Procedure:
-
Prepare a reaction cocktail containing MES buffer, 4-AAP, phenol, FAD, HRP, and Triton X-100.
-
Equilibrate the reaction cocktail to 30°C.
-
Add the enzyme sample (tissue homogenate or purified ACOX) to the reaction cocktail.
-
Initiate the reaction by adding the substrate, pristanoyl-CoA.
-
Monitor the increase in absorbance at 500 nm for approximately 5 minutes.
-
A blank reaction without the enzyme should be run in parallel to correct for any non-enzymatic oxidation.
Data Analysis:
The rate of the reaction is calculated from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of the quinoneimine dye formed. One unit of activity is defined as the amount of enzyme that forms 1.0 µmole of H2O2 per minute.[18]
Multifunctional Protein 2 (MFP-2) Activity Assay
The hydratase and dehydrogenase activities of MFP-2 can be assayed separately.[19]
5.3.1. Enoyl-CoA Hydratase Activity
Principle: The hydration of the enoyl-CoA substrate is monitored by the decrease in absorbance at 263 nm.
Materials:
-
Purified MFP-2
-
trans-2,3-dehydropristanoyl-CoA (substrate)
-
Tris-HCl buffer (pH 8.0)
-
Spectrophotometer
Procedure:
-
Prepare a solution of the substrate in Tris-HCl buffer.
-
Add the purified MFP-2 to the substrate solution.
-
Monitor the decrease in absorbance at 263 nm as the double bond is hydrated.
5.3.2. 3-Hydroxyacyl-CoA Dehydrogenase Activity
Principle: The oxidation of the 3-hydroxyacyl-CoA substrate is coupled to the reduction of NAD+, which is monitored by the increase in absorbance at 340 nm.
Materials:
-
Purified MFP-2
-
3-hydroxypristanoyl-CoA (substrate)
-
Tris-HCl buffer (pH 8.0)
-
NAD+
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, NAD+, and the substrate.
-
Initiate the reaction by adding the purified MFP-2.
-
Monitor the increase in absorbance at 340 nm due to the formation of NADH.
Sterol Carrier Protein X (SCPx) Thiolase Activity Assay (Spectrophotometric)
This is a general protocol for assaying thiolase activity.[14][20][21]
Principle: The thiolytic cleavage of the 3-ketoacyl-CoA substrate in the presence of Coenzyme A (CoA) results in a decrease in absorbance at 303 nm.
Materials:
-
Purified SCPx
-
3-ketopristanoyl-CoA (substrate)
-
Tris-HCl buffer (pH 8.3)
-
MgCl2
-
Coenzyme A (CoA)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, and CoA.
-
Add the substrate, 3-ketopristanoyl-CoA, to the reaction mixture.
-
Initiate the reaction by adding the purified SCPx enzyme.
-
Monitor the decrease in absorbance at 303 nm, which corresponds to the cleavage of the 3-ketoacyl-CoA.[14]
Visualizations
Signaling Pathway Diagram
Caption: Peroxisomal degradation pathway of this compound.
Experimental Workflow Diagram: AMACR Activity Assay
Caption: Workflow for the NMR-based AMACR activity assay.
Logical Relationship Diagram: Enzyme Function in Pathway
Caption: Functional roles of enzymes in the degradation pathway.
Conclusion
The degradation of this compound is a specialized and essential metabolic pathway that relies on the coordinated action of a unique set of peroxisomal enzymes. Understanding the intricacies of these enzymes, from their kinetic properties to their regulation, is crucial for elucidating the pathophysiology of related metabolic disorders and for the development of novel therapeutic interventions. This technical guide provides a foundational overview of the current knowledge in the field, highlighting the key enzymes and the experimental approaches to study them. Further research is warranted to fill the existing gaps in our understanding, particularly concerning the detailed kinetic characterization of these enzymes with their physiological substrates and their regulation in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Role of α-Methylacyl Coenzyme A Racemase in the Degradation of Methyl-Branched Alkanes by Mycobacterium sp. Strain P101 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alpha-methylacyl-CoA racemase - Wikipedia [en.wikipedia.org]
- 4. Current Knowledge on the Function of α-Methyl Acyl-CoA Racemase in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Peroxisomal acyl-CoA synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ACOX2 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 9. Tissue expression of ACOX2 - Summary - The Human Protein Atlas [proteinatlas.org]
- 10. Evidence that multifunctional protein 2, and not multifunctional protein 1, is involved in the peroxisomal beta-oxidation of pristanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evidence that multifunctional protein 2, and not multifunctional protein 1, is involved in the peroxisomal beta-oxidation of pristanic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. InterPro [ebi.ac.uk]
- 13. Purification, crystallization and preliminary X-ray diffraction analysis of 3-ketoacyl-CoA thiolase A1887 from Ralstonia eutropha H16 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Purification, crystallization and preliminary X-ray diffraction analysis of 3-ketoacyl-CoA thiolase A1887 from Ralstonia eutropha H16 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A study on the AMACR catalysed elimination reaction and its application to inhibitor testing - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01541C [pubs.rsc.org]
- 16. A sensitive spectrophotometric assay for peroxisomal acyl-CoA oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A kinetic investigation of the acyl-CoA oxidase reaction with the use of a novel spectrophotometric assay. Inhibition by acetyl-CoA, CoA and FMN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Peroxisomal multifunctional enzyme type 2 from the fruitfly: dehydrogenase and hydratase act as separate entities, as revealed by structure and kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Thiolase - Wikipedia [en.wikipedia.org]
- 21. Cloning, Expression and Purification of an Acetoacetyl CoA Thiolase from Sunflower Cotyledon - PMC [pmc.ncbi.nlm.nih.gov]
The Synthesis and Discovery of 2R-Pristanoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2R-Pristanoyl-Coenzyme A (CoA) is a crucial intermediate in the metabolism of branched-chain fatty acids, particularly phytanic acid, a substance derived from dietary sources such as dairy products, meat, and fish.[1] The study of 2R-Pristanoyl-CoA is intrinsically linked to the understanding of several inherited metabolic disorders, most notably Refsum disease, a condition characterized by the accumulation of phytanic acid leading to severe neurological damage.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, and metabolic fate of this compound, with a focus on the experimental methodologies and quantitative data relevant to researchers in the field.
The discovery and elucidation of the metabolic pathway of this compound were the culmination of extensive research into the biochemical basis of Refsum disease. Seminal work in the late 1990s definitively characterized the alpha-oxidation pathway of phytanic acid, identifying pristanic acid as a key product and its subsequent activation to pristanoyl-CoA.[3][4] These studies revealed that the metabolism of pristanoyl-CoA is stereospecific, highlighting the critical role of specific enzymes in processing the (2R)-epimer.
Metabolic Pathway of this compound
The metabolic journey of this compound begins with the intake of phytanic acid, which, due to its methyl group at the β-carbon, cannot be directly metabolized through β-oxidation. Instead, it undergoes α-oxidation in the peroxisomes.[1]
Alpha-Oxidation of Phytanic Acid
The initial phase of phytanic acid metabolism involves a four-step α-oxidation process that ultimately yields pristanic acid.
-
Activation to Phytanoyl-CoA: Phytanic acid is first activated to phytanoyl-CoA by an acyl-CoA synthetase. This reaction requires Coenzyme A, ATP, and Magnesium ions.[4]
-
Hydroxylation: Phytanoyl-CoA is then hydroxylated at the α-position by phytanoyl-CoA hydroxylase (PHYH), a 2-oxoglutarate-dependent oxygenase, to form 2-hydroxyphytanoyl-CoA.[5] A deficiency in this enzyme is the primary cause of classical Refsum disease.[1]
-
Cleavage: 2-hydroxyphytanoyl-CoA is cleaved by 2-hydroxyphytanoyl-CoA lyase, a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme, into pristanal (B217276) and formyl-CoA.[3]
-
Oxidation: Pristanal is subsequently oxidized by an aldehyde dehydrogenase to pristanic acid.[3]
Formation and Fate of this compound
Pristanic acid, a mixture of (2R)- and (2S)-epimers, is then activated to pristanoyl-CoA.[6] The (2S)-epimer can directly enter the β-oxidation pathway. However, the (2R)-epimer, this compound, requires an additional enzymatic step for its metabolism.
Isomerization by α-Methylacyl-CoA Racemase (AMACR): this compound is converted to its (2S)-epimer by the enzyme α-methylacyl-CoA racemase (AMACR).[7][8] This isomerization is crucial as the subsequent enzymes in the β-oxidation pathway are specific for the (S)-stereoisomer.[9]
Peroxisomal β-Oxidation: Once converted to (2S)-pristanoyl-CoA, the molecule undergoes three cycles of peroxisomal β-oxidation, yielding acetyl-CoA, propionyl-CoA, and 4,8-dimethylnonanoyl-CoA.[3][10] The latter is then transported to the mitochondria for further oxidation.[10]
Signaling Pathway of Pristanoyl-CoA Metabolism
Quantitative Data
The following tables summarize key quantitative data related to the metabolism of pristanic acid and the enzymes involved.
Table 1: Plasma Concentrations of Pristanic Acid and its β-Oxidation Intermediates in Healthy Controls and Patients with Peroxisomal Disorders. [11][12]
| Analyte | Healthy Controls (nM) | Patients with Generalized Peroxisomal Disorders (nM) | Patients with Bifunctional Protein Deficiency (nM) |
| Pristanic Acid | 2 - 48 | Significantly Increased | Significantly Increased |
| 2,3-Pristenic Acid | 2 - 48 | Comparable to controls | Elevated |
| 3-Hydroxypristanic Acid | 0.02 - 0.81 | Comparable to controls | Elevated |
| 3-Ketopristanic Acid | 0.07 - 1.45 | Comparable to controls | Within normal range, but relatively low |
Table 2: Kinetic Parameters of Human α-Methylacyl-CoA Racemase (AMACR). [13]
| Substrate | Km (µM) | Vmax (µmol/min/mg) |
| Pristanoyl-CoA | 172 | 0.1 |
| Trihydroxycoprostanoyl-CoA | 31.6 | Not Reported |
Experimental Protocols
General Chemo-Enzymatic Synthesis of Acyl-CoAs
Materials:
-
Pristanic acid
-
Coenzyme A (CoA)
-
Carbonyldiimidazole (CDI) or other activating agent (e.g., symmetric anhydride)
-
Anhydrous solvent (e.g., THF, DMF)
-
Aqueous buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5)
-
HPLC for purification
Procedure:
-
Activation of Pristanic Acid:
-
Dissolve pristanic acid in an anhydrous solvent.
-
Add an activating agent such as CDI and stir at room temperature to form the acyl-imidazole intermediate. The reaction progress can be monitored by TLC or LC-MS.
-
-
Thioesterification with Coenzyme A:
-
In a separate vessel, dissolve Coenzyme A in an aqueous buffer.
-
Slowly add the activated pristanic acid solution to the Coenzyme A solution while maintaining the pH of the mixture.
-
Allow the reaction to proceed at room temperature.
-
-
Purification:
-
The resulting pristanoyl-CoA can be purified by reverse-phase HPLC.
-
Workflow for Chemo-Enzymatic Synthesis of Pristanoyl-CoA
Assay for α-Methylacyl-CoA Racemase (AMACR) Activity
The activity of AMACR can be measured using a radiolabeled substrate, [2-³H]-pristanoyl-CoA.[16] The assay is based on the release of ³H₂O during the enzymatic conversion of the (R)- to the (S)-isomer.
Materials:
-
[2-³H]-pristanoyl-CoA (substrate)
-
Tissue homogenate or purified AMACR
-
Tris/HCl buffer (pH 8.0)
-
Trichloroacetic acid (TCA)
-
Reverse-phase silica (B1680970) gel column
-
Scintillation counter
Procedure:
-
Incubation:
-
Incubate the tissue lysate or purified enzyme with [2-³H]-pristanoyl-CoA in Tris/HCl buffer at 37°C.
-
-
Reaction Termination:
-
Stop the reaction by adding TCA.
-
-
Separation:
-
Apply the reaction mixture to a reverse-phase silica gel column to separate the [³H]-H₂O from the unreacted substrate.
-
-
Quantification:
-
Quantify the amount of [³H]-H₂O produced using a liquid scintillation counter.
-
Conclusion
This compound is a pivotal molecule in the intricate pathway of branched-chain fatty acid metabolism. Its discovery and the elucidation of its metabolic fate have been instrumental in understanding the pathophysiology of Refsum disease and other related peroxisomal disorders. The methodologies for its synthesis and the assays for the enzymes that act upon it are essential tools for researchers and drug development professionals. Further research into the precise quantification of this compound in various tissues and its role in cellular signaling may open new avenues for therapeutic interventions in diseases associated with its metabolism.
References
- 1. The metabolism of phytanic acid and pristanic acid in man: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phytanic acid alpha-oxidation, new insights into an old problem: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hepatic alpha-oxidation of phytanic acid. A revised pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Alpha-methylacyl-CoA racemase - Wikipedia [en.wikipedia.org]
- 8. Reactome | Isomerization of (2R)-pristanoyl-CoA to (2S)-pristanoyl-CoA [reactome.org]
- 9. researchgate.net [researchgate.net]
- 10. Reactome | Beta-oxidation of pristanoyl-CoA [reactome.org]
- 11. researchgate.net [researchgate.net]
- 12. Analysis of pristanic acid beta-oxidation intermediates in plasma from healthy controls and patients affected with peroxisomal disorders by stable isotope dilution gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. uniprot.org [uniprot.org]
- 14. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Elevated α-Methylacyl-CoA Racemase Enzymatic Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Cellular Choreography of 2R-Pristanoyl-CoA Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The metabolism of 2R-pristanoyl-CoA, a branched-chain fatty acid derivative, is a critical pathway in cellular lipid homeostasis, primarily localized within peroxisomes with subsequent mitochondrial involvement for complete oxidation. This technical guide provides an in-depth exploration of the cellular localization, enzymatic machinery, and regulatory networks governing this compound metabolism. We present a comprehensive overview of the metabolic cascade, detailed experimental protocols for its investigation, and quantitative data on key enzymatic components. Furthermore, this guide illustrates the intricate signaling pathways and experimental workflows through detailed diagrams, offering a valuable resource for researchers in lipid metabolism and drug development.
Introduction
Pristanic acid, a 2-methyl-branched-chain fatty acid, is derived from the dietary intake of phytanic acid, which is abundant in dairy products, meat, and fish.[1] Due to the presence of a methyl group on the β-carbon, phytanic acid cannot be directly metabolized through β-oxidation. Instead, it undergoes α-oxidation within peroxisomes to yield pristanic acid.[1][2] Pristanic acid is then activated to pristanoyl-CoA, which exists as a racemic mixture of 2R- and 2S-stereoisomers. The degradation of the 2R-epimer, this compound, follows a specific and compartmentalized metabolic pathway, which is the focus of this guide. Understanding this pathway is crucial, as its dysregulation is associated with several inherited metabolic disorders, such as Refsum disease and D-bifunctional protein deficiency.[1][3]
Cellular Localization: A Peroxisomal and Mitochondrial Endeavor
The metabolism of this compound is a prime example of the metabolic cooperation between peroxisomes and mitochondria. The initial and indispensable steps of its degradation occur exclusively in the peroxisomes.
The Central Role of Peroxisomes
Peroxisomes are the primary site for the metabolism of this compound.[4][5] This organelle houses the specialized enzymatic machinery required to handle the methyl-branched structure of this fatty acyl-CoA. The key events within the peroxisome include:
-
Epimerization: The conversion of this compound to its metabolically active 2S-pristanoyl-CoA form.[6][7]
-
β-oxidation: Multiple cycles of β-oxidation to shorten the carbon chain of pristanoyl-CoA.[8][9]
Mitochondrial Contribution to Complete Oxidation
Peroxisomal β-oxidation is an incomplete process, chain-shortening the fatty acid to medium-chain acyl-CoAs.[10] The end products of peroxisomal β-oxidation of pristanoyl-CoA, namely acetyl-CoA, propionyl-CoA, and 4,8-dimethylnonanoyl-CoA, are transported to the mitochondria for their complete oxidation to CO2 and water via the Krebs cycle and oxidative phosphorylation.[7][8] This transport is facilitated by the carnitine shuttle system.[8]
The Metabolic Pathway of this compound
The degradation of this compound within the peroxisome is a sequential process involving a series of specialized enzymes.
Key Enzymes and Their Functions
The degradation of this compound is catalyzed by a dedicated set of enzymes within the peroxisome.
-
α-Methylacyl-CoA Racemase (AMACR): This enzyme catalyzes the initial and rate-limiting step in the degradation of this compound by converting it to its (2S)-stereoisomer.[6][7] This conversion is essential as the subsequent β-oxidation enzymes are specific for the S-form.[11]
-
Acyl-CoA Oxidase 2 (ACOX2) and Acyl-CoA Oxidase 3 (ACOX3): These enzymes catalyze the first step of β-oxidation, the FAD-dependent dehydrogenation of (2S)-pristanoyl-CoA to trans-2,3-dehydropristanoyl-CoA, producing hydrogen peroxide (H2O2) in the process.[10][12] Both ACOX2 and ACOX3 are involved in the degradation of 2-methyl-branched fatty acids.[10]
-
D-Bifunctional Protein (DBP): This multifunctional enzyme possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.[3][13] The hydratase domain converts trans-2,3-dehydropristanoyl-CoA to 3-hydroxypristanoyl-CoA, and the dehydrogenase domain subsequently oxidizes it to 3-ketopristanoyl-CoA.[14]
-
Sterol Carrier Protein X (SCPx): This protein has a dual function. Its C-terminal domain is identical to sterol carrier protein 2 (SCP2), involved in lipid transport, while its N-terminal domain possesses 3-oxoacyl-CoA thiolase activity.[5][15] The thiolase domain of SCPx catalyzes the final step of the β-oxidation spiral, cleaving 3-ketopristanoyl-CoA into propionyl-CoA and 4,8,12-trimethyltridecanoyl-CoA.[5]
Quantitative Data
The efficiency and regulation of the this compound metabolic pathway are determined by the kinetic properties of its constituent enzymes. The following tables summarize the available quantitative data for the key enzymes involved.
Table 1: Kinetic Parameters of Key Enzymes in this compound Metabolism
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | Organism/Tissue | Reference |
| SCPx | 3-oxo-2-methylpalmitoyl-CoA | 12 | 1,200 | Rat Liver | [5] |
| SCPx | 24-oxo-trihydroxycoprostanoyl-CoA | 10 | 480 | Rat Liver | [5] |
Note: Specific kinetic data for AMACR and ACOX2/3 with pristanoyl-CoA as a substrate is limited in the readily available literature. The data for SCPx is provided for related 2-methyl-branched substrates.
Experimental Protocols
Investigating the cellular localization and metabolism of this compound requires a combination of biochemical and analytical techniques.
Subcellular Fractionation for Peroxisome Isolation
This protocol describes the isolation of peroxisomes from rat liver using differential and density gradient centrifugation.[16]
Methodology:
-
Homogenization: Homogenize fresh or frozen liver tissue in a suitable buffer (e.g., 0.25 M sucrose, 1 mM EDTA, and 10 mM Tris-HCl, pH 7.4).
-
Differential Centrifugation:
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to pellet nuclei and unbroken cells.
-
Centrifuge the resulting supernatant at a medium speed (e.g., 3,000 x g for 10 minutes) to pellet heavy mitochondria.
-
Centrifuge the second supernatant at a higher speed (e.g., 25,000 x g for 20 minutes) to obtain the light mitochondrial fraction (L-fraction), which is enriched in peroxisomes and lighter mitochondria.
-
-
Density Gradient Centrifugation:
-
Resuspend the L-fraction and layer it onto a pre-formed density gradient of a medium such as Iodixanol or Nycodenz.
-
Centrifuge at high speed (e.g., 100,000 x g for 1-2 hours).
-
Collect fractions and identify the peroxisome-enriched fractions by assaying for marker enzymes like catalase.[16]
-
Enzyme Assays
The activity of the key enzymes in this compound metabolism can be determined using various spectrophotometric or fluorometric assays.
General Protocol for Peroxisomal β-oxidation Assay: [17][18]
-
Reaction Mixture: Prepare a reaction buffer containing a suitable pH (e.g., Tris-HCl, pH 8.0), cofactors (NAD+, FAD, Coenzyme A), and the substrate (e.g., radiolabeled or fluorescently tagged pristanic acid or pristanoyl-CoA).
-
Enzyme Source: Add the isolated peroxisomal fraction or purified enzyme to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a defined period.
-
Termination and Analysis: Stop the reaction (e.g., by adding acid) and analyze the products. For radiolabeled substrates, this may involve separating the water-soluble products from the lipid-soluble substrate by extraction and scintillation counting. For fluorescent substrates, product formation can be monitored by HPLC with a fluorescence detector.[18]
Mass Spectrometry for Acyl-CoA Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantification of this compound and its metabolites.[19][20]
Methodology:
-
Sample Preparation:
-
Extract acyl-CoAs from cell or tissue homogenates using a suitable solvent system (e.g., isopropanol/acetonitrile).
-
Perform solid-phase extraction (SPE) to purify and concentrate the acyl-CoAs.[19]
-
-
LC Separation:
-
Separate the acyl-CoAs using a C18 reversed-phase column with a gradient of mobile phases (e.g., water with a volatile salt like ammonium (B1175870) acetate (B1210297) and an organic solvent like acetonitrile).
-
-
MS/MS Detection:
-
Utilize a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for sensitive and specific detection of the target acyl-CoAs. This involves monitoring a specific precursor-to-product ion transition for each analyte.
-
Regulation of this compound Metabolism
The expression of the enzymes involved in peroxisomal β-oxidation is tightly regulated at the transcriptional level, primarily by the peroxisome proliferator-activated receptor alpha (PPARα).[4][8][21]
The PPARα Signaling Pathway
PPARα is a nuclear receptor that acts as a transcription factor.[22] It is activated by a variety of ligands, including fatty acids and their derivatives. Upon activation, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of its target genes, thereby upregulating their transcription.[4][8] The genes encoding the enzymes of the peroxisomal β-oxidation pathway, including those involved in pristanic acid metabolism, are well-established targets of PPARα.[4]
Conclusion
The cellular metabolism of this compound is a highly organized and regulated process, with distinct roles for peroxisomes and mitochondria. A thorough understanding of its cellular localization, the enzymes involved, and its regulatory networks is essential for elucidating its role in health and disease. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further investigate this important metabolic pathway and to explore its potential as a therapeutic target in various metabolic disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Clinical and biochemical spectrum of D-bifunctional protein deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Substrate specificities of 3-oxoacyl-CoA thiolase A and sterol carrier protein 2/3-oxoacyl-CoA thiolase purified from normal rat liver peroxisomes. Sterol carrier protein 2/3-oxoacyl-CoA thiolase is involved in the metabolism of 2-methyl-branched fatty acids and bile acid intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alpha-methylacyl-CoA racemase - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Regulation of the peroxisomal beta-oxidation-dependent pathway by peroxisome proliferator-activated receptor alpha and kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. graphviz.org [graphviz.org]
- 10. A novel case of ACOX2 deficiency leads to recognition of a third human peroxisomal acyl-CoA oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Role of α-Methylacyl Coenzyme A Racemase in the Degradation of Methyl-Branched Alkanes by Mycobacterium sp. Strain P101 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reactome | ACOX2:FAD, ACOXL:FAD oxidise (2S)-pristanoyl-CoA to trans-2,3-dehydropristanoyl-CoA [reactome.org]
- 13. D-bifunctional protein deficiency: MedlinePlus Genetics [medlineplus.gov]
- 14. D-bifunctional protein deficiency - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Assay of peroxisomal beta-oxidation of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A novel method for determining peroxisomal fatty acid β-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 21. Peroxisomal beta-oxidation and peroxisome proliferator-activated receptor alpha: an adaptive metabolic system. | Semantic Scholar [semanticscholar.org]
- 22. Peroxisome proliferator-activated receptor alpha - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide on 2R-Pristanoyl-CoA and Branched-Chain Fatty Acid Oxidation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Branched-chain fatty acids (BCFAs), derived primarily from dietary sources, require specialized metabolic pathways for their degradation due to the presence of methyl groups that hinder standard β-oxidation. A critical juncture in this process is the metabolism of pristanic acid, which is generated from the α-oxidation of phytanic acid. The resulting (2R)-pristanoyl-CoA must be converted to its (2S)-epimer to enter the peroxisomal β-oxidation spiral. This technical guide provides a comprehensive overview of the core biochemical pathways, key enzymatic players, associated metabolic disorders, and detailed experimental protocols relevant to the study of 2R-pristanoyl-CoA and branched-chain fatty acid oxidation. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development for inherited metabolic diseases.
Introduction to Branched-Chain Fatty Acid Oxidation
The majority of fatty acids are metabolized through β-oxidation in the mitochondria. However, BCFAs, such as phytanic acid and pristanic acid, present a challenge to this pathway due to their methyl branches. Phytanic acid, a 3-methyl branched fatty acid, undergoes α-oxidation in the peroxisome, yielding pristanic acid and shortening the carbon chain by one carbon.[1] Pristanic acid, a 2-methyl branched fatty acid, can then be activated to pristanoyl-CoA and enter the peroxisomal β-oxidation pathway.
A crucial enzymatic step is the conversion of the naturally occurring (2R)-pristanoyl-CoA to (2S)-pristanoyl-CoA, a reaction catalyzed by α-methylacyl-CoA racemase (AMACR). This epimerization is essential because the subsequent peroxisomal β-oxidation enzymes are stereospecific for the (S)-isomer.[2] Defects in the enzymes involved in either α-oxidation or the subsequent β-oxidation of BCFAs lead to the accumulation of these fatty acids, resulting in severe metabolic disorders such as Refsum disease and Zellweger spectrum disorders.[3][4]
The Biochemical Pathway of this compound Oxidation
The catabolism of phytanic acid and the subsequent oxidation of pristanoyl-CoA involve a series of enzymatic reactions localized in the peroxisomes and mitochondria.
α-Oxidation of Phytanic Acid
Dietary phytanic acid is first activated to phytanoyl-CoA.[1] This is followed by a hydroxylation reaction catalyzed by phytanoyl-CoA hydroxylase (PHYH), an Fe(II) and 2-oxoglutarate-dependent oxygenase, to form 2-hydroxyphytanoyl-CoA.[1] 2-hydroxyphytanoyl-CoA is then cleaved into pristanal (B217276) and formyl-CoA by 2-hydroxyphytanoyl-CoA lyase. Finally, pristanal is oxidized to pristanic acid by an aldehyde dehydrogenase.[1]
Activation and Epimerization of Pristanic Acid
Pristanic acid is activated to pristanoyl-CoA, which exists as a racemic mixture of (2R)- and (2S)-pristanoyl-CoA. The (2R)-isomer is not a substrate for the first enzyme of peroxisomal β-oxidation, acyl-CoA oxidase.[2] Therefore, it must be converted to its (S)-epimer by the enzyme α-methylacyl-CoA racemase (AMACR).[2]
Peroxisomal β-Oxidation of (2S)-Pristanoyl-CoA
(2S)-Pristanoyl-CoA undergoes three cycles of β-oxidation within the peroxisome.[5] Each cycle consists of four enzymatic steps: oxidation, hydration, dehydrogenation, and thiolytic cleavage.[6] The products of these three cycles are three molecules of acetyl-CoA, one molecule of propionyl-CoA, and 4,8-dimethylnonanoyl-CoA.[5][7]
Mitochondrial Oxidation
The end product of peroxisomal β-oxidation, 4,8-dimethylnonanoyl-CoA, is then transported to the mitochondria for complete oxidation to CO2 and water.[7]
References
- 1. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Peroxisomal beta-oxidation enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Measurement of very long-chain fatty acids, phytanic and pristanic acid in plasma and cultured fibroblasts by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of peroxisomal fatty acyl-CoA oxidase activity using a lauroyl-CoA-based fluorometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Regulation of 2R-Pristanoyl-CoA Metabolic Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The metabolism of 2R-pristanoyl-CoA, a branched-chain fatty acyl-CoA, is a critical peroxisomal process essential for the breakdown of dietary phytanic acid. Dysregulation of this pathway is implicated in several inherited metabolic disorders, most notably Adult Refsum disease, characterized by the accumulation of phytanic acid and subsequent neurological symptoms. This technical guide provides an in-depth overview of the regulatory mechanisms governing the this compound metabolic pathways, with a focus on the key enzymes, transcriptional control, and relevant experimental methodologies.
Core Metabolic Pathways
The conversion of phytanic acid to metabolites that can enter mainstream fatty acid β-oxidation involves a series of enzymatic steps primarily localized within the peroxisome. The initial α-oxidation of phytanoyl-CoA yields pristanoyl-CoA, which then undergoes β-oxidation. The 2R-stereoisomer of pristanoyl-CoA requires epimerization to the 2S-form to be further metabolized.
Alpha-Oxidation of Phytanoyl-CoA
The α-oxidation pathway is responsible for the removal of the methyl group at the β-carbon of phytanic acid, which sterically hinders direct β-oxidation.
Figure 1: Alpha-oxidation pathway of phytanic acid.
Peroxisomal β-Oxidation of Pristanoyl-CoA
Pristanoyl-CoA undergoes β-oxidation within the peroxisome. The (2R)-pristanoyl-CoA isoform must first be converted to (2S)-pristanoyl-CoA by the enzyme α-methylacyl-CoA racemase (AMACR)[1]. The (2S)-isomer can then enter the β-oxidation spiral[2].
Figure 2: Peroxisomal β-oxidation of pristanoyl-CoA.
Quantitative Data on Key Enzymes and Metabolites
Precise regulation of the this compound metabolic pathway is crucial for preventing the accumulation of toxic intermediates. The kinetic properties of the key enzymes and the physiological concentrations of relevant metabolites provide insight into the pathway's capacity and potential bottlenecks.
| Enzyme | Substrate | Km (µM) | Vmax | kcat (s⁻¹) | Source |
| Human Phytanoyl-CoA Hydroxylase (PHYH) | Phytanoyl-CoA | 29.5 (in presence of SCP2) | - | - | [3] |
| 3-methylhexadecanoyl-CoA | 40.8 | - | - | [3] | |
| Actinobacterial 2-Hydroxyacyl-CoA Lyase (HACL) | 2-Hydroxyisobutyryl-CoA | 120 | - | 1.3 | [4] |
| Human α-Methylacyl-CoA Racemase (AMACR) | (2R)- and (2S)-methyldecanoyl-CoA | Similar efficiency for both | - | - | [5] |
| Metabolite | Condition | Concentration Range | Source |
| Pristanic Acid | Healthy Controls (Plasma) | 0.1 - 1.0 µM | |
| Refsum Disease (Plasma) | 10 - 100 µM | ||
| Phytanic Acid | Healthy Controls (Plasma) | 1 - 10 µM | |
| Refsum Disease (Plasma) | >200 µM (can exceed 1 mM) | [6] |
Transcriptional Regulation
The expression of genes encoding the enzymes of the this compound metabolic pathway is tightly regulated at the transcriptional level, primarily by peroxisome proliferator-activated receptors (PPARs), particularly PPARα.
PPARs are nuclear receptors that, upon activation by ligands such as fatty acids, form a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription[7][8]. The consensus PPRE sequence is typically a direct repeat of the sequence AGGTCA separated by a single nucleotide (DR1)[9].
While a direct, experimentally validated PPRE in the human PHYH gene promoter has not been definitively characterized, the regulation of peroxisomal β-oxidation enzymes by PPARα is well-established[7]. For instance, the promoter of the acyl-CoA oxidase 1 (ACOX1) gene, which is involved in the β-oxidation of straight-chain fatty acids, contains a functional PPRE[10]. The regulation of AMACR expression is more complex, with studies suggesting the involvement of a nonclassic CCAAT enhancer element[11]. Further research is needed to fully elucidate the specific PPREs and other regulatory elements governing the expression of all enzymes in the this compound pathway.
Figure 3: Transcriptional regulation by PPARα.
Experimental Protocols
Isolation of Peroxisomes from Rat Liver
Objective: To obtain a fraction enriched in peroxisomes for subsequent enzymatic assays or metabolic studies.
Materials:
-
Fresh rat liver
-
Homogenization buffer (e.g., 0.25 M sucrose, 10 mM HEPES, pH 7.4, 1 mM EDTA)
-
Differential centrifugation equipment
-
Density gradient solutions (e.g., Nycodenz or Percoll)
-
Ultracentrifuge
Procedure:
-
Perfuse the liver with ice-cold saline to remove blood.
-
Mince the liver tissue and homogenize in 4 volumes of ice-cold homogenization buffer using a Dounce homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 600 x g for 10 min) to pellet nuclei and unbroken cells.
-
Collect the supernatant and centrifuge at a higher speed (e.g., 10,000 x g for 20 min) to pellet a crude organellar fraction containing mitochondria, lysosomes, and peroxisomes.
-
Resuspend the pellet in a small volume of homogenization buffer and layer it onto a pre-formed density gradient.
-
Perform ultracentrifugation at high speed (e.g., 100,000 x g for 1-2 hours).
-
Carefully collect the peroxisomal fraction, which typically bands at a high density.
-
Assess the purity of the fraction by measuring the activity of marker enzymes for peroxisomes (e.g., catalase) and contaminating organelles (e.g., succinate (B1194679) dehydrogenase for mitochondria).
Colorimetric Assay for α-Methylacyl-CoA Racemase (AMACR) Activity
Objective: To measure the enzymatic activity of AMACR in a sample. This protocol is based on the elimination of 2,4-dinitrophenolate (B1223059) from a synthetic substrate[11][12].
Materials:
-
Purified AMACR or cell lysate containing AMACR
-
Assay buffer (e.g., 50 mM potassium phosphate, pH 7.4)
-
Synthetic substrate: 2,4-dinitrophenyl 2-methyl-3-oxodecanoate-CoA
-
Microplate reader capable of measuring absorbance at 354 nm
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the synthetic substrate in a microplate well.
-
Initiate the reaction by adding the enzyme sample.
-
Immediately begin monitoring the increase in absorbance at 354 nm over time at a constant temperature (e.g., 37°C). The increase in absorbance is due to the release of 2,4-dinitrophenolate.
-
The initial rate of the reaction is proportional to the AMACR activity.
-
A standard curve using known concentrations of 2,4-dinitrophenol (B41442) can be used to quantify the product formation.
-
Include appropriate controls, such as a reaction without the enzyme or with a heat-inactivated enzyme.
Quantification of Pristanoyl-CoA by LC-MS/MS
Objective: To accurately measure the concentration of pristanoyl-CoA in biological samples.
Materials:
-
Biological sample (e.g., isolated peroxisomes, cell lysate, tissue homogenate)
-
Internal standard (e.g., ¹³C-labeled pristanoyl-CoA)
-
Formic acid
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system equipped with a C18 column
Procedure:
-
Sample Preparation:
-
To the biological sample, add a known amount of the internal standard.
-
Precipitate proteins by adding ice-cold acetonitrile.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto the LC-MS/MS system.
-
Separate the analytes using a reverse-phase C18 column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Detect and quantify pristanoyl-CoA and the internal standard using multiple reaction monitoring (MRM) in positive ion mode. The transition for pristanoyl-CoA would be from its precursor ion [M+H]⁺ to a specific product ion.
-
-
Data Analysis:
-
Calculate the concentration of pristanoyl-CoA in the sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of pristanoyl-CoA.
-
Chiral Separation of 2R- and 2S-Pristanoyl-CoA by HPLC
Objective: To separate the 2R and 2S enantiomers of pristanoyl-CoA for stereospecific analysis.
Materials:
-
Sample containing a mixture of pristanoyl-CoA enantiomers
-
Chiral HPLC column (e.g., a polysaccharide-based column such as Chiralpak AD-H or Chiralcel OD-H)
-
HPLC system with a UV detector
-
Mobile phase (e.g., a mixture of hexane (B92381) and isopropanol, with a small percentage of a modifier like trifluoroacetic acid)
Procedure:
-
Equilibrate the chiral HPLC column with the mobile phase at a constant flow rate.
-
Inject the sample onto the column.
-
The two enantiomers will interact differently with the chiral stationary phase, leading to their separation.
-
Detect the eluting enantiomers using a UV detector at an appropriate wavelength (e.g., 260 nm for the adenine (B156593) base of CoA).
-
The retention times of the two peaks will correspond to the 2R and 2S enantiomers. The elution order will depend on the specific chiral stationary phase and mobile phase used.
-
Quantification can be achieved by integrating the peak areas.
Conclusion
The regulation of this compound metabolism is a complex process involving a cascade of enzymatic reactions and tight transcriptional control. A thorough understanding of these pathways is essential for developing effective diagnostic and therapeutic strategies for related metabolic disorders. The experimental protocols provided in this guide offer a starting point for researchers to investigate the intricacies of this vital metabolic route. Further research into the specific kinetic properties of the human enzymes and the precise mechanisms of their transcriptional regulation will undoubtedly provide deeper insights into the pathophysiology of diseases like Adult Refsum disease and open new avenues for drug development.
References
- 1. Turnover number - Wikipedia [en.wikipedia.org]
- 2. uniprot.org [uniprot.org]
- 3. researchgate.net [researchgate.net]
- 4. Mechanistic details of the actinobacterial lyase-catalyzed degradation reaction of 2-hydroxyisobutyryl-CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alpha-methylacyl-CoA racemase - Wikipedia [en.wikipedia.org]
- 6. Characterization of phytanoyl-Coenzyme A hydroxylase in human liver and activity measurements in patients with peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Profiling of promoter occupancy by PPARα in human hepatoma cells via ChIP-chip analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of the human PPARalpha promoter: identification of a functional nuclear receptor response element - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of a peroxisome proliferator-responsive element upstream of the human peroxisomal fatty acyl coenzyme A oxidase gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A nonclassic CCAAT enhancer element binding protein binding site contributes to alpha-methylacyl-CoA racemase expression in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2-Hydroxyacyl-CoA lyase catalyzes acyloin condensation for one-carbon bioconversion - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Assay of 2R-Pristanoyl-CoA Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pristanic acid, a 2-methyl-branched-chain fatty acid, is derived from the dietary phytanic acid. Its metabolism is crucial for lipid homeostasis, and defects in its processing are associated with several metabolic disorders. The initial step in the peroxisomal β-oxidation of pristanic acid involves its activation to pristanoyl-CoA. Naturally occurring pristanic acid is a racemic mixture of (2R)- and (2S)-pristanoyl-CoA. The peroxisomal β-oxidation pathway, however, is stereospecific for the (2S)-isomer. This necessitates the conversion of (2R)-pristanoyl-CoA to (2S)-pristanoyl-CoA, a reaction catalyzed by the enzyme α-methylacyl-CoA racemase (AMACR). Therefore, measuring the activity related to 2R-pristanoyl-CoA is critical for understanding the metabolic flux through this pathway and for investigating diseases associated with its dysfunction, such as prostate cancer, where AMACR is a significant biomarker.
These application notes provide detailed protocols for various methods to assay the activity related to this compound, catering to different research needs and available instrumentation.
Peroxisomal β-Oxidation Pathway for Pristanic Acid
The degradation of pristanic acid begins with its conversion to pristanoyl-CoA. The (2R)-epimer is then converted to the (2S)-epimer by AMACR, allowing it to enter the β-oxidation spiral.
Assay Methods for this compound Activity
Several direct and indirect methods can be employed to measure the activity related to this compound. The choice of assay depends on the specific research question, sample type, and available equipment.
| Assay Method | Principle | Analytes Measured | Throughput | Key Advantages | Key Limitations |
| Coupled Spectrophotometric Assay | Enzymatic conversion of 2R- to 2S-pristanoyl-CoA is coupled to the oxidation of the 2S-isomer by pristanoyl-CoA oxidase, producing H₂O₂ which is detected colorimetrically. | AMACR activity (indirectly) | High | Simple, cost-effective, continuous monitoring. | Indirect measurement, potential for interference. |
| LC-MS/MS | Direct quantification of this compound, 2S-pristanoyl-CoA, and other metabolites by mass spectrometry. | This compound, 2S-Pristanoyl-CoA, other acyl-CoAs | Medium | High specificity and sensitivity, multiplexing capability. | Requires expensive instrumentation and expertise. |
| GC-MS | Quantification of pristanic acid (after hydrolysis of CoA ester) by gas chromatography-mass spectrometry. | Pristanic acid | Medium | Well-established for fatty acid analysis. | Requires derivatization, indirect measure of CoA ester. |
| ELISA | Immunoassay for the quantification of AMACR protein levels. | AMACR protein | High | High sensitivity and specificity, commercially available kits. | Measures protein level, not enzymatic activity. |
| Radiolabeled Assay | Tracing the metabolic fate of radiolabeled pristanic acid or this compound. | Radiolabeled metabolites | Low | Direct measure of metabolic flux. | Requires handling of radioactive materials. |
Experimental Protocols
Coupled Spectrophotometric Assay for AMACR Activity
This assay indirectly measures the racemization of this compound by coupling the formation of 2S-pristanoyl-CoA to the activity of pristanoyl-CoA oxidase, which produces hydrogen peroxide (H₂O₂). The H₂O₂ is then used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate.
Materials:
-
This compound (substrate)
-
Pristanoyl-CoA oxidase (coupling enzyme)
-
Horseradish peroxidase (HRP)
-
Chromogenic substrate (e.g., 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) - ABTS)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Sample containing AMACR (e.g., cell lysate, tissue homogenate, or purified enzyme)
-
Spectrophotometer capable of kinetic measurements
Protocol:
-
Prepare a reaction master mix: In a microcentrifuge tube, prepare a master mix containing Tris-HCl buffer, pristanoyl-CoA oxidase, HRP, and the chromogenic substrate at their final desired concentrations.
-
Pre-warm the reaction mix: Incubate the master mix at the desired reaction temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction: Add the sample containing AMACR to the pre-warmed master mix.
-
Measure absorbance: Immediately place the reaction mixture in a spectrophotometer and measure the increase in absorbance at the appropriate wavelength for the chosen chromogenic substrate (e.g., 405 nm for oxidized ABTS) over a set period (e.g., 10-30 minutes).
-
Calculate activity: The rate of change in absorbance is proportional to the AMACR activity. A standard curve using known concentrations of H₂O₂ can be used for absolute quantification.
Quantitative Data (Typical Ranges):
-
Linear range: Dependent on enzyme concentration and substrate availability.
-
Sensitivity: In the low nanomolar range for H₂O₂ detection.
LC-MS/MS for this compound Quantification
This method allows for the direct and highly specific quantification of this compound and its stereoisomer 2S-pristanoyl-CoA.
Materials:
-
Internal standards (e.g., ¹³C-labeled acyl-CoAs)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium (B1175870) acetate (B1210297) (LC-MS grade)
-
Water (LC-MS grade)
-
Biological sample (cells, tissue)
-
LC-MS/MS system with a C18 reversed-phase column
Protocol:
-
Sample Preparation:
-
Homogenize the biological sample in a cold buffer containing a known amount of internal standard.[1]
-
Precipitate proteins by adding cold acetonitrile (e.g., 3 volumes).[2]
-
Vortex and incubate on ice for 20 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10 minutes.
-
Collect the supernatant for analysis.
-
-
LC Separation:
-
Inject the supernatant onto a C18 reversed-phase column.
-
Use a gradient elution with mobile phases typically consisting of water and acetonitrile with additives like formic acid or ammonium acetate to improve ionization and peak shape.
-
-
MS/MS Detection:
-
Use a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Define specific precursor-to-product ion transitions for this compound, 2S-pristanoyl-CoA, and the internal standard.
-
-
Quantification:
-
Quantify the analytes by comparing the peak area ratios of the endogenous acyl-CoAs to their corresponding internal standards against a calibration curve.
-
Quantitative Data (Typical Performance):
-
Lower Limit of Quantification (LLOQ): Low fmol to pmol range.
-
Linearity: Typically spans 3-4 orders of magnitude.
-
Precision (CV%): <15%
GC-MS for Pristanic Acid Analysis
This method is suitable for the analysis of total pristanic acid content after hydrolysis from its CoA ester.
Protocol:
-
Sample Hydrolysis: Hydrolyze the acyl-CoA esters in the sample using a strong base (e.g., KOH in methanol) to release the free fatty acids.
-
Extraction: Acidify the sample and extract the free fatty acids into an organic solvent (e.g., hexane).
-
Derivatization: Convert the fatty acids to their more volatile methyl esters (FAMEs) using a derivatizing agent like BF₃-methanol.
-
GC-MS Analysis:
-
Inject the FAMEs onto a GC capillary column (e.g., DB-5ms).
-
Use a temperature gradient to separate the different FAMEs.
-
Detect and quantify the pristanic acid methyl ester using a mass spectrometer in selected ion monitoring (SIM) mode.
-
Quantitative Data (Example):
-
Linearity: A GC-MS method for pristanic acid showed a linear response from 0.032 to 9.951 μmol/L (R²=0.9999).[3][4]
ELISA for AMACR Protein Quantification
Commercially available ELISA kits provide a convenient way to measure the concentration of AMACR protein in various biological samples.
Protocol (Generalized):
-
Prepare Standards and Samples: Reconstitute the standard and prepare serial dilutions. Dilute samples as necessary.
-
Add to Plate: Add standards and samples to the wells of the antibody-coated microplate.
-
Incubate: Incubate the plate to allow the AMACR in the sample to bind to the capture antibody.
-
Add Detection Antibody: Wash the plate and add a biotinylated detection antibody.
-
Add Enzyme Conjugate: Wash the plate and add a streptavidin-HRP conjugate.
-
Add Substrate: Wash the plate and add a chromogenic substrate (e.g., TMB).
-
Stop Reaction: Stop the reaction with a stop solution.
-
Read Absorbance: Measure the absorbance at 450 nm.
-
Calculate Concentration: Determine the AMACR concentration in the samples by comparing their absorbance to the standard curve.
Quantitative Data (from Commercial Kits):
-
Sensitivity (Detection Limit): Typically in the range of 0.05 to 0.1 ng/mL.[3][5]
-
Assay Range: Commonly from ~0.15 to 10 ng/mL.[3]
-
Intra-assay Precision (CV%): < 10%
-
Inter-assay Precision (CV%): < 12%
Data Presentation
Table 1: Quantitative Performance of AMACR ELISA Kits
| Parameter | Typical Value |
| Sensitivity | 0.05 - 0.1 ng/mL |
| Assay Range | 0.15 - 10 ng/mL |
| Intra-assay CV% | < 10% |
| Inter-assay CV% | < 12% |
Table 2: Performance Characteristics of a GC-MS Method for Pristanic Acid
| Parameter | Reported Value |
| Linear Range | 0.032 - 9.951 µmol/L |
| Correlation Coefficient (R²) | 0.9999 |
Table 3: Enzyme Kinetics of α-Methylacyl-CoA Racemase (AMACR)
| Substrate | Km (µM) | Vmax (nmol/min/mg) |
| (2R)-Pristanoyl-CoA | Data not consistently available in literature; requires empirical determination. | Data not consistently available in literature; requires empirical determination. |
| Other 2-methylacyl-CoAs | Varies depending on the specific substrate. | Varies depending on the specific substrate. |
Note: The kinetic parameters (Km and Vmax) for AMACR with this compound are not widely reported and should be determined empirically for the specific enzyme source and assay conditions.
Conclusion
The choice of assay for this compound activity depends on the specific research goals and available resources. The coupled spectrophotometric assay offers a simple and high-throughput method for screening AMACR activity. For precise and direct quantification of this compound and related metabolites, LC-MS/MS is the gold standard. GC-MS provides a robust method for total pristanic acid analysis, while ELISA is an excellent tool for quantifying AMACR protein levels. The detailed protocols and comparative data presented in these application notes should serve as a valuable resource for researchers in the fields of metabolism, cancer biology, and drug development.
References
- 1. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. duke-nus.edu.sg [duke-nus.edu.sg]
- 3. biocompare.com [biocompare.com]
- 4. Implementation and Validation of a Gas Chromatography-Mass Spectrometry Method for Pristanic Acid and Phytanic Acid Quantification in Plasma Specimens [jlmqa.org]
- 5. biossusa.com [biossusa.com]
Application Notes and Protocols for the Quantification of 2R-Pristanoyl-CoA using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pristanoyl-CoA is a branched-chain fatty acyl-CoA that plays a crucial role in peroxisomal metabolism. It is primarily derived from the alpha-oxidation of phytanic acid, a dietary branched-chain fatty acid. The metabolism of pristanoyl-CoA is of significant interest in the study of peroxisomal biogenesis disorders (PBDs), such as Zellweger syndrome, where its accumulation serves as a key diagnostic marker.[1][2] This document provides detailed application notes and protocols for the sensitive and specific quantification of 2R-Pristanoyl-CoA in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Metabolic Pathway of this compound
This compound is the initial product of phytanic acid alpha-oxidation. For it to be further metabolized via beta-oxidation, it must first be converted to its stereoisomer, 2S-Pristanoyl-CoA, by the enzyme α-methylacyl-CoA racemase (AMACR).[3] The subsequent beta-oxidation of 2S-Pristanoyl-CoA occurs within the peroxisome, yielding acetyl-CoA and propionyl-CoA.[4]
References
- 1. Accumulation of pristanic acid (2, 6, 10, 14 tetramethylpentadecanoic acid) in the plasma of patients with generalised peroxisomal dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Zellweger spectrum disorders: clinical overview and management approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactome | Isomerization of (2R)-pristanoyl-CoA to (2S)-pristanoyl-CoA [reactome.org]
- 4. Reactome | Beta-oxidation of pristanoyl-CoA [reactome.org]
Application Notes and Protocols for Studying Peroxisomal Beta-Oxidation of Branched-Chain Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the investigation of peroxisomal beta-oxidation of branched-chain fatty acids. This metabolic pathway is crucial for the breakdown of dietary branched-chain fatty acids like phytanic acid and pristanic acid. Dysregulation of this process is implicated in several severe metabolic disorders, including Zellweger spectrum disorders and Refsum disease, making its study critical for diagnostics and therapeutic development.[1][2][3][4][5]
Introduction to Peroxisomal Beta-Oxidation of Branched-Chain Fatty Acids
Peroxisomes are essential cellular organelles that carry out a variety of metabolic functions, including the breakdown of very long-chain fatty acids and branched-chain fatty acids.[6][7] Unlike the beta-oxidation of straight-chain fatty acids that primarily occurs in mitochondria, the presence of a methyl group on the beta-carbon of branched-chain fatty acids necessitates an initial alpha-oxidation step within the peroxisome.[6][8] This process removes the methyl group, allowing the shortened fatty acid to then enter the beta-oxidation pathway.[6]
The core pathway involves the following key steps:
-
Alpha-oxidation: Phytanic acid, a 3-methyl branched-chain fatty acid, undergoes alpha-oxidation to yield pristanic acid and a molecule of CO2.[6][9]
-
Beta-oxidation: Pristanic acid, a 2-methyl branched-chain fatty acid, is then catabolized through several cycles of peroxisomal beta-oxidation.[6][9] This process is stereoselective, requiring the conversion of the (2R)-pristanoyl-CoA to the (2S)-isomer by the enzyme α-methylacyl-CoA racemase.[9]
-
Mitochondrial oxidation: The shortened acyl-CoAs generated from peroxisomal beta-oxidation are subsequently transported to the mitochondria for complete oxidation to CO2 and water.[10][11]
Dysfunction in any of these steps can lead to the accumulation of toxic branched-chain fatty acids, resulting in severe pathologies. Therefore, accurate and robust methods to study this pathway are essential for understanding disease mechanisms and for the development of novel therapeutic interventions.
Key Experimental Approaches
Several methodologies are employed to study the peroxisomal beta-oxidation of branched-chain fatty acids. The choice of method often depends on the specific research question, available equipment, and the biological system being investigated.
1. Stable Isotope-Labeled Substrate Analysis using Mass Spectrometry: This is a highly sensitive and specific method to trace the metabolic fate of branched-chain fatty acids.[12][13] Cells or isolated peroxisomes are incubated with a stable isotope-labeled substrate (e.g., deuterium-labeled phytanic acid or pristanic acid), and the downstream metabolites are then quantified by mass spectrometry. This allows for the direct measurement of pathway flux and the identification of specific enzymatic defects.[14]
2. Real-Time Metabolic Analysis using Seahorse XF Technology: The Agilent Seahorse XF Analyzer allows for the real-time measurement of oxygen consumption rate (OCR), providing an indirect measure of oxidative metabolism.[15][16] By providing specific substrates to isolated peroxisomes or intact cells, it is possible to assess the contribution of peroxisomal beta-oxidation to overall cellular respiration.[15][16]
3. Acylcarnitine Profiling: Analysis of acylcarnitine profiles in patient-derived samples (e.g., fibroblasts, plasma) can reveal the accumulation of specific intermediates of branched-chain fatty acid metabolism.[11][14] This technique is valuable for the diagnosis of peroxisomal disorders.[14]
Experimental Protocols
Protocol 1: Stable Isotope-Labeled Branched-Chain Fatty Acid Oxidation in Cultured Fibroblasts
This protocol describes the measurement of peroxisomal beta-oxidation of phytanic acid and pristanic acid in cultured human skin fibroblasts using deuterium-labeled substrates and analysis by tandem mass spectrometry.[14]
Materials:
-
Cultured human skin fibroblasts
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)
-
Deuterium-labeled [ω-2H6]phytanic acid and [ω-2H6]pristanic acid
-
Phosphate-buffered saline (PBS)
-
Internal standard: [ω-2H6]C11-carnitine
-
Tandem mass spectrometer
Procedure:
-
Cell Culture: Culture fibroblasts to confluence in T25 flasks.
-
Substrate Incubation:
-
Wash the cell monolayer twice with PBS.
-
Add 2 ml of culture medium containing 50 µM of either [ω-2H6]phytanic acid or [ω-2H6]pristanic acid.
-
Incubate for 48 hours at 37°C in a 5% CO2 incubator.
-
-
Metabolite Extraction:
-
Collect the culture medium.
-
Add 1 ml of methanol containing the internal standard to the medium.
-
Vortex and centrifuge to pellet any debris.
-
-
Mass Spectrometry Analysis:
-
Analyze the supernatant by tandem mass spectrometry to quantify the formation of [ω-2H6]4,8-dimethylnonanoylcarnitine ([ω-2H6]C11-carnitine), a downstream product of both alpha- and beta-oxidation.[14]
-
-
Data Analysis: Normalize the amount of product formed to the total protein content of the cell lysate.
Protocol 2: Real-Time Measurement of Peroxisomal Beta-Oxidation using a Seahorse XF Analyzer
This protocol outlines a method for assessing the oxidative capacity of isolated peroxisomes using the Seahorse XF platform.[15][16]
Materials:
-
Isolated and purified peroxisomes from liver tissue
-
Seahorse XF Palmitate-BSA FAO Substrate
-
Seahorse XF Base Medium
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Analyzer
Procedure:
-
Peroxisome Isolation: Isolate peroxisomes from fresh or frozen liver tissue using differential centrifugation and a density gradient. Assess the purity of the peroxisomal fraction by immunoblotting for organelle-specific markers (e.g., catalase for peroxisomes, cytochrome C for mitochondria).[15]
-
Plate Coating and Seeding:
-
Coat the wells of a Seahorse XF microplate with an appropriate adhesive (e.g., Cell-Tak).
-
Seed approximately 30 µg of purified peroxisomes per well.
-
-
Assay Preparation:
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight.
-
Wash the seeded peroxisomes with Seahorse XF Base Medium.
-
Add Seahorse XF Base Medium supplemented with the fatty acid substrate (e.g., Palmitate-BSA) to the wells.
-
-
Seahorse XF Analysis:
-
Load the prepared microplate into the Seahorse XF Analyzer.
-
Run a pre-programmed assay protocol to measure the oxygen consumption rate (OCR) in real-time.
-
-
Data Analysis: Analyze the OCR data to determine the rate of fatty acid oxidation by the isolated peroxisomes. Compare the OCR in the presence and absence of the fatty acid substrate to determine the specific contribution of beta-oxidation.
Data Presentation
Quantitative data from these experiments should be summarized in clearly structured tables for easy comparison.
Table 1: Acylcarnitine Levels in Fibroblasts from Controls and Patients with Peroxisomal Disorders after Incubation with Labeled Substrates.
| Cell Line | Substrate | [ω-2H6]C11-carnitine (nmol/mg protein) |
| Control 1 | [ω-2H6]phytanic acid | 1.5 ± 0.2 |
| Control 2 | [ω-2H6]phytanic acid | 1.7 ± 0.3 |
| Refsum Disease | [ω-2H6]phytanic acid | Not detectable |
| Zellweger Syndrome | [ω-2H6]phytanic acid | Not detectable |
| Control 1 | [ω-2H6]pristanic acid | 2.1 ± 0.4 |
| Control 2 | [ω-2H6]pristanic acid | 2.3 ± 0.3 |
| Refsum Disease | [ω-2H6]pristanic acid | 1.9 ± 0.2 |
| Zellweger Syndrome | [ω-2H6]pristanic acid | Not detectable |
Data are representative and presented as mean ± standard deviation.
Table 2: Oxygen Consumption Rate (OCR) in Isolated Peroxisomes.
| Condition | OCR (pmol/min/µg protein) |
| Basal (no substrate) | 5.2 ± 0.8 |
| + Palmitate-BSA | 12.8 ± 1.5 |
| + Etomoxir (CPT1 inhibitor) | 12.5 ± 1.3 |
Data are representative and presented as mean ± standard deviation.
Visualizations
Visual diagrams are essential for understanding the complex pathways and experimental workflows involved in studying peroxisomal beta-oxidation.
Caption: Overview of the peroxisomal and mitochondrial metabolism of branched-chain fatty acids.
Caption: Workflow for stable isotope tracing of branched-chain fatty acid oxidation.
Caption: Workflow for assessing peroxisomal beta-oxidation using the Seahorse XF Analyzer.
Conclusion
The study of peroxisomal beta-oxidation of branched-chain fatty acids is a dynamic and critical area of research. The protocols and methodologies outlined in these application notes provide a robust framework for investigating this pathway in both health and disease. By combining techniques such as stable isotope tracing and real-time metabolic analysis, researchers can gain valuable insights into the molecular mechanisms underlying peroxisomal disorders and pave the way for the development of novel diagnostic and therapeutic strategies.
References
- 1. Zellweger syndrome - Wikipedia [en.wikipedia.org]
- 2. Measurement of peroxisomal fatty acid beta-oxidation in cultured human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Zellweger Spectrum Disorder - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. thegfpd.org [thegfpd.org]
- 5. Peroxisomal Disorders: Background, Etiology, Pathophysiology [emedicine.medscape.com]
- 6. Peroxisomes: a Nexus for Lipid Metabolism and Cellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peroxisomes as Cellular Adaptors to Metabolic and Environmental Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Interaction between peroxisomes and mitochondria in fatty acid metabolism [scirp.org]
- 11. Phytanic acid and pristanic acid are oxidized by sequential peroxisomal and mitochondrial reactions in cultured fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Method for Measurement of Peroxisomal Very Long-Chain Fatty Acid Beta-Oxidation and De Novo C26:0 Synthesis Activity in Living Cells Using Stable-Isotope Labeled Docosanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Studies on the oxidation of phytanic acid and pristanic acid in human fibroblasts by acylcarnitine analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. web-api.polscientific.com [web-api.polscientific.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for 2R-Pristanoyl-CoA in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
2R-Pristanoyl-CoA is the R-stereoisomer of pristanoyl-CoA, a key metabolic intermediate in the peroxisomal α- and β-oxidation of phytanic acid. Phytanic acid is a branched-chain fatty acid derived from dietary sources. The metabolism of this compound is critically dependent on the enzyme α-methylacyl-CoA racemase (AMACR), which converts it to its S-stereoisomer, allowing it to proceed through the β-oxidation pathway. Dysregulation of this pathway is associated with several inherited metabolic disorders, such as adult Refsum disease. Furthermore, AMACR is notably overexpressed in various cancers, including prostate and colon cancer, making it a compelling target for therapeutic intervention.
These application notes provide a comprehensive guide for the use of this compound in cell culture experiments to investigate peroxisomal fatty acid metabolism, screen for AMACR inhibitors, and explore its role in cancer cell biology and other cellular processes.
Biochemical Properties and Cellular Context
| Property | Description | References |
| Molecular Formula | C40H72N7O17P3S | [1] |
| Metabolic Pathway | Peroxisomal α- and β-oxidation of phytanic acid.[2][3] | |
| Key Enzyme | α-methylacyl-CoA racemase (AMACR) catalyzes the conversion of (2R)-pristanoyl-CoA to (2S)-pristanoyl-CoA.[4] | |
| Subcellular Localization | Primarily in peroxisomes and mitochondria.[5] | |
| Pathological Relevance | Accumulation of phytanic acid and its derivatives is linked to Refsum disease. AMACR is overexpressed in several cancers.[4] |
Applications in Cell Culture
Investigation of Peroxisomal β-Oxidation
Exogenous application of this compound can be used to probe the functionality of the peroxisomal β-oxidation pathway in cultured cells. This is particularly relevant for studying inherited metabolic disorders where this pathway is compromised.
Screening for AMACR Modulators
As this compound is a specific substrate for AMACR, it can be utilized in cell-based or in vitro assays to screen for inhibitors or activators of this enzyme.[4][6] Such compounds have potential therapeutic applications, particularly in oncology.
Studying Metabolic Dependencies in Cancer Cells
Given the overexpression of AMACR in certain cancers, this compound can be used to investigate the reliance of these cancer cells on branched-chain fatty acid metabolism for proliferation and survival.[4]
Elucidating Downstream Signaling Effects
The metabolic products of pristanoyl-CoA oxidation can influence cellular signaling. For instance, its precursor, phytanic acid, has been shown to be a ligand for Peroxisome Proliferator-Activated Receptor Alpha (PPARα) and can affect histone deacetylase (HDAC) activity. This compound can be used to explore these and other potential downstream effects.
Experimental Protocols
Protocol 1: Preparation and Delivery of this compound to Cultured Cells
Objective: To prepare this compound for administration to cultured cells. Long-chain acyl-CoAs are not readily soluble in aqueous media and require a carrier for efficient cellular uptake.
Materials:
-
This compound
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS), sterile
-
Cell culture medium appropriate for the cell line
Procedure:
Method A: BSA Conjugation (Recommended)
-
Prepare a BSA Solution: Dissolve fatty acid-free BSA in sterile PBS to a final concentration of 10% (w/v).
-
Prepare a this compound Stock Solution: Dissolve this compound in a small volume of ethanol to create a concentrated stock solution (e.g., 10-20 mM).
-
Complex Formation: While vortexing the 10% BSA solution, slowly add the this compound stock solution to achieve the desired molar ratio (typically 2:1 to 4:1 of acyl-CoA to BSA).
-
Incubation: Incubate the mixture at 37°C for 30-60 minutes to allow for complex formation.
-
Sterilization: Sterilize the this compound:BSA complex by passing it through a 0.22 µm syringe filter.
-
Working Solution: Dilute the complex in cell culture medium to the desired final concentration for treating the cells.
Method B: Ethanolic Suspension
-
Prepare a this compound Stock Solution: Dissolve this compound in 100% ethanol to a high concentration (e.g., 50 mM).
-
Working Solution: Directly before use, dilute the ethanolic stock solution into pre-warmed cell culture medium to the final desired concentration. Ensure the final ethanol concentration in the medium is non-toxic to the cells (typically <0.1%).
-
Control: Prepare a vehicle control with the same final concentration of ethanol in the cell culture medium.
Note: The BSA conjugation method is generally preferred as it mimics the physiological transport of fatty acids and can improve cellular uptake and reduce cytotoxicity.[7]
Protocol 2: In Vitro AMACR Activity Assay for Inhibitor Screening
Objective: To screen for potential inhibitors of AMACR using this compound as a substrate. This protocol is adapted from high-throughput screening assays for AMACR inhibitors.[4][8]
Materials:
-
Purified recombinant AMACR enzyme
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Detection reagent for Coenzyme A (CoA) release (e.g., DTNB [5,5'-dithio-bis(2-nitrobenzoic acid)])
-
96-well microplate
-
Plate reader
Procedure:
-
Enzyme Preparation: Dilute the purified AMACR enzyme in the assay buffer to the desired working concentration.
-
Inhibitor Preparation: Prepare serial dilutions of the test compounds (potential inhibitors) in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the AMACR enzyme solution to each well (except for the negative control wells).
-
Inhibitor Addition: Add the test compounds at various concentrations to the wells containing the enzyme. Include a vehicle control (e.g., DMSO).
-
Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the inhibitors to bind to the enzyme.
-
Reaction Initiation: Add this compound to all wells to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Detection: Add the CoA detection reagent (e.g., DTNB) to each well. The product of the racemization reaction is further processed in a coupled reaction that releases free CoA, which then reacts with DTNB to produce a colored product.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 412 nm for DTNB) using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values for active compounds.
Protocol 3: Analysis of Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Activation
Objective: To determine if this compound or its metabolites can activate PPARα in cultured cells.
Materials:
-
Hepatoma cell line (e.g., HepG2)
-
PPARα reporter plasmid (containing a PPAR response element linked to a luciferase reporter gene)
-
Transfection reagent
-
This compound:BSA complex
-
Positive control (e.g., GW7647)
-
Luciferase assay system
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the PPARα reporter plasmid and a control plasmid (e.g., β-galactosidase for normalization) using a suitable transfection reagent according to the manufacturer's instructions.
-
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the this compound:BSA complex or the positive control. Include a vehicle control (BSA alone).
-
Incubation: Incubate the cells for an additional 24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided with the luciferase assay system.
-
Luciferase Assay: Measure the luciferase activity in the cell lysates using a luminometer.
-
Normalization: Normalize the luciferase activity to the expression of the control plasmid (e.g., β-galactosidase activity).
-
Data Analysis: Express the results as fold induction over the vehicle control.
Data Presentation
Table 1: Recommended Concentration Ranges for this compound in Cell Culture
| Application | Cell Type | Concentration Range (µM) | Incubation Time | Expected Outcome |
| Peroxisomal β-oxidation studies | Fibroblasts, Hepatocytes | 10 - 100 | 24 - 72 hours | Increased levels of β-oxidation products (e.g., acetyl-CoA, propionyl-CoA). |
| AMACR inhibitor screening | Prostate cancer cells (e.g., LNCaP, PC-3) | 1 - 50 | 48 - 72 hours | Reduced cell proliferation in AMACR-dependent cells when co-treated with an inhibitor. |
| PPARα activation assay | HepG2, Huh7 | 25 - 200 | 24 hours | Increased reporter gene expression. |
| HDAC activity modulation | Neuronal cell lines (e.g., SH-SY5Y) | 50 - 250 | 24 - 48 hours | Changes in histone acetylation status. |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Metabolic pathway of this compound in peroxisomes.
Caption: Workflow for an in vitro AMACR inhibitor screening assay.
Caption: Potential signaling pathway for PPARα activation.
References
- 1. pristanoyl-CoA | C40H72N7O17P3S | CID 25137904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Reactome | Beta-oxidation of pristanoyl-CoA [reactome.org]
- 3. researchgate.net [researchgate.net]
- 4. High-Throughput Screen Identifies Novel Inhibitors of Cancer Biomarker α-Methylacyl Coenzyme A Racemase (AMACR/P504S) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characteristics and subcellular localization of pristanoyl-CoA synthetase in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of novel small-molecule inhibitors of α-methylacyl-CoA racemase (AMACR; P504S) and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of long-chain fatty acids in the culture medium on fatty acid composition of WEHI-3 and J774A.1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Application of 2R-Pristanoyl-CoA in Drug Discovery for Prostate Cancer
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Prostate cancer is a leading cause of cancer-related mortality in men. A key metabolic alteration observed in prostate cancer is the upregulation of the peroxisomal β-oxidation of branched-chain fatty acids. A pivotal enzyme in this pathway is α-methylacyl-CoA racemase (AMACR), which is consistently overexpressed in prostate cancer cells compared to benign prostatic tissue.[1][2][3][4][5][6][7] AMACR is responsible for the conversion of (2R)-pristanoyl-CoA to its (2S)-epimer, a necessary step for its subsequent β-oxidation.[8] This heightened metabolic pathway presents a promising therapeutic target for the development of novel anti-cancer agents. These application notes provide an overview of the role of the 2R-Pristanoyl-CoA/AMACR axis in prostate cancer and protocols for evaluating potential therapeutic inhibitors.
The Role of this compound and AMACR in Prostate Cancer
Phytanic acid, a branched-chain fatty acid obtained from dietary sources such as red meat and dairy products, is a precursor to pristanic acid.[1][2][3] Pristanic acid is converted to pristanoyl-CoA, which exists as two stereoisomers: (2R)-pristanoyl-CoA and (2S)-pristanoyl-CoA. While (2S)-pristanoyl-CoA can directly enter the β-oxidation spiral, (2R)-pristanoyl-CoA cannot. AMACR facilitates the conversion of the (2R) form to the (2S) form, thereby enabling its metabolism.[8]
In prostate cancer, the overexpression of AMACR leads to an enhanced flux through this metabolic pathway, providing the cancer cells with a source of energy and potentially contributing to their growth and survival.[9][10][11] Therefore, inhibiting AMACR is a rational strategy to disrupt this metabolic advantage and selectively target prostate cancer cells.
Key Concepts for Drug Discovery
-
AMACR as a Therapeutic Target: The consistent and high-level expression of AMACR in prostate tumors makes it an attractive and specific target for therapeutic intervention.[5][7][12][13][14]
-
Inhibitor Development: The development of small molecule inhibitors that can block the active site of AMACR is a primary focus of drug discovery efforts.
-
Biomarker Potential: AMACR is also utilized as a diagnostic and prognostic biomarker for prostate cancer.[6][15]
Quantitative Data Summary
The following tables summarize key quantitative data related to the AMACR pathway and its inhibition in the context of prostate cancer.
Table 1: Expression of AMACR in Prostate Tissues
| Tissue Type | AMACR Expression Level | Fold Change (Tumor vs. Normal) | Reference |
| Normal Prostate Epithelium | Low / Undetectable | - | [6] |
| High-Grade Prostatic Intraepithelial Neoplasia (HGPIN) | High | Significantly higher than normal | [6] |
| Primary Prostate Carcinoma | High | ~9-fold increase in mRNA | [6] |
| Metastatic Prostate Cancer | High | Strongly positive | [6] |
Table 2: Potency of Selected AMACR Inhibitors
| Inhibitor | Type | Ki or IC50 | Cell Line | Reference |
| N-methylthiocarbamate derivative | rationally designed inhibitor | Ki = 98 nM | HEK293 (human AMACR) | [12][13] |
| 2-(phenylthio)propanoyl-CoA derivatives | rationally designed inhibitor | IC50 = 22-100 nM | - | [16] |
| Trifluoroibuprofen (TFIP) | Ibuprofen derivative | Not specified | LNCaP, PC3, DU145 | [17] |
Signaling and Metabolic Pathways
The following diagrams illustrate the key pathways involved.
Caption: Metabolic pathway of pristanic acid in the peroxisome.
Caption: Strategy for inhibiting prostate cancer growth via AMACR.
Experimental Protocols
Protocol 1: In Vitro AMACR Enzyme Activity Assay
This protocol is designed to measure the racemase activity of AMACR and to evaluate the potency of potential inhibitors.
Materials:
-
Recombinant human AMACR
-
(2R)-Pristanoyl-CoA (substrate)
-
Coenzyme A (CoA)
-
ATP
-
Pristanoyl-CoA oxidase (ACOX3)
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Test compounds (potential inhibitors)
-
96-well microplate
-
Microplate reader capable of fluorescence measurement (Ex/Em = 530/590 nm)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
Recombinant human AMACR
-
Test compound at various concentrations (or vehicle control)
-
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding (2R)-Pristanoyl-CoA.
-
Immediately add the detection mix containing ACOX3, HRP, and Amplex Red. ACOX3 will oxidize the (2S)-pristanoyl-CoA produced by AMACR, generating H₂O₂. HRP then uses H₂O₂ to oxidize Amplex Red to the fluorescent product, resorufin.
-
Monitor the increase in fluorescence over time using a microplate reader.
-
Calculate the initial reaction rates from the linear portion of the fluorescence curve.
-
Determine the IC₅₀ value for the test compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Workflow for the in vitro AMACR enzyme activity assay.
Protocol 2: Cell-Based Proliferation Assay
This protocol is used to assess the effect of AMACR inhibitors on the proliferation of prostate cancer cells.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, PC-3, DU145)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds (potential AMACR inhibitors)
-
Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed prostate cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (and a vehicle control).
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development or luminescence signal generation.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the GI₅₀ (concentration for 50% growth inhibition) for the test compound.
Protocol 3: Western Blot Analysis of AMACR Expression
This protocol is for confirming the expression of AMACR in prostate cancer cell lines or tissues.
Materials:
-
Prostate cancer cell lysates or tissue homogenates
-
Protein lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against AMACR
-
Secondary antibody (HRP-conjugated)
-
Loading control primary antibody (e.g., β-actin, GAPDH)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare protein lysates from cells or tissues.
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-AMACR antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Re-probe the membrane with a loading control antibody to ensure equal protein loading.
Conclusion
The metabolic pathway involving this compound and the enzyme AMACR represents a compelling target for the development of novel therapeutics for prostate cancer. The consistent overexpression of AMACR in tumor cells provides a therapeutic window for selective targeting. The protocols and information provided herein offer a framework for researchers and drug development professionals to investigate and exploit this pathway in the ongoing effort to combat prostate cancer.
References
- 1. Serum phytanic and pristanic acid levels and prostate cancer risk in Finnish smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Estimated Phytanic Acid Intake and Prostate Cancer Risk: a Prospective Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serum phytanic and pristanic acid levels and prostate cancer risk in Finnish smokers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dietary Influences on Tissue Concentrations of Phytanic Acid and AMACR Expression in the Benign Human Prostate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A-methylacyl-CoA racemase (AMACR) and prostate-cancer risk: a meta-analysis of 4,385 participants - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. A-Methylacyl-CoA Racemase (AMACR) and Prostate-Cancer Risk: A Meta-Analysis of 4,385 Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Peroxisomal branched chain fatty acid beta-oxidation pathway is upregulated in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Alpha-methylacyl-CoA racemase as an androgen-independent growth modifier in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 12. Inhibition of human α-methylacyl CoA racemase (AMACR): a target for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of human α-methylacyl CoA racemase (AMACR): a target for prostate cancer. (2013) | Andrew J. Carnell | 30 Citations [scispace.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. α-Methylacyl-CoA racemase expression and lethal prostate cancer in the Physicians’ Health Study and Health Professionals Follow-up Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel 2-arylthiopropanoyl-CoA inhibitors of α-methylacyl-CoA racemase 1A (AMACR; P504S) as potential anti-prostate cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Trifluoroibuprofen inhibits α-methylacyl coenzyme A racemase (AMACR/P504S), reduces cancer cell proliferation and inhibits in vivo tumor growth in aggressive prostate cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
handling and storage of 2R-Pristanoyl-CoA in the laboratory
For Researchers, Scientists, and Drug Development Professionals
Introduction
2R-Pristanoyl-CoA is a branched-chain fatty acyl-coenzyme A ester that plays a crucial role in the peroxisomal beta-oxidation of pristanic acid. Pristanic acid is derived from the dietary branched-chain fatty acid phytanic acid. The metabolism of these branched-chain fatty acids is of significant interest in various metabolic disorders. Proper handling and storage of this compound are critical for maintaining its integrity and ensuring reliable experimental outcomes. These application notes provide detailed protocols for the handling, storage, and use of this compound in common laboratory assays.
Handling and Storage of this compound
Proper handling and storage are paramount to prevent the degradation of this compound. Coenzyme A (CoA) and its long-chain acyl esters are susceptible to hydrolysis, particularly at basic pH, and oxidation.
General Handling Recommendations:
-
Protection from Light: Store this compound in a sealed container, protected from light.
-
Inert Atmosphere: For long-term storage of dry powder, consider flushing the container with an inert gas like nitrogen or argon to minimize oxidation.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to degradation, it is recommended to aliquot stock solutions into single-use volumes.
Storage Conditions
| Storage Type | Temperature | Duration | Notes |
| Dry Powder | -20°C | Up to 6 months | Up to 5% decomposition may occur. For longer-term storage, -80°C is recommended. |
| -80°C | > 6 months | Preferred for long-term stability. | |
| Aqueous Stock Solution | -20°C | Up to 1 month | Should be stored at a pH between 2 and 6. Avoid repeated freeze-thaw cycles. |
| -80°C | Up to 6 months | Recommended for longer-term storage of solutions. |
Note: Aqueous solutions of coenzyme A esters are unstable at basic pH. It is advisable to prepare and store stock solutions in a buffer with a pH of 2-6. The formation of CoA disulfides can occur in the presence of atmospheric oxygen, which can be reversed using reducing agents like dithiothreitol (B142953) (DTT) or 2-mercaptoethanol.
Solubility
| Solvent | Solubility | Notes |
| Water | Soluble (up to 50 mg/mL for Coenzyme A free acid) | It is recommended to prepare fresh aqueous solutions for immediate use. Heat and/or sonication may be required for complete dissolution. |
| Organic Solvents | Generally soluble in solvents like ethanol, chloroform, acetone, and benzene. | Specific solubility data for this compound is not readily available. It is advisable to test solubility on a small scale. |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound (dry powder)
-
Sterile, nuclease-free water or a suitable buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 6.0)
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the volume of solvent needed to achieve the desired stock concentration.
-
Add the appropriate volume of sterile water or buffer to the vial.
-
Vortex gently until the powder is dissolved. If necessary, sonicate briefly in a water bath to aid dissolution.
-
Aliquot the stock solution into single-use microcentrifuge tubes.
-
Store the aliquots at -80°C.
Protocol 1: In Vitro Assay for Alpha-Methylacyl-CoA Racemase (AMACR) Activity
This protocol describes a coupled enzymatic assay to measure the activity of alpha-methylacyl-CoA racemase (AMACR), which catalyzes the conversion of (2R)-pristanoyl-CoA to its (2S)-epimer. The production of the (2S)-isomer is coupled to its oxidation by a stereospecific acyl-CoA oxidase, and the resulting hydrogen peroxide is measured.
Materials:
-
This compound
-
Purified AMACR enzyme or cell/tissue homogenate
-
Pristanoyl-CoA oxidase (or a suitable 2S-methyl-branched-chain acyl-CoA oxidase)
-
Horseradish peroxidase (HRP)
-
A suitable chromogenic or fluorogenic peroxidase substrate (e.g., Amplex Red)
-
Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4, containing 0.01% Triton X-100)
-
96-well microplate (black for fluorescent assays, clear for colorimetric assays)
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound as described above.
-
Prepare working solutions of AMACR, pristanoyl-CoA oxidase, HRP, and the peroxidase substrate in the assay buffer. The optimal concentrations of each enzyme should be determined empirically.
-
-
Set up the Reaction:
-
In a 96-well microplate, add the following to each well:
-
Assay buffer
-
Pristanoyl-CoA oxidase
-
HRP
-
Peroxidase substrate
-
AMACR enzyme or sample
-
-
Include appropriate controls:
-
No-AMACR control (to measure background oxidation of any contaminating (2S)-isomer).
-
No-substrate control (to measure background signal).
-
-
-
Initiate the Reaction:
-
Add the this compound working solution to each well to start the reaction.
-
-
Measure the Signal:
-
Immediately place the microplate in a plate reader and measure the absorbance or fluorescence at the appropriate wavelength for the chosen substrate.
-
Take readings kinetically over a set period (e.g., every minute for 30 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (change in signal per unit time) for each sample.
-
Subtract the rate of the no-AMACR control from the sample rates to determine the AMACR-specific activity.
-
Relate the signal to the concentration of H₂O₂ produced using a standard curve.
-
Protocol 2: Peroxisomal Beta-Oxidation of this compound
This protocol outlines a method to measure the beta-oxidation of this compound in isolated peroxisomes or cell homogenates. The assay measures the reduction of NAD⁺ to NADH, which is a product of the beta-oxidation cycle.
Materials:
-
This compound
-
Isolated peroxisomes or cell/tissue homogenate
-
NAD⁺
-
Coenzyme A (CoA-SH)
-
ATP and MgCl₂ (if starting from pristanic acid)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 50 mM KCl, 1 mM DTT)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound.
-
Prepare working solutions of NAD⁺, and CoA-SH in the assay buffer.
-
-
Set up the Reaction:
-
In a UV-transparent microplate, add the following to each well:
-
Assay buffer
-
NAD⁺
-
CoA-SH
-
Isolated peroxisomes or cell homogenate
-
-
Include appropriate controls:
-
No-substrate control.
-
No-peroxisome/homogenate control.
-
-
-
Initiate the Reaction:
-
Add the this compound working solution to each well.
-
-
Measure NADH Production:
-
Immediately place the microplate in a plate reader and measure the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
-
Take readings kinetically over a set period.
-
-
Data Analysis:
-
Calculate the rate of NADH production (change in A340 per unit time).
-
Use the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of beta-oxidation.
-
Signaling Pathways and Workflows
Peroxisomal Beta-Oxidation of this compound
The metabolism of this compound is a key step in the breakdown of branched-chain fatty acids. The following diagram illustrates the initial steps of this pathway.
Experimental Workflow for AMACR Activity Assay
The following diagram outlines the general workflow for the coupled enzymatic assay to determine AMACR activity.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or low signal in AMACR assay | Inactive AMACR enzyme | Use a fresh enzyme preparation. Verify enzyme activity with a positive control. |
| Inactive coupled enzymes (oxidase, HRP) | Use fresh enzyme preparations. Ensure proper storage conditions were maintained. | |
| Degraded this compound substrate | Use a fresh aliquot of the substrate. Verify substrate integrity if possible. | |
| Incorrect buffer pH or composition | Optimize the assay buffer pH and ionic strength. | |
| High background signal | Contamination of this compound with the (2S)-isomer | This will be detected in the no-AMACR control. If high, consider purifying the substrate or obtaining it from a different source. |
| Spontaneous degradation of the substrate or probe | Run a no-enzyme control to assess the stability of the reagents under assay conditions. | |
| Inconsistent results in beta-oxidation assay | Variable integrity of isolated peroxisomes | Ensure a consistent and gentle isolation procedure. Use freshly isolated organelles. |
| Limiting concentrations of cofactors (NAD⁺, CoA) | Ensure that cofactors are present in excess. | |
| Presence of inhibitors in the sample | Perform a spike-and-recovery experiment to check for inhibition. |
These application notes and protocols provide a comprehensive guide for the handling, storage, and utilization of this compound in a laboratory setting. Adherence to these guidelines will help ensure the integrity of the compound and the reliability of experimental results.
Application Notes and Protocols for a Coupled Enzyme Assay to Determine α-Methylacyl-CoA Racemase (AMACR) Activity using 2R-Pristanoyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Alpha-methylacyl-CoA racemase (AMACR), also known as P504S, is a crucial enzyme in the peroxisomal beta-oxidation of branched-chain fatty acids and bile acid intermediates.[1][2][3][4] It catalyzes the epimerization of (2R)-methylacyl-CoA esters to their (2S)-epimers, a necessary step for their subsequent degradation.[2][5] AMACR is significantly overexpressed in prostate cancer and other malignancies, making it a valuable biomarker and a potential therapeutic target.[1][6][7][8] This document provides detailed protocols for a continuous coupled enzyme assay to measure AMACR activity using 2R-Pristanoyl-CoA as a substrate.
The assay is based on a two-step enzymatic reaction. First, AMACR converts (2R)-Pristanoyl-CoA to (2S)-Pristanoyl-CoA. Subsequently, the stereospecific peroxisomal acyl-coenzyme A oxidase 3 (ACOX3) oxidizes the newly formed (2S)-Pristanoyl-CoA, producing hydrogen peroxide (H₂O₂).[9][10][11] The rate of H₂O₂ production, which is directly proportional to AMACR activity, can be monitored using various methods, including electrochemical detection or a colorimetric assay involving horseradish peroxidase (HRP) and a suitable chromogenic substrate.[9][10]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the metabolic context of AMACR and the workflow of the coupled enzyme assay.
Caption: Metabolic role of AMACR in the peroxisomal β-oxidation of pristanic acid.
Caption: Workflow for the coupled AMACR enzyme assay.
Experimental Protocols
This section provides a detailed protocol for a colorimetric coupled enzyme assay for AMACR activity in a 96-well plate format.
Materials and Reagents:
-
Recombinant human AMACR (or sample containing AMACR)
-
(2R)-Pristanoyl-CoA (substrate)
-
Peroxisomal Acyl-CoA Oxidase 3 (ACOX3)
-
Horseradish Peroxidase (HRP)
-
Amplex Red (or other suitable chromogenic/fluorogenic HRP substrate)
-
Assay Buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.4)
-
96-well microplate (black, clear bottom for fluorescence)
-
Microplate reader capable of measuring fluorescence or absorbance
Assay Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of (2R)-Pristanoyl-CoA in the assay buffer.
-
Prepare a stock solution of Amplex Red in DMSO.
-
Prepare working solutions of AMACR, ACOX3, and HRP in the assay buffer. Keep all enzyme solutions on ice.
-
-
Assay Reaction Mixture:
-
Prepare a master mix containing the assay buffer, ACOX3, HRP, and Amplex Red. The final concentrations should be optimized, but typical starting concentrations are provided in the table below.
-
Add the master mix to the wells of the 96-well plate.
-
-
Initiation of the Reaction:
-
Add the sample containing AMACR (or purified AMACR for standard curve) to the wells.
-
To initiate the reaction, add (2R)-Pristanoyl-CoA to each well. The final volume in each well should be consistent (e.g., 100 µL).
-
-
Incubation and Measurement:
-
Immediately place the microplate in a plate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the fluorescence (excitation ~530-560 nm, emission ~590 nm for Amplex Red) or absorbance at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
For each sample, plot the fluorescence or absorbance values against time.
-
Determine the initial reaction rate (V₀) from the linear portion of the curve.
-
The AMACR activity is proportional to this rate. A standard curve using known concentrations of purified AMACR can be used to quantify the activity in unknown samples.
-
Controls:
-
No AMACR control: To measure background signal in the absence of AMACR activity.
-
No (2R)-Pristanoyl-CoA control: To ensure the signal is dependent on the substrate.
-
No ACOX3 control: To confirm that the measured H₂O₂ is a result of the coupled reaction.
Quantitative Data Summary
The following tables provide a summary of typical concentrations and conditions used in the AMACR coupled enzyme assay. These values may require optimization depending on the specific experimental setup.
Table 1: Typical Reagent Concentrations
| Reagent | Typical Final Concentration | Source/Reference |
| (2R)-Pristanoyl-CoA | 50 - 150 µM | [6][12] |
| AMACR | 0.1 - 0.5 µM | [6] |
| ACOX3 | Excess (to ensure the second reaction is not rate-limiting) | [9][10] |
| HRP | Excess | [10] |
| Amplex Red | 50 µM |
Table 2: Experimental Conditions
| Parameter | Value | Source/Reference |
| Assay Buffer | 50 mM Potassium Phosphate, pH 7.4 | |
| Temperature | 37°C | |
| Incubation Time | 30 - 60 minutes (kinetic measurement) | [12] |
| Final Reaction Volume | 100 - 200 µL | |
| Detection Wavelength | Ex/Em: 530-560/590 nm (Amplex Red) |
Troubleshooting and Considerations
-
High Background Signal: This could be due to contamination of reagents with H₂O₂ or auto-oxidation of the substrate. Ensure fresh reagents are used. Including a catalase control can help diagnose H₂O₂ contamination.
-
Low Signal: The concentration of one or more enzymes may be too low. Optimize the concentrations of AMACR, ACOX3, and HRP. Ensure the substrate concentration is not limiting.
-
Non-linear Reaction Rate: This may occur if the substrate is depleted or if there is enzyme instability. Use a lower concentration of AMACR or a shorter reaction time to measure the initial rate.
-
Inhibitors: The sample matrix may contain inhibitors of AMACR, ACOX3, or HRP. Diluting the sample or using appropriate purification steps may be necessary.
Conclusion
The coupled enzyme assay described provides a robust and sensitive method for measuring AMACR activity. It is amenable to a high-throughput format, making it suitable for screening potential AMACR inhibitors for drug development. Careful optimization of reagent concentrations and experimental conditions is essential for obtaining accurate and reproducible results.
References
- 1. NordiQC - Immunohistochemical Quality Control [nordiqc.org]
- 2. Alpha-methylacyl-CoA racemase - Wikipedia [en.wikipedia.org]
- 3. α-Methylacyl CoA racemase (P504S): overview and potential uses in diagnostic pathology as applied to prostate needle biopsies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alpha-Methylacyl-CoA Racemase (AMACR, p504s) - IHC Primary Antibodies [shop.leicabiosystems.com]
- 5. Reactome | Isomerization of (2R)-pristanoyl-CoA to (2S)-pristanoyl-CoA [reactome.org]
- 6. High-Throughput Screen Identifies Novel Inhibitors of Cancer Biomarker α-Methylacyl Coenzyme A Racemase (AMACR/P504S) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A-Methylacyl-CoA Racemase (AMACR) and Prostate-Cancer Risk: A Meta-Analysis of 4,385 Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alpha-Methylacyl-CoA Racemase (AMACR), a Potential New Biomarker for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 2-methylacyl racemase: a coupled assay based on the use of pristanoyl-CoA oxidase/peroxidase and reinvestigation of its subcellular distribution in rat and human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Detection of Alpha-Methylacyl-CoA Racemase (AMACR), a Biomarker of Prostate Cancer, in Patient Blood Samples Using a Nanoparticle Electrochemical Biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Elevated α-Methylacyl-CoA Racemase Enzymatic Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: HPLC-Based Separation of 2R and 2S-Pristanoyl-CoA Diastereomers
Abstract
This application note details a high-performance liquid chromatography (HPLC) method for the separation of 2R and 2S-pristanoyl-CoA diastereomers. Pristanoyl-CoA is a key intermediate in the metabolism of branched-chain fatty acids, and the stereochemistry at the C-2 position is critical for its subsequent enzymatic degradation. The described method utilizes a chiral stationary phase to achieve baseline separation of the two diastereomers, enabling their accurate quantification in research and clinical settings. This protocol is intended for researchers, scientists, and drug development professionals working on peroxisomal disorders and lipid metabolism.
Introduction
Pristanic acid, a 2-methyl-branched-chain fatty acid, is derived from the dietary intake of phytanic acid. Its metabolism occurs primarily in peroxisomes via beta-oxidation. The initial activation of pristanic acid to pristanoyl-CoA is followed by a series of enzymatic reactions. A crucial step in this pathway is the stereospecificity of the enzyme acyl-CoA oxidase, which only recognizes the (2S)-pristanoyl-CoA isomer as a substrate. The (2R)-pristanoyl-CoA isomer must first be converted to its S-form by the enzyme α-methylacyl-CoA racemase (AMACR) to enter the beta-oxidation spiral.
Defects in this metabolic pathway, such as deficiencies in AMACR or other peroxisomal enzymes, can lead to the accumulation of pristanic acid and its derivatives, resulting in severe inherited metabolic disorders like Zellweger spectrum disorders and Adult Refsum disease. Therefore, the ability to separate and quantify the 2R and 2S diastereomers of pristanoyl-CoA is essential for diagnosing these conditions, understanding their pathophysiology, and developing potential therapeutic interventions. This application note provides a detailed protocol for the chiral HPLC-based separation of these two important diastereomers.
Metabolic Pathway of Pristanoyl-CoA
Caption: Metabolic fate of 2R and 2S-pristanoyl-CoA isomers.
Experimental Protocol
This protocol describes a representative method for the separation of 2R and 2S-pristanoyl-CoA using chiral stationary phase HPLC.
1. Sample Preparation (from cultured cells or tissue homogenates)
1.1. Homogenize cell pellets or minced tissue in a suitable buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4). 1.2. Perform a solid-phase extraction (SPE) to isolate the acyl-CoA fraction. A C18 SPE cartridge is recommended. 1.2.1. Condition the SPE cartridge with methanol (B129727) followed by equilibration with the homogenization buffer. 1.2.2. Load the sample homogenate onto the cartridge. 1.2.3. Wash the cartridge with buffer to remove unbound contaminants. 1.2.4. Elute the acyl-CoA fraction with an appropriate solvent (e.g., methanol or acetonitrile). 1.3. Evaporate the eluate to dryness under a stream of nitrogen. 1.4. Reconstitute the dried extract in the HPLC mobile phase for analysis.
2. HPLC System and Conditions
-
HPLC System: A standard HPLC system equipped with a UV detector is suitable.
-
Column: A chiral stationary phase (CSP) column is required. A cyclodextrin-based column, such as a β-cyclodextrin bonded to silica, is a good starting point for method development.
-
Alternative: A Pirkle-type chiral column can also be evaluated.
-
-
Mobile Phase: A mixture of a buffered aqueous solution and an organic modifier. A typical starting condition could be:
-
Mobile Phase A: 20 mM Potassium Phosphate, pH 6.5
-
Mobile Phase B: Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: Linear gradient from 10% to 50% B
-
25-30 min: Hold at 50% B
-
30-35 min: Return to 10% B
-
35-40 min: Re-equilibration at 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 260 nm (for the adenine (B156593) moiety of CoA)
-
Injection Volume: 20 µL
Experimental Workflow
Application Notes and Protocols for Metabolic Tracing with Radiolabeled 2R-Pristanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Radiolabeled 2R-pristanoyl-CoA is a critical tool for investigating the intricacies of peroxisomal β-oxidation, a key metabolic pathway for branched-chain fatty acids. Its use in metabolic tracing studies allows for the precise tracking of its catabolism, providing valuable insights into enzyme kinetics, metabolic flux, and the pathophysiology of various metabolic disorders. These application notes provide an overview of its utility and detailed protocols for its use in research and drug development.
Pristanic acid, a 2-methyl-branched-chain fatty acid, is derived from the α-oxidation of phytanic acid, which is obtained from dietary sources.[1][2] Once formed, pristanic acid is activated to its CoA ester, pristanoyl-CoA, and subsequently undergoes β-oxidation within peroxisomes.[1][2] The study of this pathway is particularly relevant for understanding a group of genetic disorders known as peroxisome biogenesis disorders (PBDs), such as Zellweger syndrome, where the β-oxidation of pristanic acid is impaired, leading to its accumulation.[3][4]
The natural form of pristanoyl-CoA is a racemic mixture of 2R- and 2S-stereoisomers. The enzyme α-methylacyl-CoA racemase (AMACR) is responsible for the conversion of the 2R-isomer to the 2S-isomer, which is the substrate for the subsequent enzyme in the β-oxidation pathway, branched-chain acyl-CoA oxidase.[5] Therefore, tracing the metabolic fate of radiolabeled this compound can provide specific information on the activity of AMACR and the subsequent steps of peroxisomal β-oxidation.
Applications
The use of radiolabeled this compound in metabolic tracing has several important applications in biomedical research and drug development:
-
Elucidation of Metabolic Pathways: Tracing the radiolabel from this compound through the peroxisomal β-oxidation pathway allows for the identification and quantification of metabolic intermediates and end products. This helps in confirming the sequence of enzymatic reactions and understanding the regulation of the pathway.
-
Diagnosis and Study of Peroxisomal Disorders: Inborn errors of metabolism, such as Zellweger syndrome and α-methylacyl-CoA racemase deficiency, are characterized by defects in peroxisomal β-oxidation.[6][7] Assays using radiolabeled pristanic acid (the precursor to pristanoyl-CoA) are a reliable tool for diagnosing these disorders in cultured fibroblasts by measuring the rate of its oxidation.[2][8]
-
Drug Discovery and Development: New therapeutic agents aimed at modulating fatty acid metabolism can be evaluated for their effects on the peroxisomal β-oxidation of this compound. This can be particularly relevant for drugs targeting metabolic diseases or cancers where alterations in fatty acid metabolism are observed.
-
Understanding Cellular and Tissue-Specific Metabolism: The fate of radiolabeled this compound can be investigated in different cell types and tissues to understand the tissue-specific regulation and importance of peroxisomal β-oxidation.
Data Presentation
The following tables summarize quantitative data from metabolic tracing studies using radiolabeled pristanic acid, the direct precursor to pristanoyl-CoA. This data provides insights into the rate of its metabolism and the distribution of its metabolic products in different biological systems.
Table 1: Oxidation of [U-³H]-Pristanic Acid in Cultured Human Fibroblasts
| Cell Type | Rate of Pristanic Acid Degradation (pmol/h per mg protein) |
| Healthy Control Fibroblasts | 60 times the rate of [U-³H]-phytanic acid degradation |
| Zellweger Syndrome Fibroblasts | Degradation of both phytanic and pristanic acid was deficient |
| Infantile Refsum Disease Fibroblasts | Degradation of both phytanic and pristanic acid was deficient |
Data adapted from studies on the degradation of radiolabeled pristanic acid in cultured fibroblasts from healthy individuals and patients with peroxisomal disorders.[9]
Table 2: Metabolic Fate of [1-¹⁴C]Palmitate in Rat Brain Following Intravenous Injection
| Time After Injection | Total Brain Radioactivity (% of injected dose/g) | Distribution in Aqueous Fraction (% of total brain radioactivity) | Distribution in Lipid & Protein Fractions (% of total brain radioactivity) |
| 15 min - 1 h | Peak | - | Maximally labeled |
| 4 h | Declining | 27% | 73% |
| 20 h | Further Declining | 15% | 85% |
| 44 h | Low | 10% | 90% |
This table illustrates the general fate of a long-chain fatty acid in the brain, with a significant portion being oxidized and the rest incorporated into stable cellular components. While not specific to pristanoyl-CoA, it provides a model for the potential distribution of its radiolabeled catabolites.[10]
Experimental Protocols
Protocol 1: Synthesis of Radiolabeled Acyl-CoA Thioesters
Materials:
-
[1-¹⁴C]-Pristanic acid
-
Coenzyme A (free acid)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Dry nitrogen or argon gas
-
Reverse-phase HPLC system for purification
-
Scintillation counter for radioactivity measurement
Procedure:
-
Activation of [1-¹⁴C]-Pristanic Acid:
-
In a dry glass vial under an inert atmosphere (dry nitrogen or argon), dissolve [1-¹⁴C]-pristanic acid in anhydrous THF.
-
Add a molar excess (e.g., 1.5 equivalents) of CDI to the solution.
-
Stir the reaction mixture at room temperature for 30-60 minutes to form the imidazolide (B1226674) intermediate.
-
-
Thioesterification with Coenzyme A:
-
In a separate vial, dissolve Coenzyme A (free acid) in a minimal amount of water or a suitable buffer.
-
Slowly add the Coenzyme A solution to the activated [1-¹⁴C]-pristanoate solution.
-
Allow the reaction to proceed at room temperature for 1-2 hours.
-
-
Purification:
-
The resulting [1-¹⁴C]-pristanoyl-CoA can be purified by reverse-phase HPLC.
-
Use a suitable C18 column and a gradient of acetonitrile (B52724) in a buffer (e.g., ammonium (B1175870) acetate) to separate the product from unreacted starting materials and byproducts.
-
Collect fractions and monitor the elution of the radiolabeled product using an in-line radioactivity detector or by scintillation counting of aliquots from each fraction.
-
-
Quantification and Characterization:
-
Pool the fractions containing the pure [1-¹⁴C]-pristanoyl-CoA.
-
Determine the concentration and specific activity of the final product using UV-Vis spectrophotometry (for CoA concentration) and liquid scintillation counting (for radioactivity).
-
The purity of the product can be confirmed by analytical HPLC and mass spectrometry.
-
Protocol 2: In Vitro Peroxisomal β-Oxidation Assay Using Radiolabeled Pristanic Acid in Cultured Fibroblasts
This protocol is adapted from methods used to diagnose peroxisomal disorders by measuring the oxidation of radiolabeled fatty acids in cultured skin fibroblasts.[11]
Materials:
-
Cultured human skin fibroblasts (control and patient cell lines)
-
[1-¹⁴C]-Pristanic acid
-
Cell culture medium (e.g., DMEM with fetal bovine serum)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA solution
-
Scintillation vials and scintillation cocktail
-
CO₂ trapping agent (e.g., filter paper soaked in NaOH or a commercial trapping solution)
-
Perchloric acid
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Culture:
-
Culture fibroblasts in appropriate flasks or multi-well plates until they reach confluency.
-
-
Incubation with Radiolabeled Substrate:
-
Prepare the incubation medium containing a known concentration and specific activity of [1-¹⁴C]-pristanic acid.
-
Wash the confluent cell monolayers twice with sterile PBS.
-
Add the incubation medium containing the radiolabeled substrate to the cells.
-
To measure the complete oxidation to CO₂, place a small vial or filter paper containing a CO₂ trapping agent inside the sealed culture flask or well.
-
-
Incubation and Termination:
-
Incubate the cells at 37°C in a CO₂ incubator for a defined period (e.g., 2-4 hours).
-
To stop the reaction, add a strong acid, such as perchloric acid, to the medium. This will also release the dissolved ¹⁴CO₂ from the medium, which will be captured by the trapping agent.
-
-
Measurement of Oxidation Products:
-
¹⁴CO₂ Measurement:
-
Carefully remove the CO₂ trap and place it in a scintillation vial with a suitable scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Acid-Soluble Metabolites (ASMs) Measurement:
-
The acidified medium contains ¹⁴C-labeled acid-soluble products of β-oxidation (e.g., acetate, propionate).
-
Centrifuge the cell debris and collect the supernatant.
-
Measure the radioactivity in an aliquot of the supernatant by liquid scintillation counting.
-
-
-
Data Analysis:
-
Determine the protein concentration in each cell sample for normalization.
-
Calculate the rate of pristanic acid oxidation as nanomoles of ¹⁴C-labeled product (CO₂ + ASMs) formed per hour per milligram of cell protein.
-
Compare the oxidation rates between control and patient cell lines to identify any deficiencies in the peroxisomal β-oxidation pathway.
-
Mandatory Visualizations
Caption: Peroxisomal β-oxidation pathway of this compound.
Caption: Workflow for in vitro peroxisomal β-oxidation assay.
References
- 1. Pristanic acid beta-oxidation in peroxisomal disorders: studies in cultured human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxidation of pristanic acid in fibroblasts and its application to the diagnosis of peroxisomal beta-oxidation defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reactome | Beta-oxidation of pristanoyl-CoA [reactome.org]
- 4. Accumulation of pristanic acid (2, 6, 10, 14 tetramethylpentadecanoic acid) in the plasma of patients with generalised peroxisomal dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Peroxisome biogenesis disorders in the Zellweger spectrum: An overview of current diagnosis, clinical manifestations, and treatment guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Oxidation of pristanic acid in fibroblasts and its application to the diagnosis of peroxisomal beta-oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Utilization of plasma fatty acid in rat brain: distribution of [14C]palmitate between oxidative and synthetic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phytanic acid alpha-oxidation in human cultured skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Alpha-Methylacyl-CoA Racemase (AMACR) Enzyme Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with alpha-methylacyl-CoA racemase (AMACR) enzyme assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during AMACR enzyme assays in a question-and-answer format.
Q1: Why is my AMACR enzyme activity lower than expected?
Low or no enzyme activity is a frequent issue. Several factors could be the cause. Consider the following troubleshooting steps:
-
Enzyme Integrity:
-
Improper Storage: AMACR, like most enzymes, is sensitive to temperature fluctuations. Ensure the enzyme has been consistently stored at the recommended temperature (typically -80°C for long-term storage) and avoid repeated freeze-thaw cycles which can lead to denaturation and loss of activity.
-
Enzyme Degradation: If the enzyme solution has been stored for an extended period or handled improperly, it may have degraded. Consider using a fresh aliquot of the enzyme.
-
-
Assay Conditions:
-
Sub-optimal Temperature: Human AMACR activity is optimal at approximately 37°C.[1][2] Running the assay at lower temperatures will result in a slower reaction rate. Conversely, excessively high temperatures can denature the enzyme.[3][4]
-
Incorrect pH: The optimal pH for AMACR activity is generally between 7.0 and 8.0.[5] Ensure your assay buffer is within this range and has been correctly prepared.
-
Assay Buffer Composition: The assay buffer should be at room temperature before starting the reaction, as ice-cold buffers can significantly reduce enzyme activity.[6]
-
-
Reagents and Substrates:
-
Substrate Quality: Ensure the acyl-CoA substrate is of high quality and has not degraded. Acyl-CoA esters can be unstable, especially at room temperature.
-
Substrate Concentration: The substrate concentration should be sufficient to saturate the enzyme. If the concentration is too low, the reaction rate will be proportionally lower. However, be aware of potential substrate inhibition at very high concentrations.
-
Q2: I'm observing a high background signal in my no-enzyme control. What could be the cause?
A high background signal can mask the true enzyme activity. Here are some potential causes and solutions:
-
Substrate Instability: Some chromogenic or fluorogenic substrates may be inherently unstable and can spontaneously break down, leading to a signal in the absence of the enzyme. This is a known issue with certain synthetic substrates used in colorimetric assays.[7]
-
Solution: Run a time-course experiment with the substrate in the assay buffer without the enzyme to assess its stability. If the substrate is unstable, you may need to synthesize or purchase a fresh batch, or consider a different assay method.
-
-
Contamination:
-
Reagent Contamination: One or more of your assay components (buffer, substrate solution) could be contaminated with a substance that either mimics the product or catalyzes the reaction non-enzymatically.
-
Sample Contamination: If you are using biological samples, they may contain endogenous enzymes that can act on your substrate.
-
Solution: Use fresh, high-purity reagents. If sample contamination is suspected, you may need to further purify your sample or use a more specific substrate.
-
-
Assay Plate Issues (for plate-based assays):
-
Plate Type: For fluorescence assays, use black plates to minimize background fluorescence. For colorimetric assays, clear plates are appropriate.[6]
-
Well-to-Well Contamination: Be careful during pipetting to avoid cross-contamination between wells.
-
Q3: My results are inconsistent and not reproducible. What should I check?
Inconsistent results can be frustrating. A systematic check of your experimental setup is crucial:
-
Pipetting Accuracy: Inaccurate pipetting, especially of small volumes, can lead to significant variability. Ensure your pipettes are properly calibrated.[6]
-
Temperature Control: Maintain a consistent temperature throughout the assay. Small variations in temperature can lead to significant changes in enzyme activity.[8]
-
Mixing: Ensure all components are thoroughly mixed before starting the reaction and after adding each reagent.
-
Timing: Be precise with incubation times. For kinetic assays, ensure that you are measuring the initial reaction rate.
-
Reagent Preparation: Prepare fresh reagents and reaction mixes for each experiment. Avoid using old or repeatedly frozen-thawed solutions.[6]
Q4: Does the AMACR enzyme require any cofactors?
No, AMACR is a cofactor-independent enzyme.[9] Its catalytic mechanism involves a deprotonation/reprotonation process facilitated by amino acid residues in the active site. Therefore, you do not need to supplement your assay with cofactors like NAD+, FAD+, or metal ions.
Q5: I suspect substrate inhibition in my assay. How can I confirm and address this?
Substrate inhibition occurs when the reaction rate decreases at very high substrate concentrations.[3]
-
Confirmation: To confirm substrate inhibition, perform a substrate titration experiment where you measure the enzyme activity over a wide range of substrate concentrations. If substrate inhibition is occurring, you will observe an initial increase in activity with increasing substrate concentration, followed by a decrease at higher concentrations.
-
Addressing the Issue: If you confirm substrate inhibition, you will need to determine the optimal substrate concentration that gives the maximal reaction rate without being inhibitory. This can be identified from the peak of your substrate titration curve. For all subsequent experiments, use this optimal substrate concentration.
Quantitative Data Summary
The following tables summarize key quantitative parameters for AMACR enzyme assays.
Table 1: Optimal Assay Conditions for Human AMACR
| Parameter | Optimal Range/Value | Source(s) |
| pH | 7.0 - 8.0 | [5] |
| Temperature | 37°C | [1][2] |
| Cofactors | None required | [9] |
Table 2: Kinetic Parameters of Human AMACR for Various Substrates
| Substrate | K_m_ (µM) | V_max_ (nmol/min/mg) | Assay Type | Source(s) |
| (2R,S)-3-(2,4-dinitrophenoxy)-2-methylpropanoyl-CoA | 58 | 112 | Colorimetric | [2] |
| [2-³H]-(2R)-pristanoyl-CoA | Not specified | Not specified | Radiolabeled | [1] |
| (2S)- and (2R)-methyldecanoyl-CoA | Not specified | Not specified | NMR | [10] |
Note: Kinetic parameters can vary depending on the specific assay conditions and the source of the enzyme.
Experimental Protocols
Protocol 1: Colorimetric Assay for AMACR Activity
This protocol is adapted from a method utilizing the elimination of 2,4-dinitrophenolate (B1223059) from a synthetic substrate.[2]
Materials:
-
Recombinant human AMACR
-
Substrate: (2R,S)-3-(2,4-dinitrophenoxy)-2-methylpropanoyl-CoA
-
Assay Buffer: 50 mM Sodium Phosphate, pH 7.4
-
96-well clear microplate
-
Microplate reader capable of measuring absorbance at 354 nm
Procedure:
-
Prepare a stock solution of the substrate in an appropriate solvent (e.g., DMSO).
-
In a 96-well plate, prepare the reaction mixture by adding the assay buffer.
-
Add the desired concentration of the substrate to each well. A final concentration of 40 µM is a good starting point.
-
To initiate the reaction, add the purified AMACR enzyme to each well. A typical concentration is around 8 µg of enzyme in a final volume of 200 µL.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Monitor the increase in absorbance at 354 nm over time. The rate of change in absorbance is proportional to the enzyme activity.
-
Include appropriate controls:
-
No-enzyme control: Replace the enzyme solution with an equal volume of assay buffer.
-
Heat-inactivated enzyme control: Use enzyme that has been denatured by heating (e.g., 95°C for 10 minutes).
-
Protocol 2: NMR-Based Assay for AMACR Activity
This protocol is based on monitoring the exchange of the α-proton of the substrate with deuterium (B1214612) from the solvent (²H₂O).[10]
Materials:
-
Recombinant human AMACR
-
Substrate: (2R)- or (2S)-2-methylacyl-CoA ester (e.g., (2R)-methyldecanoyl-CoA)
-
Buffer: 50 mM Sodium Phosphate in ²H₂O, pD 7.4
-
NMR spectrometer
Procedure:
-
Dissolve the acyl-CoA substrate in the ²H₂O-based buffer.
-
Acquire a baseline ¹H NMR spectrum of the substrate solution. The α-methyl group should appear as a doublet.
-
Add the purified AMACR enzyme to the NMR tube.
-
Incubate the reaction mixture at 37°C.
-
Acquire ¹H NMR spectra at various time points.
-
Monitor the conversion of the α-methyl doublet into a singlet. The incorporation of deuterium at the α-position collapses the doublet into a singlet.
-
The rate of conversion can be quantified by integrating the doublet and singlet signals over time.
Visualizations
Signaling Pathway: Peroxisomal Beta-Oxidation of Pristanic Acid
The following diagram illustrates the role of AMACR in the peroxisomal beta-oxidation of pristanic acid, a branched-chain fatty acid.
Caption: Role of AMACR in the peroxisomal beta-oxidation of pristanic acid.
Experimental Workflow: General AMACR Enzyme Assay
This diagram outlines a general workflow for performing an AMACR enzyme assay.
Caption: A generalized workflow for conducting an AMACR enzyme assay.
Troubleshooting Logic for Low Enzyme Activity
This decision tree provides a logical approach to troubleshooting low AMACR activity.
Caption: A decision tree for troubleshooting low AMACR enzyme activity.
References
- 1. researchgate.net [researchgate.net]
- 2. How Temperature Affects Enzyme Activity: Denaturation vs. Optimization [synapse.patsnap.com]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Elevated α-Methylacyl-CoA Racemase Enzymatic Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Human α-methylacyl-CoA racemase (aMACR) detection kit- Upingbio biological website -ELISA research and testing center [elisabscience.com]
- 8. researchgate.net [researchgate.net]
- 9. α-Methylacyl-CoA racemase (AMACR): metabolic enzyme, drug metabolizer and cancer marker P504S - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Alpha-methylacyl-CoA racemase - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing 2R-Pristanoyl-CoA Isomerization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the reaction conditions for the isomerization of 2R-Pristanoyl-CoA to 2S-Pristanoyl-CoA, a key step in the peroxisomal beta-oxidation of branched-chain fatty acids. This process is catalyzed by the enzyme alpha-methylacyl-CoA racemase (AMACR).
Frequently Asked Questions (FAQs)
Q1: What is the function of alpha-methylacyl-CoA racemase (AMACR) in the isomerization of this compound?
A1: Alpha-methylacyl-CoA racemase (AMACR) is a crucial enzyme in the metabolism of branched-chain fatty acids.[1][2] It catalyzes the conversion of (2R)-methylacyl-CoA esters, such as this compound, into their (2S)-epimers.[2] This conversion is essential because the subsequent steps of peroxisomal beta-oxidation can only proceed with the (2S)-stereoisomer.[3][4]
Q2: Where is AMACR located within the cell?
A2: In mammalian cells, AMACR is found in both peroxisomes and mitochondria.[2][5] This dual localization highlights its importance in fatty acid metabolism in different cellular compartments.
Q3: What are the known substrates for AMACR?
A3: AMACR acts on a variety of alpha-methyl-branched-chain fatty acyl-CoA esters.[6] Known substrates include pristanoyl-CoA and trihydroxycoprostanoyl-CoA, which is an intermediate in the synthesis of bile acids.[6] The enzyme does not process free fatty acids, only their coenzyme A thioesters.[6]
Q4: Why is optimizing the isomerization of this compound important for drug development?
A4: AMACR is overexpressed in several types of cancer, including prostate and colon cancer, making it a potential therapeutic target.[7][8] Developing inhibitors for AMACR is a key area of research, and this requires reliable and optimized assays to test the efficacy of potential drug candidates.[7][8] Furthermore, AMACR is involved in the pharmacological activation of certain drugs, such as ibuprofen.[9]
Q5: What are the consequences of AMACR deficiency?
A5: A deficiency in AMACR leads to a rare autosomal recessive peroxisomal disorder.[6] This condition is characterized by the accumulation of pristanic acid and C27-bile-acid intermediates in the plasma, leading to variable neurodegenerative symptoms in adults, such as seizures, vision loss, and sensorimotor neuropathy.[6][10]
Experimental Protocols
Protocol 1: Expression and Purification of Recombinant AMACR
This protocol is adapted from methodologies used for expressing M. tuberculosis AMACR (MCR) in E. coli, which can be adapted for human AMACR.
1. Transformation and Expression:
-
Transform a suitable E. coli expression strain (e.g., BL21 (DE3) pLysS) with a plasmid containing the AMACR gene (e.g., in a pET vector).[11]
-
Grow the transformed cells in an appropriate culture medium (e.g., LB broth) with antibiotics for plasmid selection at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding a suitable inducer, such as isopropyl-β-d-thiogalactopyranoside (IPTG) to a final concentration of 0.4 mM.[11]
-
Continue to culture the cells at a lower temperature (e.g., 18-25°C) for several hours or overnight to enhance the yield of soluble protein.
2. Cell Lysis and Lysate Preparation:
-
Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), and protease inhibitors).
-
Lyse the cells using a sonicator or a French press.
-
Clarify the lysate by centrifugation (e.g., 15,000 x g for 30 minutes at 4°C) to remove cell debris.
3. Protein Purification:
-
If using a His-tagged construct, load the clarified lysate onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography column.
-
Wash the column with a wash buffer containing a low concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.
-
Elute the recombinant AMACR protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
For further purification, anion-exchange chromatography (e.g., DEAE or RESOURCE Q) can be employed, eluting with a salt gradient (e.g., 0 to 0.6 M NaCl).[11]
-
Confirm the purity and identity of the protein using SDS-PAGE and Western blotting.
Protocol 2: Colorimetric Assay for AMACR Activity
This assay is based on the principle of measuring the release of a chromophore.
1. Reagents:
-
Purified recombinant AMACR enzyme.
-
Assay buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.4).
-
Substrate: A suitable chromogenic substrate or a substrate that produces a detectable product upon reaction.
-
Microplate reader.
2. Procedure:
-
Prepare a reaction mixture in a 96-well plate containing the assay buffer and the substrate at various concentrations.
-
Initiate the reaction by adding the purified AMACR enzyme to each well.
-
Incubate the plate at a controlled temperature (e.g., 37°C).
-
Monitor the change in absorbance at a specific wavelength over time using a microplate reader.
-
Calculate the initial reaction rates from the linear portion of the absorbance versus time curves.
Data Presentation
Table 1: Kinetic Parameters of Alpha-Methylacyl-CoA Racemase (AMACR)
| Substrate | K_m (µM) | V_max (µmol/min/mg) | pH | Temperature (°C) | Source |
| Pristanoyl-CoA | 172 | 0.1 | 7.0-8.0 | Not Specified | [6] |
| Trihydroxycoprostanoyl-CoA | 31.6 | 0.3 | 7.0-8.0 | Not Specified | [6] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or Low Enzyme Activity | Inactive Enzyme | Ensure proper storage of the enzyme on ice before use.[12] Avoid repeated freeze-thaw cycles. Confirm protein integrity via SDS-PAGE. |
| Incorrect Assay Buffer | Verify that the assay buffer is at the optimal pH (typically 7.0-8.0 for AMACR).[6] Ensure the buffer is at room temperature before starting the assay.[13] | |
| Substrate Degradation | Prepare fresh substrate solutions. Store stock solutions at the recommended temperature. | |
| Presence of Inhibitors | Ensure that reagents like EDTA (>0.5 mM), sodium azide, or high concentrations of detergents are not present in the sample preparation, as they can inhibit enzyme activity.[13] | |
| High Background Signal | Non-enzymatic Substrate Conversion | Run a control reaction without the enzyme to measure the rate of non-enzymatic substrate degradation.[12] |
| Contaminated Reagents | Use fresh, high-purity reagents and buffers. | |
| Inconsistent or Irreproducible Results | Pipetting Errors | Use calibrated pipettes and ensure accurate and consistent pipetting.[12] Prepare a master mix for the reaction components to minimize well-to-well variability.[13] |
| Inadequate Mixing | Ensure thorough mixing of the reaction components by gentle vortexing or pipetting up and down, avoiding the introduction of air bubbles.[12] | |
| Temperature Fluctuations | Maintain a consistent temperature throughout the assay.[12] Pre-warm all solutions to the assay temperature. | |
| Linearity Issues with Standard Curve | Substrate Depletion | Ensure that the reaction is monitored during the initial linear phase where the rate is proportional to the enzyme concentration. |
| Incorrect Dilutions | Double-check all calculations for standard and sample dilutions. |
Visualizations
Caption: Workflow for AMACR expression, purification, and activity measurement.
Caption: Troubleshooting logic for low/no AMACR enzyme activity.
Caption: Isomerization of this compound by AMACR.
References
- 1. α-Methylacyl-CoA Racemase from Mycobacterium tuberculosis—Detailed Kinetic and Structural Characterization of the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alpha-methylacyl-CoA racemase - Wikipedia [en.wikipedia.org]
- 3. Reactome | Beta-oxidation of pristanoyl-CoA [reactome.org]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. Design, synthesis, and in vitro testing of alpha-methylacyl-CoA racemase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Collection - Design, Synthesis, and In Vitro Testing of α-Methylacyl-CoA Racemase Inhibitors - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 9. A study on the AMACR catalysed elimination reaction and its application to inhibitor testing - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01541C [pubs.rsc.org]
- 10. Clinical consequences of defects in peroxisomal beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. home.sandiego.edu [home.sandiego.edu]
- 13. docs.abcam.com [docs.abcam.com]
Technical Support Center: 2R-Pristanoyl-CoA Detection by LC-MS
Welcome to the technical support center for the analysis of 2R-Pristanoyl-CoA using Liquid Chromatography-Mass Spectrometry (LC-MS). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the LC-MS analysis of this compound and other acyl-CoAs.
Issue 1: Poor Peak Shape, Tailing, or Signal Deterioration
Question: My chromatogram for this compound shows significant peak tailing and a deteriorating signal with repeated injections. What could be the cause and how can I fix it?
Answer:
Poor peak shape and signal deterioration are common issues in acyl-CoA analysis, often stemming from the amphipathic nature of these molecules and potential interactions with the analytical column and system.[1]
Potential Causes:
-
Column Contamination: Repeated injections of biological extracts can lead to a buildup of matrix components on the column, affecting its performance.[1]
-
Column Overload: Injecting a large sample amount, often necessary due to the low abundance of acyl-CoAs, can lead to column overload and peak distortion.[2]
-
Secondary Interactions: The phosphate (B84403) groups in the CoA moiety can interact with active sites on the column stationary phase or stainless-steel components of the LC system, leading to peak tailing.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can significantly impact the ionization state and chromatographic behavior of acyl-CoAs. An unsuitable pH can lead to poor peak shape.[3]
Troubleshooting Steps:
-
Column Washing: Implement a robust column washing protocol between sample batches to remove strongly retained matrix components. A gradient wash with a high percentage of organic solvent is often effective.
-
Optimize Sample Loading: While challenging for low-abundance analytes, try to minimize the injection volume or dilute the sample if possible without compromising detection limits.
-
Use of an Appropriate Column: A C18 reversed-phase column is commonly used for acyl-CoA analysis.[2][4] Consider a column with end-capping to minimize silanol (B1196071) interactions.
-
Mobile Phase Optimization:
-
pH Adjustment: Carefully adjust the mobile phase pH. Some methods have found success using ammonium (B1175870) acetate (B1210297) and adjusting the pH to around 5.6 with acetic acid to minimize peak tailing.[3] Other methods utilize a high pH (around 10.5) with ammonium hydroxide.[1]
-
Avoid Ion-Pairing Reagents: While sometimes used to improve peak shape, ion-pairing reagents can be difficult to remove from the LC system and may interfere with MS detection.[1]
-
-
System Passivation: To minimize interactions with metal components, consider passivating the LC system with an acidic solution or using PEEK tubing where possible.
Issue 2: Co-elution and Isobaric Interference
Question: I am concerned about other compounds in my sample interfering with the detection of this compound, especially isobaric species. How can I ensure the specificity of my measurement?
Answer:
Co-elution of structurally similar or isobaric compounds is a significant challenge in LC-MS analysis. For acyl-CoAs, this is particularly relevant due to the presence of various isomers and structurally related molecules in biological matrices.[2][5]
Potential Interferences:
-
(2S)-Pristanoyl-CoA: The stereoisomer of this compound has the same mass and will likely have very similar chromatographic behavior.
-
Other Acyl-CoA Isomers: Different acyl-CoAs with the same elemental composition but different structures (e.g., branched-chain vs. straight-chain) can be isobaric.[5]
-
In-source Fragmentation: Fragmentation of larger molecules within the ion source can generate ions with the same m/z as the target analyte.[2]
Mitigation Strategies:
-
Chromatographic Resolution: Optimizing the liquid chromatography method is the first line of defense against co-elution.
-
Gradient Optimization: A slow, shallow gradient can improve the separation of closely eluting compounds.
-
Column Selection: The choice of stationary phase can influence selectivity. Experimenting with different C18 columns or even alternative chemistries like HILIC could be beneficial, although HILIC may not be ideal for the non-polar acyl chains.[1]
-
-
High-Resolution Mass Spectrometry (HRMS): Using a high-resolution mass spectrometer (e.g., QTOF or Orbitrap) can help distinguish between isobaric compounds with slightly different exact masses.[2][6]
-
Tandem Mass Spectrometry (MS/MS):
-
Multiple Reaction Monitoring (MRM): This is a highly specific and sensitive technique for quantification on a triple quadrupole mass spectrometer.[4][5][7] By monitoring a specific precursor-to-product ion transition, you can significantly reduce interference from co-eluting compounds.[7]
-
Diagnostic Ions: Acyl-CoAs have characteristic fragmentation patterns. The neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507 Da) is a common fragmentation pathway used for identification and quantification.[3][4][8][9][10][11] Monitoring this and other specific fragments can increase confidence in identification.[3][5][8]
-
-
Retention Time Validation: Comparing the retention time of the analyte peak in the sample to that of an authentic this compound standard is crucial for confident identification.[2]
Issue 3: Low Signal Intensity and Poor Sensitivity
Question: The signal for this compound in my samples is very low, close to the limit of detection. How can I improve the sensitivity of my assay?
Answer:
Acyl-CoAs are often present at low concentrations in biological samples, making sensitive detection a priority.[2][5]
Strategies to Enhance Sensitivity:
-
Sample Preparation:
-
Solid-Phase Extraction (SPE): SPE can be used to clean up the sample matrix and concentrate the analytes of interest.[2][3] However, be aware that very polar acyl-CoAs or CoA biosynthetic precursors may not be well-retained on some SPE cartridges.[8][12]
-
Efficient Extraction: Ensure your extraction protocol is optimized for acyl-CoAs. A common method involves protein precipitation with agents like sulfosalicylic acid (SSA), which may not require subsequent removal by SPE.[12]
-
-
Mass Spectrometer Optimization:
-
Ionization Mode: Positive electrospray ionization (ESI) mode is generally preferred for the analysis of acyl-CoAs as they are more efficiently ionized under these conditions.[7][8]
-
Source Parameters: Optimize the ESI source parameters, including capillary voltage, cone voltage, desolvation gas flow, and temperature, by infusing a standard solution of an acyl-CoA.[4]
-
Collision Energy: In MS/MS experiments, optimize the collision energy for the specific precursor-to-product ion transition of this compound to maximize the product ion signal.[4][7]
-
-
LC Method:
-
Reduce Flow Rate: Lowering the flow rate can sometimes improve ionization efficiency.
-
Mobile Phase Modifiers: The choice and concentration of mobile phase additives (e.g., ammonium acetate) can impact signal intensity.[3]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common MS/MS transitions for acyl-CoAs?
A1: The most characteristic fragmentation of acyl-CoAs in positive ion mode is the neutral loss of the 3'-phosphoadenosine diphosphate moiety, which corresponds to a loss of 507 Da.[3][4][8][9][10][11] Therefore, the most commonly used transition for quantification is [M+H]+ → [M+H-507]+.[3][8] Another common, albeit less intense, fragment ion corresponds to the adenosine (B11128) diphosphate moiety at m/z 428.[3][8][11] Monitoring a second, confirmatory transition can increase the reliability of identification.
| Precursor Ion | Product Ion (Quantitative) | Product Ion (Qualitative) |
| [M+H]+ | [M+H-507]+ | m/z 428 |
Q2: How should I prepare my biological samples for this compound analysis?
A2: Acyl-CoAs are sensitive to temperature and pH, so proper sample handling is crucial.[2] A typical workflow involves:
-
Rapid Quenching and Lysis: To halt metabolic activity, cells or tissues should be rapidly quenched, often with cold solvent. Lysis is then performed, commonly using a methanol/water mixture.[4]
-
Protein Precipitation: Deproteinization is essential. This can be achieved with acids like trichloroacetic acid (TCA) or sulfosalicylic acid (SSA).[3][12]
-
Extraction and Cleanup: The acyl-CoAs are extracted from the lysate. If TCA is used, a subsequent solid-phase extraction (SPE) step is often required to remove the deproteinizing agent.[3][12] If SSA is used, this step may be omitted.[12]
-
Reconstitution: The final extract is typically evaporated to dryness and reconstituted in a solvent compatible with the LC mobile phase.[4]
Q3: Can I use a stable isotope-labeled internal standard for this compound?
A3: Yes, using a stable isotope-labeled (SIL) internal standard is highly recommended for accurate quantification. An ideal internal standard would be 13C- or 2H-labeled this compound. If this is not available, an odd-chain-length fatty acyl-CoA, such as C17:0-CoA, can be used as it is not naturally abundant in most biological systems.[1][9] The internal standard should be added at the beginning of the sample preparation process to account for variations in extraction efficiency and matrix effects.
Experimental Protocols
Protocol 1: Generic Acyl-CoA Extraction from Cultured Cells
-
Cell Harvesting: Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Quenching and Lysis: Add 1 mL of ice-cold 80% methanol/20% water to the cell pellet. Vortex vigorously for 1 minute.
-
Protein Precipitation: Add 20 µL of 50% sulfosalicylic acid (SSA), vortex, and incubate on ice for 10 minutes.
-
Centrifugation: Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant containing the acyl-CoAs to a new tube.
-
Evaporation: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50% acetonitrile/water with 10 mM ammonium acetate).
Protocol 2: LC-MS/MS Parameter Optimization
-
Standard Preparation: Prepare a 1 µg/mL solution of an acyl-CoA standard (e.g., Palmitoyl-CoA, as it is commercially available and structurally similar) in 50% acetonitrile.
-
Direct Infusion: Infuse the standard solution directly into the mass spectrometer at a flow rate of 10-30 µL/min.[4]
-
MS Parameter Tuning:
-
Acquire full scan mass spectra in positive ESI mode to identify the [M+H]+ ion.
-
Select the [M+H]+ ion as the precursor and acquire product ion spectra at various collision energies to determine the optimal energy for generating the characteristic fragment ions (e.g., [M+H-507]+ and m/z 428).
-
Optimize source parameters such as capillary voltage, source temperature, and gas flows to maximize the signal of the precursor ion.[4]
-
-
MRM Method Development: Create an MRM method using the optimized precursor and product ion m/z values and collision energies.
Visualizations
Caption: Workflow for this compound analysis by LC-MS/MS.
Caption: Troubleshooting logic for common LC-MS/MS issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. escholarship.org [escholarship.org]
improving the yield and purity of synthetic 2R-Pristanoyl-CoA
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, experimental protocols, and technical information to improve the yield and purity of synthetically prepared 2R-Pristanoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound? A1: There are two main approaches for the synthesis of this compound: enzymatic synthesis and chemical synthesis. Enzymatic synthesis utilizes an acyl-CoA synthetase (also known as a ligase) to catalyze the reaction between pristanic acid and Coenzyme A (CoA) in the presence of ATP.[1] Chemical synthesis involves activating the carboxylic acid of pristanic acid, for example, by converting it into an N-hydroxysuccinimide (NHS) ester, which then readily reacts with the thiol group of CoA.[2][3]
Q2: Which enzyme is suitable for the enzymatic synthesis of this compound? A2: Pristanic acid can be activated by long-chain fatty acyl-CoA synthetases (ACSL).[1] These enzymes exhibit broad substrate specificity and can activate fatty acids with chain lengths from 12 to 20 carbons, which includes the C19 branched-chain structure of pristanic acid.
Q3: What is the most effective method for purifying synthetic this compound? A3: High-Performance Liquid Chromatography (HPLC) is the most powerful and widely used method for purifying acyl-CoA esters.[4][5] Reversed-phase HPLC (RP-HPLC) is particularly effective for separating the relatively hydrophobic acyl-CoA product from more polar starting materials like free CoA and reaction buffers.[6][7]
Q4: How can I confirm the purity and identity of the final this compound product? A4: Purity can be assessed by HPLC, where a single, sharp peak is indicative of a pure sample.[6] The identity can be confirmed spectrophotometrically by measuring absorbance at 260 nm (for the adenine (B156593) moiety of CoA) and 232 nm (for the thioester bond).[4] For unambiguous identification, mass spectrometry (LC-MS/MS) is the preferred method to confirm the correct molecular weight.[8]
Troubleshooting Guide
Issue 1: Low or No Yield
| Potential Cause | Troubleshooting Step | Explanation |
| (Enzymatic) Inactive Enzyme | 1. Verify the activity of your acyl-CoA synthetase with a standard substrate (e.g., palmitic acid). 2. Ensure proper storage conditions (-20°C or -80°C in a glycerol-containing buffer). | The enzyme may have lost activity due to improper storage, handling, or age. |
| (Enzymatic) Presence of Thioesterases | 1. Use a purified acyl-CoA synthetase preparation if possible. 2. If using a crude enzyme extract, minimize reaction time to reduce product degradation.[5] | Crude enzyme preparations can contain acyl-CoA thioesterases that hydrolyze the product back to pristanic acid and CoA, creating a futile cycle.[5] |
| (Chemical) Incomplete Activation | 1. Ensure the activating agent (e.g., NHS, carbonyldiimidazole) is fresh and was stored under anhydrous conditions. 2. Use anhydrous solvents for the activation step to prevent hydrolysis of the activated intermediate.[4] | The activation of the carboxylic acid is a critical step. Moisture can hydrolyze the activating agent or the activated pristanic acid intermediate, preventing the reaction with CoA. |
| (General) Product Degradation | 1. Maintain a pH between 6.0 and 8.0 during the reaction and purification. 2. Keep samples on ice or at 4°C whenever possible. | Acyl-CoA thioester bonds are susceptible to hydrolysis, especially at alkaline pH.[8] Long-chain acyl-CoAs are also known to be unstable in aqueous solutions over time.[8] |
| (General) Incorrect Stoichiometry | 1. Re-evaluate the concentrations of all reactants (Pristanic Acid, CoA, ATP for enzymatic; Activated Pristanic Acid, CoA for chemical). 2. For enzymatic reactions, ensure ATP is in slight excess. | Incorrect reactant ratios can limit the reaction. ATP provides the energy for the enzymatic reaction and must be present in sufficient quantity.[9] |
Issue 2: Low Purity / Presence of Contaminants
| Potential Cause | Troubleshooting Step | Explanation |
| Unreacted Pristanic Acid | 1. Optimize HPLC gradient to better separate the hydrophobic pristanic acid from the pristanoyl-CoA product. 2. Perform a liquid-liquid extraction (e.g., with diethyl ether) on the crude product before HPLC to remove the bulk of the unreacted fatty acid.[4] | Pristanic acid is very hydrophobic and can co-elute with the product if the HPLC method is not optimized. |
| Unreacted Coenzyme A | 1. Optimize the HPLC gradient. Free CoA is much more polar and should elute early.[6] 2. Use a slight excess of the activated pristanic acid in the chemical synthesis to drive the reaction to completion. | Unreacted CoA is a common impurity. Proper chromatographic separation is key to its removal. |
| Formation of Side Products | 1. In chemical synthesis, ensure the pH is maintained around 7.0-7.5 during the coupling with CoA to prevent side reactions. 2. In enzymatic synthesis, ensure the reaction buffer composition is optimal for the specific enzyme used. | Side reactions, such as acylation on the ribose hydroxyl groups of CoA, can occur under non-optimal conditions.[10] |
Quantitative Data for Synthesis Optimization
The following tables provide illustrative data to guide the optimization of your synthesis protocol. The exact values will vary based on the specific enzyme batch, reagent purity, and experimental conditions.
Table 1: Illustrative Optimization of Enzymatic Synthesis of this compound (Disclaimer: These values are for illustrative purposes to demonstrate experimental design and are not based on published results for this specific reaction.)
| Run | pH | Temperature (°C) | [ATP] (mM) | [Pristanic Acid] (mM) | Yield (%) | Purity (%) |
| 1 | 6.5 | 30 | 5 | 2 | 45 | 88 |
| 2 | 7.5 | 30 | 5 | 2 | 65 | 92 |
| 3 | 8.5 | 30 | 5 | 2 | 50 | 85 |
| 4 | 7.5 | 37 | 5 | 2 | 75 | 95 |
| 5 | 7.5 | 45 | 5 | 2 | 60 | 89 |
| 6 | 7.5 | 37 | 10 | 2 | 80 | 96 |
| 7 | 7.5 | 37 | 5 | 4 | 72 | 80 |
Table 2: Illustrative Optimization of Chemical Synthesis (NHS-Ester Method) (Disclaimer: These values are for illustrative purposes to demonstrate experimental design.)
| Run | Solvent System | Reaction Time (h) | Molar Ratio (Activated Pristanate:CoA) | Yield (%) | Purity (%) |
| 1 | THF/Water (1:1) | 1 | 1.0 : 1.0 | 55 | 85 |
| 2 | THF/Water (1:1) | 4 | 1.0 : 1.0 | 70 | 90 |
| 3 | THF/Water (1:1) | 4 | 1.2 : 1.0 | 85 | 94 |
| 4 | THF/Water (1:1) | 4 | 1.5 : 1.0 | 88 | 90 |
| 5 | Dioxane/Water (1:1) | 4 | 1.2 : 1.0 | 82 | 93 |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound
This protocol is adapted from general methods for synthesizing long-chain acyl-CoAs using a commercially available or partially purified long-chain acyl-CoA synthetase (ACSL).
Materials:
-
2R-Pristanic Acid
-
Coenzyme A, trilithium salt
-
ATP, disodium (B8443419) salt
-
Long-chain Acyl-CoA Synthetase (e.g., from Pseudomonas sp. or rat liver)
-
Triton X-100
-
Tris-HCl buffer (100 mM, pH 7.5)
-
Magnesium Chloride (MgCl₂)
-
Dithiothreitol (DTT)
-
Potassium Phosphate buffer (50 mM, pH 7.0)
Methodology:
-
Prepare Pristanic Acid Solution: Dissolve 2R-Pristanic Acid in a minimal amount of 10% Triton X-100 solution to create a 10 mM stock solution. This is necessary due to the poor water solubility of the fatty acid.
-
Reaction Mixture Assembly: In a microcentrifuge tube, combine the following in order at room temperature:
-
Tris-HCl buffer (100 mM, pH 7.5)
-
ATP (to a final concentration of 10 mM)
-
MgCl₂ (to a final concentration of 10 mM)
-
DTT (to a final concentration of 2 mM)
-
Coenzyme A (to a final concentration of 2.5 mM)
-
Pristanic Acid stock (to a final concentration of 2 mM)
-
-
Initiate Reaction: Add the long-chain acyl-CoA synthetase to the mixture (e.g., 0.1 - 0.5 units per 100 µL reaction volume).
-
Incubation: Incubate the reaction at 37°C for 1-2 hours. Monitor the reaction progress by taking small aliquots and analyzing via HPLC if possible.
-
Stop Reaction: Terminate the reaction by adding an equal volume of cold acetonitrile (B52724) or by placing the tube on ice and proceeding immediately to purification.
-
Purification: Purify the this compound from the reaction mixture using the HPLC protocol detailed below.
Protocol 2: Chemical Synthesis via N-Hydroxysuccinimide (NHS) Ester
This protocol is a general method for activating a carboxylic acid and coupling it to CoA.[2]
Step A: Synthesis of Pristanoyl-NHS Ester
-
Dissolve Reactants: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2R-Pristanic Acid (1 equivalent), N-hydroxysuccinimide (1.1 equivalents), and dicyclohexylcarbodiimide (B1669883) (DCC) (1.1 equivalents) in anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).
-
Reaction: Stir the mixture at room temperature for 4-6 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Isolate Activated Ester: Filter the mixture to remove the DCU precipitate. Wash the precipitate with a small amount of fresh anhydrous solvent. Evaporate the solvent from the filtrate under reduced pressure to yield the crude Pristanoyl-NHS ester. This can be used directly in the next step.
Step B: Coupling with Coenzyme A
-
Prepare CoA Solution: Dissolve Coenzyme A, trilithium salt (1 equivalent) in a sodium bicarbonate buffer (100 mM, pH 7.5).
-
Coupling Reaction: Slowly add a solution of the crude Pristanoyl-NHS ester (1.2 equivalents) dissolved in a minimal amount of THF or dioxane to the stirring CoA solution.
-
Incubation: Allow the reaction to proceed at room temperature for 2-4 hours.
-
Purification: Purify the resulting this compound directly from the reaction mixture using the HPLC protocol below.
Protocol 3: Purification by Reversed-Phase HPLC
Materials:
-
C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Solvent A: 50 mM Potassium Phosphate buffer, pH 5.5
-
Solvent B: Acetonitrile
Methodology:
-
Sample Preparation: Centrifuge the crude synthesis reaction mixture to pellet any precipitated proteins or salts. Filter the supernatant through a 0.22 µm syringe filter.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 260 nm
-
Gradient:
-
0-5 min: 10% B
-
5-45 min: Linear gradient from 10% to 90% B
-
45-50 min: 90% B
-
50-55 min: Linear gradient from 90% to 10% B
-
55-60 min: 10% B (re-equilibration)
-
-
-
Analysis and Collection: Inject the sample. Free CoA will elute early in the gradient, while the more hydrophobic this compound will have a much longer retention time.[6] Collect the peak corresponding to the product.
-
Post-Purification: Immediately freeze the collected fractions (e.g., in liquid nitrogen) and lyophilize to remove the solvents. Store the purified, lyophilized powder at -80°C.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Metabolic context of this compound in peroxisomal acid oxidation.[11]
Caption: Logical workflow for troubleshooting common synthesis and purification issues.
References
- 1. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of fatty acyl CoA and other thiol esters using N-hydroxysuccinimide esters of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Enzymatic synthesis and purification of caffeoyl-CoA, p-coumaroyl-CoA, and feruloyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. atdbio.com [atdbio.com]
- 8. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acyl-CoA synthetase - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Reactome | Beta-oxidation of pristanoyl-CoA [reactome.org]
stability and degradation issues of 2R-Pristanoyl-CoA in solution
Welcome to the technical support center for 2R-Pristanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of this compound in solution. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound in solution?
A1: For long-term storage, it is recommended to store this compound as a dry pellet at -80°C. If a solution is necessary, prepare it in an organic solvent like methanol (B129727) or a buffered aqueous solution at a slightly acidic to neutral pH (e.g., 50 mM ammonium (B1175870) acetate (B1210297), pH 6.8) and store in aliquots at -80°C to minimize freeze-thaw cycles. Aqueous solutions are generally not recommended for storage periods longer than a day.
Q2: How stable is this compound in aqueous buffers at room temperature?
A2: this compound, like other long-chain acyl-CoAs, is unstable in aqueous solutions at room temperature. The thioester bond is susceptible to hydrolysis, a process that is accelerated at higher temperatures and alkaline pH. For a similar long-chain acyl-CoA, palmitoyl-CoA, significant degradation (70-75%) was observed after just one day at room temperature in an aqueous buffer[1].
Q3: What factors can accelerate the degradation of this compound in my experiments?
A3: Several factors can lead to the degradation of this compound:
-
High pH: Alkaline conditions (pH > 7.5) significantly increase the rate of thioester hydrolysis.
-
Elevated Temperature: Higher temperatures accelerate the rate of chemical reactions, including hydrolysis.
-
Repeated Freeze-Thaw Cycles: This can lead to the degradation of complex molecules. It is advisable to store solutions in single-use aliquots.
-
Presence of Nucleophiles: Compounds with nucleophilic groups, such as primary amines or thiols, can react with and cleave the thioester bond.
-
Enzymatic Degradation: Contamination of your sample with thioesterases or other hydrolases will lead to rapid degradation.
Q4: Can I prepare a stock solution of this compound in water?
A4: While this compound is soluble in water, it is not recommended to prepare stock solutions in pure water due to its instability. If an aqueous solution is required for your experiment, it should be prepared fresh from a stock solution made in a more stable solvent (like methanol) or from a dry pellet, and used immediately. A buffered aqueous solution at a neutral or slightly acidic pH will offer better stability than pure water.
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Recommended Solution(s) |
| Low or no signal of this compound in analytical assays (e.g., LC-MS/MS). | 1. Degradation during sample preparation or storage. 2. Inefficient extraction from the sample matrix. 3. Ion suppression in the mass spectrometer. | 1. Prepare solutions fresh before use. Store stock solutions in appropriate solvents at -80°C in single-use aliquots. Keep samples on ice during preparation. 2. Optimize your extraction protocol. Ensure the solvent is appropriate for acyl-CoAs (e.g., methanol-based). 3. Improve chromatographic separation to resolve this compound from interfering compounds. Use an appropriate internal standard. |
| Inconsistent or non-reproducible experimental results. | 1. Variable degradation of this compound between experiments. 2. Inconsistent concentration of stock solutions due to degradation. | 1. Strictly control pH, temperature, and incubation times in your assays. Prepare fresh working solutions for each experiment. 2. Quantify the concentration of your this compound stock solution regularly, especially if it is not freshly prepared. |
| Observation of unexpected peaks in chromatograms corresponding to degradation products. | 1. Hydrolysis of the thioester bond. 2. Oxidation of the molecule. | 1. This is likely due to the presence of water and non-optimal pH or temperature. Maintain a neutral or slightly acidic pH and keep samples cold. 2. Store the compound in a sealed container, protected from light, to minimize oxidation. |
Quantitative Data on Acyl-CoA Stability
While specific quantitative data for this compound is limited in the literature, the stability of long-chain acyl-CoAs like palmitoyl-CoA can be used as a proxy.
| Compound | Condition | Time | Remaining Compound (%) | Reference |
| Palmitoyl-CoA | Aqueous Buffer, Room Temperature | 1 day | 25-30% | [1] |
| Palmitoyl-CoA | Aqueous Buffer, Room Temperature | 3 weeks | 3-6% | [1] |
| Ubc9∼SUMO-1 (Thioester Intermediate) | Aqueous Buffer | 3.6 hours (Half-life) | 50% | [2] |
| S-Methyl Thioacetate | pH 7, 23°C | 155 days (Half-life) | 50% | [3] |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution
This protocol outlines a method to determine the stability of this compound under specific experimental conditions using LC-MS/MS.
1. Materials:
-
This compound
-
Buffers of interest (e.g., phosphate-buffered saline at different pH values)
-
Methanol (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Ammonium acetate
-
Internal standard (e.g., Heptadecanoyl-CoA)
-
LC-MS/MS system with a C18 reversed-phase column
2. Procedure:
-
Prepare Stock Solution: Prepare a 1 mM stock solution of this compound in methanol.
-
Prepare Test Solutions: Dilute the stock solution to a final concentration of 10 µM in the different buffers to be tested (e.g., PBS pH 6.5, 7.4, and 8.0). Also prepare a control solution in 50% methanol/50% 50 mM ammonium acetate (pH 6.8).
-
Incubation: Incubate the test solutions at the desired temperature (e.g., room temperature or 37°C).
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of each test solution.
-
Sample Quenching and Extraction:
-
To a 50 µL aliquot of the test solution, add 150 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex briefly and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to precipitate any proteins or other macromolecules.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to an LC-MS vial.
-
Inject the sample onto the C18 column.
-
Use a gradient of mobile phase A (e.g., water with 5 mM ammonium acetate) and mobile phase B (e.g., methanol or acetonitrile).
-
Monitor the degradation of this compound by measuring the decrease in its peak area relative to the internal standard over time. The mass spectrometer can be set to monitor for the specific mass-to-charge ratio (m/z) of this compound.
-
7. Data Analysis:
-
Plot the percentage of remaining this compound against time for each condition to determine its stability and degradation rate.
Visualizations
Caption: Peroxisomal beta-oxidation pathway of this compound.
Caption: Workflow for assessing this compound stability.
References
- 1. Stability of fatty acyl-coenzyme A thioester ligands of hepatocyte nuclear factor-4alpha and peroxisome proliferator-activated receptor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of thioester intermediates in ubiquitin-like modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
overcoming substrate inhibition in AMACR kinetic assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with α-methylacyl-CoA racemase (AMACR) kinetic assays. The following information is designed to help you overcome common challenges, particularly substrate inhibition, and to provide detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is substrate inhibition and why does it occur in AMACR kinetic assays?
A1: Substrate inhibition is an enzymatic phenomenon where the reaction rate decreases at supra-optimal substrate concentrations. Instead of reaching a plateau (Vmax), the velocity of the reaction decreases after reaching a peak. This can occur in AMACR assays due to the formation of an unproductive enzyme-substrate complex at high substrate concentrations, where more than one substrate molecule may bind to the enzyme's active site or an allosteric site, hindering the catalytic process.
Q2: How can I identify if my AMACR assay is experiencing substrate inhibition?
A2: The primary indicator of substrate inhibition is a bell-shaped curve when you plot reaction velocity against a wide range of substrate concentrations. Initially, the rate will increase with substrate concentration, but after reaching a maximum, the rate will begin to decline as the substrate concentration continues to increase. A non-linear Lineweaver-Burk plot, where the plot curves upwards at high substrate concentrations (low 1/[S] values), is also indicative of substrate inhibition.
Q3: What are the first steps I should take to troubleshoot suspected substrate inhibition?
A3: The first step is to perform a detailed substrate titration experiment. You should test a broad range of substrate concentrations, extending well beyond the apparent Michaelis constant (Km), to clearly define the optimal concentration and confirm the inhibitory phase. It is crucial to ensure that what you are observing is genuine substrate inhibition and not an artifact from other experimental factors.
Q4: Can the buffer composition affect substrate inhibition in my AMACR assay?
A4: Yes, buffer components can influence enzyme activity and inhibition. High ionic strength buffers, for instance, might disrupt the electrostatic interactions necessary for proper substrate binding and catalysis. It is advisable to test different buffer systems (e.g., phosphate (B84403), Tris, HEPES) and varying ionic strengths to find the optimal conditions for your assay.
Q5: My substrate is a CoA ester. Could its quality be a factor in the inconsistent results I'm seeing?
A5: Absolutely. Acyl-CoA esters can be unstable and are prone to hydrolysis. It is essential to use high-quality, freshly prepared, or properly stored substrate solutions. Degradation of the substrate can lead to inaccurate concentration determination and potentially introduce inhibitory byproducts. Consider verifying the integrity of your acyl-CoA ester stock solution using methods like HPLC.
Troubleshooting Guide
Problem: Decreased reaction velocity at high substrate concentrations.
Possible Cause: Substrate Inhibition
Troubleshooting Steps:
-
Confirm Substrate Inhibition:
-
Perform a substrate titration curve with a wide range of substrate concentrations (e.g., 0.1x to 100x of the estimated Km).
-
Plot the initial reaction velocity (v₀) against the substrate concentration ([S]). A bell-shaped curve is a hallmark of substrate inhibition.
-
Generate a Lineweaver-Burk plot (1/v₀ vs. 1/[S]). An upward curve at high substrate concentrations (low 1/[S] values) suggests substrate inhibition.
-
-
Optimize Substrate Concentration:
-
From your substrate titration curve, identify the substrate concentration that yields the maximum velocity. For routine assays and inhibitor screening, use a substrate concentration at or slightly below this optimum to ensure the reaction is not in the inhibitory range.
-
-
Modify Assay Conditions:
-
Buffer Optimization: Test different buffer types and ionic strengths. Some enzymes show reduced substrate inhibition in the presence of certain ions or at a specific pH.
-
Temperature: Evaluate the effect of temperature on substrate inhibition. While enzyme activity generally increases with temperature, so can inhibition.
-
Cofactors/Additives: If your assay includes any cofactors or additives, ensure their concentrations are optimal and not contributing to the inhibition.
-
-
Data Analysis:
-
When substrate inhibition is present, the standard Michaelis-Menten equation will not accurately fit your data. Use a modified equation that accounts for substrate inhibition, such as the Haldane equation: v = (Vmax * [S]) / (Km + [S] + ([S]²/Ki)) where Ki is the substrate inhibition constant.
-
Utilize non-linear regression software to fit your data to this equation to determine the kinetic parameters Vmax, Km, and Ki.
-
Quantitative Data Summary
The following table summarizes representative kinetic parameters for AMACR. Note that the substrate inhibition constant (Ki) is not always reported in the literature, and in such cases, it is recommended to determine this value experimentally if substrate inhibition is observed.
| Substrate | Apparent Km (µM) | Apparent Vmax (relative units) | Substrate Inhibition Constant (Ki) (µM) | Notes |
| (2R)-Pristanoyl-CoA | ~50-100 | Varies by assay | Not widely reported | A common substrate used in radiolabeled assays. |
| Ibuprofenoyl-CoA | ~400 (IC50) | Varies by assay | Not widely reported | Acts as both a substrate and an inhibitor.[1] |
| (25R)-Trihydroxycholestanoyl-CoA | Varies | Varies by assay | Not widely reported | A natural substrate in bile acid synthesis. |
| Fenoprofenoyl-CoA | ~400 (IC50) | Varies by assay | Not widely reported | An analog of ibuprofenoyl-CoA that also acts as a substrate and inhibitor.[1] |
Experimental Protocols
Protocol 1: Spectrophotometric Assay to Determine AMACR Kinetic Parameters and Substrate Inhibition
This protocol describes a general method for determining the kinetic parameters of AMACR, including the substrate inhibition constant (Ki), using a chromogenic substrate.
1. Reagent Preparation:
- Assay Buffer: 50 mM potassium phosphate buffer, pH 7.5.
- AMACR Enzyme Stock: Purified recombinant human AMACR diluted in assay buffer to a working concentration (e.g., 0.1-1 µg/mL). The optimal concentration should be determined empirically.
- Substrate Stock Solution: A high concentration stock of a suitable chromogenic or fluorogenic AMACR substrate (e.g., a 2-methylacyl-CoA analog that releases a chromophore upon reaction) in the assay buffer.
2. Assay Procedure:
- Prepare a series of substrate dilutions in the assay buffer. To investigate substrate inhibition, this should cover a wide concentration range (e.g., from 0.1 µM to 5 mM).
- In a 96-well microplate, add the substrate dilutions to each well.
- Initiate the reaction by adding a fixed amount of the AMACR enzyme working solution to each well.
- Immediately place the plate in a microplate reader pre-set to the appropriate temperature (e.g., 37°C).
- Monitor the change in absorbance or fluorescence over time at the wavelength appropriate for the specific substrate being used.
3. Data Analysis:
- Calculate the initial reaction velocity (v₀) for each substrate concentration from the linear portion of the progress curves.
- Plot v₀ versus substrate concentration [S].
- If substrate inhibition is observed, fit the data to the Haldane equation using a non-linear regression software to determine Vmax, Km, and Ki.
Visualizations
Caption: Catalytic cycle of AMACR showing the conversion of a (2R)-methylacyl-CoA to a (2S)-methylacyl-CoA via an enolate intermediate.
Caption: A troubleshooting workflow for identifying and addressing substrate inhibition in AMACR kinetic assays.
References
quality control parameters for synthetic 2R-Pristanoyl-CoA
Technical Support Center: Synthetic 2R-Pristanoyl-CoA
This technical support center provides researchers, scientists, and drug development professionals with essential information on the quality control, handling, and experimental use of synthetic this compound.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its biological significance?
This compound is the coenzyme A thioester of pristanic acid, with the "2R" designation indicating the stereochemistry at the second carbon of the pristanoyl chain. It is a key intermediate in the peroxisomal alpha- and beta-oxidation of phytanic acid, a branched-chain fatty acid derived from dietary sources.[1][2] The metabolism of pristanoyl-CoA is crucial for energy production from these types of fatty acids, and defects in this pathway are associated with certain peroxisomal disorders.[1][2]
2. What are the recommended storage and handling conditions for synthetic this compound?
To ensure the stability and integrity of synthetic this compound, it should be stored in a sealed container, protected from light, at -20°C or below.[3] Acyl-CoA esters are susceptible to hydrolysis, so it is important to minimize exposure to moisture and repeated freeze-thaw cycles. For experimental use, it is advisable to prepare small aliquots of the compound to avoid repeated warming of the entire stock.
3. What are the key quality control parameters to verify for a new batch of synthetic this compound?
A new batch of synthetic this compound should be assessed for purity, identity, and structural integrity. The recommended quality control parameters are summarized in the table below.
Table 1: Recommended Quality Control Specifications for Synthetic this compound
| Parameter | Method | Specification |
| Purity | HPLC-UV (260 nm) | ≥ 95% |
| Identity | Mass Spectrometry (MS) | Consistent with the expected molecular weight |
| Structure | ¹H NMR Spectroscopy | Spectrum conforms to the known structure of this compound |
4. How can I confirm the identity of synthetic this compound using mass spectrometry?
The identity of this compound can be confirmed by mass spectrometry, typically using electrospray ionization (ESI) in positive ion mode. The expected monoisotopic mass of the protonated molecule [M+H]⁺ is approximately 1048.40 g/mol .[4] A common fragmentation pattern for acyl-CoAs involves a neutral loss of the adenosine (B11128) diphosphate (B83284) moiety (507 m/z) and the appearance of a fragment ion corresponding to the adenosine 3',5'-diphosphate at an m/z of 428.0365.[5]
Troubleshooting Guides
Issue 1: Low or no signal in biochemical assays.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound | Ensure proper storage and handling procedures have been followed. Prepare fresh solutions from a new aliquot for each experiment. Consider performing a quick purity check via HPLC if degradation is suspected. |
| Inaccurate concentration | Re-quantify the concentration of your this compound stock solution using UV spectrophotometry at 260 nm. The molar extinction coefficient for Coenzyme A at this wavelength is a reliable reference. |
| Enzyme inactivity | Verify the activity of your enzyme with a known, stable substrate to ensure the issue is not with the enzyme itself. |
| Precipitation of the compound | Due to its long, branched acyl chain, this compound may have limited solubility in aqueous buffers. Ensure the compound is fully dissolved in the assay buffer. A small amount of a suitable organic solvent may be necessary, but its compatibility with the enzyme must be verified. |
Issue 2: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Variability in sample preparation | Standardize all steps of your experimental protocol, including incubation times, temperatures, and reagent concentrations. |
| Freeze-thaw cycles | Avoid repeated freeze-thaw cycles of the this compound stock solution by preparing single-use aliquots. |
| Oxidation of the thiol group | While less common for the thioester, oxidation can be a concern. If suspected, prepare fresh solutions and consider degassing buffers. |
Experimental Protocols
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for determining the purity of synthetic this compound using reverse-phase HPLC with UV detection.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 50 mM acetate (B1210297) buffer, pH 4.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 40% B to 70% B over 16 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.[6]
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in Mobile Phase A.
-
Injection Volume: 10-20 µL.
-
Expected Results: A major peak corresponding to this compound should be observed, and the purity is calculated as the percentage of the area of this peak relative to the total area of all peaks.
Protocol 2: Identity Confirmation by Mass Spectrometry (MS)
This protocol outlines a general procedure for confirming the molecular weight of synthetic this compound.
-
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source, capable of MS/MS fragmentation.
-
Ionization Mode: Positive ion mode.
-
Sample Infusion: Infuse the sample solution (dissolved in a suitable solvent like 50:50 acetonitrile:water) directly into the mass spectrometer.
-
Data Acquisition: Acquire a full scan mass spectrum to identify the protonated molecular ion [M+H]⁺.
-
MS/MS Analysis: Select the [M+H]⁺ ion for collision-induced dissociation (CID) to observe characteristic fragment ions.
-
Expected Results:
Protocol 3: Structural Verification by ¹H NMR Spectroscopy
This protocol provides a general method for the structural verification of synthetic this compound.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated water (D₂O) or a deuterated buffer solution that is compatible with the sample.
-
Sample Preparation: Dissolve a sufficient amount of the sample in the deuterated solvent.
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.
-
Expected Results: The spectrum should display characteristic signals for the coenzyme A moiety and the pristanoyl chain. Key regions include:
-
Aromatic protons of the adenine (B156593) base.
-
Sugar protons of the ribose unit.
-
Methylene protons of the pantothenic acid and cysteamine (B1669678) portions of coenzyme A.
-
A complex pattern of aliphatic protons from the branched pristanoyl chain, including methyl, methylene, and methine signals.[8][9][10][11][12]
-
Visualizations
Peroxisomal Beta-Oxidation of Pristanoyl-CoA
The following diagram illustrates the key steps in the peroxisomal beta-oxidation of pristanoyl-CoA, a pathway in which this compound is a crucial intermediate.
Caption: Peroxisomal beta-oxidation of pristanoyl-CoA.[13][14]
Quality Control Workflow for Synthetic this compound
This diagram outlines the logical workflow for the quality control of a new batch of synthetic this compound.
Caption: Quality control workflow for synthetic this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. alfachemic.com [alfachemic.com]
- 4. pristanoyl-CoA | C40H72N7O17P3S | CID 25137904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of an HPLC–UV assay method for the simultaneous quantification of nine antiretroviral agents in the plasma of HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. 1H NMR Chemical Shift Changes as a Result of Introduction of Carbonyl-Containing Protecting Groups Observed in Bornol and Isoborneol [mdpi.com]
- 12. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 13. Reactome | Beta-oxidation of pristanoyl-CoA [reactome.org]
- 14. Reactome | Isomerization of (2R)-pristanoyl-CoA to (2S)-pristanoyl-CoA [reactome.org]
avoiding epimerization of 2R-Pristanoyl-CoA during sample preparation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the epimerization of 2R-Pristanoyl-CoA to 2S-Pristanoyl-CoA during sample preparation. Maintaining the stereochemical integrity of this molecule is critical for accurate quantification and downstream analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound epimerization during sample preparation?
The primary cause of epimerization of this compound in biological samples is enzymatic. The peroxisomal enzyme α-methylacyl-CoA racemase (AMACR) catalyzes the conversion of the (2R)-isomer to the (2S)-isomer, a necessary step for its degradation via β-oxidation.[1][2] Therefore, failure to rapidly and completely quench all enzymatic activity upon sample collection is the most significant risk factor for epimerization.
Q2: Can epimerization occur non-enzymatically?
Yes, non-enzymatic epimerization can occur, particularly under basic conditions. The presence of a base can facilitate the abstraction of the proton at the alpha-carbon (C2 position), leading to the formation of a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, resulting in a mixture of R and S isomers.[3] Studies on similar compounds like peptide thioesters show that this process is more pronounced in the presence of bases and can be suppressed by using less polar solvents.[4]
Q3: What is the optimal pH for storing and processing this compound samples?
There is a trade-off between preventing enzymatic degradation and minimizing chemical instability. To effectively inhibit enzymatic activity, including racemases, homogenization in an acidic buffer (e.g., 100 mM potassium phosphate, pH 4.9) is often recommended.[5] However, strong acidic conditions can lead to the hydrolysis of the thioester bond. For post-extraction storage and analysis, a neutral pH of around 6.8-7.0 in a buffered solution (e.g., 50 mM ammonium (B1175870) acetate) has been shown to provide better stability for the acyl-CoA molecule itself.[6][7]
Q4: How should I store tissue or cell samples to ensure the stability of this compound?
For optimal preservation, biological samples should be flash-frozen in liquid nitrogen immediately after collection.[5] Subsequent storage must be at -80°C to minimize both enzymatic activity and chemical degradation. It is crucial to avoid repeated freeze-thaw cycles, as this can compromise the integrity of the analyte.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High levels of 2S-Pristanoyl-CoA detected in a sample that should primarily contain the 2R isomer. | 1. Incomplete/Slow Enzymatic Quenching: Residual α-methylacyl-CoA racemase (AMACR) activity in the sample. | - Immediately flash-freeze the sample in liquid nitrogen upon collection.- Work quickly and keep the sample on ice at all times during processing.[5]- Homogenize the frozen tissue directly in a pre-chilled acidic buffer (e.g., 100 mM KH2PO4, pH 4.9) or an ice-cold organic solvent mixture (e.g., acetonitrile (B52724)/methanol (B129727)/water) to rapidly denature enzymes.[5][8] |
| 2. Non-Enzymatic Epimerization: Sample exposure to basic conditions during extraction or storage. | - Avoid using basic buffers or reagents (pH > 7.5) at any stage of the sample preparation.- After initial extraction, adjust the pH of aqueous solutions to neutral (pH ~6.8-7.0) for storage.[6][7] | |
| Low overall recovery of Pristanoyl-CoA (both R and S isomers). | 1. Chemical Degradation (Hydrolysis): Exposure to harsh pH (either strongly acidic or basic) or elevated temperatures. | - Avoid prolonged exposure to strong acids used for quenching. Neutralize the extract if necessary for downstream applications.- Perform all extraction and drying steps at low temperatures (e.g., on ice, or drying under a stream of nitrogen at room temperature).[5]- Reconstitute the final dried extract in a buffered, neutral pH solvent, potentially containing methanol, which has shown good stability.[7] |
| 2. Incomplete Extraction: Insufficient cell lysis or inefficient partitioning of the acyl-CoA into the extraction solvent. | - Ensure thorough homogenization of the tissue; a glass homogenizer is often effective.[5]- Use a sufficient volume of extraction solvent, typically a 20-fold excess by weight to the tissue.[8]- Consider a two-step extraction process involving an initial homogenization in buffer followed by extraction with organic solvents like acetonitrile and isopropanol.[5] | |
| 3. Inefficient Solid-Phase Extraction (SPE): Poor binding or elution from the SPE column. | - Ensure the SPE column is properly conditioned and equilibrated before loading the sample.- Optimize the wash and elution steps for your specific acyl-CoA. Weak anion exchange columns are often effective.[5] |
Data Presentation
Stability of Acyl-CoA Species in Different Solvents
The following table summarizes the stability of various acyl-CoA species in different solutions when stored at 4°C. The data indicates that a buffered neutral solution containing methanol provides the best stability over a 24-hour period.
| Solvent Composition | Acetyl-CoA (% remaining after 24h) | Malonyl-CoA (% remaining after 24h) | Palmitoyl-CoA (C16:0) (% remaining after 24h) |
| Water | ~75% | ~60% | ~40% |
| 50 mM Ammonium Acetate (pH 7) | ~80% | ~70% | ~50% |
| 50% Methanol / 50% Water | ~90% | ~85% | ~70% |
| 50% Methanol / 50% 50 mM Ammonium Acetate (pH 7) | >95% | >95% | >90% |
| 50% Methanol / 50% 50 mM Ammonium Acetate (pH 3.5) | ~85% | ~75% | ~60% |
| (Data adapted from stability studies on various acyl-CoAs; specific values for Pristanoyl-CoA may vary but the trend is expected to be similar.[7]) |
Experimental Protocols
Protocol: Extraction of this compound from Tissue with Minimized Epimerization
This protocol is adapted from established methods for long-chain acyl-CoA extraction and is optimized to minimize both enzymatic and chemical epimerization.[5]
Materials:
-
Frozen tissue sample (≤ 100 mg)
-
Liquid nitrogen
-
Pre-chilled glass homogenizer
-
Ice-cold 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
Ice-cold Acetonitrile (ACN)
-
Ice-cold Isopropanol
-
Saturated Ammonium Sulfate (B86663) solution
-
Weak anion exchange solid-phase extraction (SPE) columns
-
Solvents for SPE: Methanol, 2% Formic Acid, 2% and 5% Ammonium Hydroxide (B78521)
-
Internal standard (e.g., Heptadecanoyl-CoA)
Procedure:
-
Homogenization (Enzyme Quenching):
-
Weigh approximately 100 mg of frozen tissue, keeping it frozen.
-
In a pre-chilled glass homogenizer on ice, add the tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.
-
Homogenize thoroughly until no visible tissue fragments remain. Work quickly to prevent the sample from warming.
-
-
Solvent Extraction:
-
To the homogenate, add 5 mL of a 2:1 (v/v) mixture of ice-cold acetonitrile and isopropanol.
-
Vortex vigorously for 5 minutes.
-
Add 2 mL of saturated ammonium sulfate solution and vortex again for 2 minutes.
-
Centrifuge at 4000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the upper organic layer containing the acyl-CoAs.
-
-
Solid-Phase Extraction (SPE) Purification:
-
Condition a weak anion exchange SPE column with 1-2 column volumes of methanol, followed by 1-2 volumes of water.
-
Equilibrate the column with 1-2 volumes of the initial extraction solvent (ACN/Isopropanol/KH2PO4 buffer mixture).
-
Load the organic extract from step 2 onto the column.
-
Wash the column with 1-2 volumes of the extraction solvent to remove unbound contaminants.
-
Wash with 1-2 volumes of 2% formic acid to remove remaining impurities.
-
Elute the acyl-CoAs with 2 mL of 2% ammonium hydroxide in methanol. Note: Minimize exposure time to this basic solution. Neutralize immediately if required for your downstream application. A subsequent elution with 5% ammonium hydroxide can be performed to ensure full recovery.
-
-
Sample Concentration and Reconstitution:
-
Combine the eluted fractions.
-
Dry the sample under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried extract in a solvent suitable for your analytical method, preferably a neutral buffered solution (e.g., 50 mM ammonium acetate, pH 6.8, with 20-50% methanol) for optimal stability.[6][7]
-
Visualizations
Caption: Mechanisms of this compound epimerization.
References
- 1. Reactome | Beta-oxidation of pristanoyl-CoA [reactome.org]
- 2. Reactome | Isomerization of (2R)-pristanoyl-CoA to (2S)-pristanoyl-CoA [reactome.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Epimerization in peptide thioester condensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Peroxisomal Fatty Acid Oxidation Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with peroxisomal fatty acid oxidation (FAO) assays.
Troubleshooting Guide
This guide addresses common issues encountered during peroxisomal FAO experiments in a question-and-answer format.
Question 1: Why am I observing high variability between my replicate wells?
High variability can mask true biological effects. Here are potential causes and solutions:
| Potential Cause | Recommended Solution | Key Considerations |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before and during plating. Use a multichannel or repeater pipette for consistent volume dispensing. | Optimal seeding density is cell-type dependent and should be determined empirically. For adherent cells, aim for a density that results in an even monolayer. |
| Edge Effects | Avoid using the outer wells of the microplate, as they are prone to evaporation and temperature fluctuations. Fill the outer wells with sterile water or PBS to create a humidity barrier. | This is particularly important for longer incubation periods. |
| Inconsistent Washing Steps | Perform washing steps carefully to avoid dislodging cells. Use a multichannel pipette to add and remove media gently and consistently across all wells. | Aspirate media from the side of the well to minimize cell disturbance. |
| **Pipetting |
Validation & Comparative
In Vitro Validation of the 2R-Pristanoyl-CoA Metabolic Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro performance of the 2R-Pristanoyl-CoA metabolic pathway with alternative fatty acid oxidation pathways. Supporting experimental data, detailed methodologies for key experiments, and visual representations of the involved pathways and workflows are presented to facilitate a comprehensive understanding of this critical metabolic route.
Introduction to this compound Metabolism
The metabolism of 2-methyl-branched-chain fatty acids, such as pristanic acid, is essential for human health. Unlike straight-chain fatty acids, these molecules require a specific metabolic pathway primarily located in the peroxisomes. The initial substrate, this compound, must first be converted to its (S)-stereoisomer by the enzyme alpha-methylacyl-CoA racemase (AMACR) before it can enter the peroxisomal beta-oxidation spiral. Deficiencies in this pathway can lead to the accumulation of toxic metabolites and are associated with certain metabolic disorders. This guide focuses on the in vitro validation of this pathway, providing a comparative analysis with the more common straight-chain fatty acid oxidation.
Data Presentation: Comparative In Vitro Performance
The following tables summarize quantitative data from in vitro studies, comparing the metabolism of branched-chain and straight-chain fatty acids.
Table 1: Comparison of Beta-Oxidation Rates of Pristanic Acid vs. Stearic Acid in Human Skin Fibroblasts
| Substrate | Beta-Oxidation Rate (pmol/mg protein/h) | Fold Difference |
| [1-¹⁴C]Stearic Acid | 18.6 ± 3.5 | ~5.8x higher |
| [1-¹⁴C]Pristanic Acid | 3.2 ± 0.6 | 1x |
Data adapted from a study on beta-oxidation in normal human skin fibroblast homogenates. The results indicate that the oxidation of the straight-chain fatty acid, stearic acid, is significantly more rapid than that of the branched-chain pristanic acid under the tested in vitro conditions[1].
Table 2: Kinetic Parameters of Peroxisomal vs. Mitochondrial Beta-Oxidation for Various Fatty Acyl-CoAs
| Organelle | Substrate | Apparent Km (µM) | Relative Oxidation Rate (%) |
| Peroxisomes | Lauroyl-CoA (12:0) | 2.5 | 100 |
| Palmitoyl-CoA (16:0) | 3.0 | 85 | |
| Oleoyl-CoA (18:1) | 1.5 | 90 | |
| Erucyl-CoA (22:1) | 1.0 | 75 | |
| Mitochondria | Lauroyl-CoA (12:0) | 1.0 | 100 |
| Palmitoyl-CoA (16:0) | 0.5 | 95 | |
| Oleoyl-CoA (18:1) | 0.8 | 80 | |
| Linoleoyl-CoA (18:2) | 0.6 | 110 |
This table presents a direct comparison of the kinetic properties of peroxisomal and mitochondrial beta-oxidation systems from brown adipose tissue. Peroxisomes exhibit a lower affinity (higher Km) for most substrates compared to mitochondria but are crucial for the oxidation of very-long-chain and some unsaturated fatty acids.[2]
Table 3: Kinetic Parameters of Alpha-Methylacyl-CoA Racemase (AMACR)
| Enzyme Source | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Mycobacterium tuberculosis MCR | (2R)-2-methyl-3-(2,4-dinitrophenoxy)propanoyl-CoA | 31.8 ± 3.4 | 34.1 ± 1.5 | 1.07 x 10⁶ |
| Human AMACR 1A | (2R)-2-methyl-3-(2,4-dinitrophenoxy)propanoyl-CoA | - | - | ~1.52 x 10³ |
Kinetic parameters for AMACR, the key enzyme in this compound metabolism. The data for the human enzyme is presented as catalytic efficiency. The bacterial homologue (MCR) shows significantly higher efficiency with the synthetic substrate used in the colorimetric assay.[3]
Experimental Protocols
Protocol 1: In Vitro Beta-Oxidation Assay in Fibroblast Homogenates
This protocol is adapted from studies measuring the beta-oxidation of radiolabeled fatty acids in cultured human skin fibroblasts[1].
1. Cell Culture and Homogenate Preparation:
-
Culture human skin fibroblasts to confluency in appropriate media.
-
Harvest cells by trypsinization, wash with phosphate-buffered saline (PBS), and resuspend in a sucrose (B13894) buffer (0.25 M sucrose, 10 mM Tris-HCl, pH 8.0, 1 mM EDTA).
-
Homogenize the cell suspension using a Dounce homogenizer on ice.
-
Centrifuge the homogenate at 600 x g for 10 min to remove nuclei and cell debris. The supernatant is used for the assay.
2. Reaction Mixture:
-
Prepare a reaction mixture containing:
-
100 mM Tris-HCl, pH 8.0
-
10 mM ATP
-
0.5 mM L-carnitine
-
0.2 mM Coenzyme A
-
1 mM NAD+
-
0.1 mM FAD
-
5 mM MgCl₂
-
1 mM DTT
-
0.2% (w/v) bovine serum albumin (fatty acid-free)
-
[1-¹⁴C]-labeled fatty acid substrate (e.g., stearic acid or pristanic acid) at a final concentration of 20 µM.
-
3. Assay Procedure:
-
Add 50-100 µg of fibroblast homogenate protein to the pre-warmed reaction mixture.
-
Incubate at 37°C for 30-60 minutes.
-
Stop the reaction by adding an equal volume of 1 M perchloric acid.
-
Centrifuge to precipitate protein.
-
The supernatant contains the water-soluble radiolabeled products (acetyl-CoA).
4. Quantification:
-
Measure the radioactivity in the supernatant using a liquid scintillation counter.
-
The rate of beta-oxidation is expressed as pmol of radiolabeled substrate oxidized per mg of protein per hour.
Protocol 2: Alpha-Methylacyl-CoA Racemase (AMACR) Colorimetric Assay
This protocol is based on a colorimetric assay developed for high-throughput screening of AMACR inhibitors[4].
1. Reagents:
-
Purified recombinant human AMACR.
-
Synthetic substrate: (2R,S)-2-methyl-3-(2,4-dinitrophenoxy)propanoyl-CoA.
-
Assay buffer: 50 mM potassium phosphate (B84403) buffer, pH 7.4.
2. Assay Procedure:
-
Prepare a reaction mixture containing the assay buffer and the synthetic substrate at a suitable concentration (e.g., 100 µM).
-
Initiate the reaction by adding a known amount of purified AMACR enzyme.
-
The AMACR-catalyzed elimination of 2,4-dinitrophenolate (B1223059) from the substrate results in a yellow product.
-
Monitor the increase in absorbance at 354 nm over time using a spectrophotometer or plate reader.
3. Data Analysis:
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.
-
For inhibitor studies, perform the assay with varying concentrations of the test compound to determine IC₅₀ or Kᵢ values.
-
For kinetic parameter determination, vary the substrate concentration and fit the initial velocity data to the Michaelis-Menten equation.
Mandatory Visualization
Caption: Peroxisomal beta-oxidation pathway of this compound.
Caption: Experimental workflow for comparative in vitro fatty acid oxidation assays.
References
- 1. A comparative study of straight chain and branched chain fatty acid oxidation in skin fibroblasts from patients with peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A direct comparison between peroxisomal and mitochondrial preferences for fatty-acyl beta-oxidation predicts channelling of medium-chain and very-long-chain unsaturated fatty acids to peroxisomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Racemases and epimerases operating through a 1,1-proton transfer mechanism: reactivity, mechanism and inhibition - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00540A [pubs.rsc.org]
A Comparative Analysis of the Metabolism of 2R-Pristanoyl-CoA and 2S-Pristanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic pathways of the stereoisomers 2R-Pristanoyl-CoA and 2S-Pristanoyl-CoA. Pristanoyl-CoA, a branched-chain fatty acyl-CoA, is a product of the alpha-oxidation of phytanic acid, a compound derived from dietary sources. The stereochemistry at the C-2 position dictates the metabolic fate of these molecules, primarily within the peroxisome. Understanding these differences is crucial for research into peroxisomal disorders and drug development targeting fatty acid metabolism.
Executive Summary
The metabolism of this compound and 2S-Pristanoyl-CoA diverges at the initial step of peroxisomal β-oxidation. The key distinction lies in the stereospecificity of the enzyme branched-chain acyl-CoA oxidase, which only recognizes the 2S-isomer as a substrate. Consequently, this compound must first undergo epimerization to its 2S-counterpart, a reaction catalyzed by α-methylacyl-CoA racemase (AMACR). This enzymatic step is the central point of divergence in their metabolic pathways. Once converted to the 2S form, the subsequent β-oxidation steps are identical for both original isomers, proceeding through the action of multifunctional protein 2 (MFP-2) and sterol carrier protein X (SCPx) thiolase to yield propionyl-CoA and acetyl-CoA.
Metabolic Pathways
The metabolic pathways for both 2R- and 2S-Pristanoyl-CoA occur within the peroxisome. The critical difference is the mandatory initial step for the 2R-isomer.
Metabolism of 2S-Pristanoyl-CoA
The metabolism of 2S-Pristanoyl-CoA proceeds directly through the peroxisomal β-oxidation pathway.
Metabolism of this compound
The metabolism of this compound requires an initial epimerization step before it can enter the β-oxidation pathway.
Quantitative Comparison of Enzyme Kinetics
The enzymatic conversion of 2R- and 2S-Pristanoyl-CoA is governed by the kinetic parameters of the involved enzymes. While data for human branched-chain acyl-CoA oxidase is limited, available information for AMACR provides a basis for comparison.
| Enzyme | Substrate | Km | Vmax | Source |
| α-Methylacyl-CoA Racemase (AMACR) | This compound | 172 µM | 0.1 µmol/min/mg | [1] |
| Branched-Chain Acyl-CoA Oxidase (ACOX2/ACOX3) | 2S-Pristanoyl-CoA | Data not available | Data not available |
Experimental Protocols
The following are detailed methodologies for key experiments used to study the metabolism of pristanoyl-CoA stereoisomers.
α-Methylacyl-CoA Racemase (AMACR) Activity Assay using ¹H NMR Spectroscopy
This method monitors the conversion of the α-methyl doublet of the substrate to a single peak upon deuterium (B1214612) incorporation from the solvent.[2]
Protocol:
-
Sample Preparation:
-
Prepare a reaction mixture containing the purified recombinant human AMACR enzyme in a buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.4) prepared with deuterium oxide (D₂O).
-
Add the substrate, this compound, to the reaction mixture.
-
-
NMR Data Acquisition:
-
Acquire ¹H NMR spectra at regular time intervals using a high-field NMR spectrometer.
-
Focus on the region of the spectrum corresponding to the α-methyl protons of pristanoyl-CoA.
-
-
Data Analysis:
-
Integrate the signals corresponding to the α-methyl doublet of this compound and the emerging singlet of the deuterated 2S-Pristanoyl-CoA.
-
The rate of the reaction can be determined by monitoring the change in the relative integrals of these signals over time.
-
Coupled Spectrophotometric Assay for AMACR Activity
This assay couples the production of 2S-Pristanoyl-CoA by AMACR to the hydrogen peroxide-producing reaction of pristanoyl-CoA oxidase. The resulting H₂O₂ is then measured colorimetrically.
Protocol:
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Add purified pristanoyl-CoA oxidase, horseradish peroxidase, and a chromogenic substrate (e.g., a suitable hydrogen donor that changes color upon oxidation).
-
Add the substrate, this compound.
-
-
Initiation of Reaction:
-
Initiate the reaction by adding the sample containing AMACR activity (e.g., purified enzyme or cell lysate).
-
-
Spectrophotometric Measurement:
-
Monitor the increase in absorbance at the appropriate wavelength for the chosen chromogenic substrate in a spectrophotometer.
-
The rate of color change is proportional to the rate of H₂O₂ production, which in turn is dependent on the activity of AMACR.
-
Peroxisomal β-Oxidation Assay
This assay measures the overall rate of β-oxidation of pristanoyl-CoA in cultured cells or tissue homogenates.
Protocol:
-
Cell/Tissue Preparation:
-
Culture fibroblasts or prepare tissue homogenates from the desired source.
-
-
Incubation with Radiolabeled Substrate:
-
Incubate the cells or homogenates with radiolabeled pristanic acid (which will be converted to pristanoyl-CoA intracellularly).
-
-
Analysis of Products:
-
After incubation, extract the metabolites.
-
Separate and quantify the radiolabeled β-oxidation products (e.g., acetyl-CoA, propionyl-CoA) using techniques such as high-performance liquid chromatography (HPLC) coupled with a radioactivity detector.
-
The rate of β-oxidation is determined by the amount of radiolabeled products formed over time.
-
Logical Workflow for Comparing Metabolism
The following diagram illustrates the experimental logic for comparing the metabolism of the two stereoisomers.
Conclusion
The metabolism of this compound and 2S-Pristanoyl-CoA is fundamentally different due to the stereospecificity of the peroxisomal β-oxidation pathway. The mandatory racemization of the 2R-isomer by AMACR highlights a critical control point in branched-chain fatty acid metabolism. Deficiencies in AMACR can lead to the accumulation of 2R-pristanic acid, which is observed in certain peroxisomal disorders. A thorough understanding of these distinct metabolic fates, supported by quantitative enzymatic data and robust experimental protocols, is essential for advancing our knowledge of lipid metabolism and for the development of targeted therapeutic strategies.
References
A Comparative Guide to 2R-Pristanoyl-CoA Metabolism and Very Long-Chain Fatty Acid Oxidation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two crucial peroxisomal metabolic pathways: the beta-oxidation of 2R-pristanoyl-CoA and the oxidation of very long-chain fatty acids (VLCFAs). Understanding the nuances of these pathways is critical for research into a variety of metabolic disorders and for the development of targeted therapeutic interventions.
Introduction
Peroxisomes are ubiquitous organelles that play a central role in lipid metabolism. Among their key functions is the beta-oxidation of fatty acids that cannot be efficiently processed by mitochondria. This includes the branched-chain fatty acid derivative, this compound, and very long-chain fatty acids (VLCFAs), which are fatty acids with 22 or more carbon atoms. While both pathways occur within the peroxisome and share some mechanistic similarities with mitochondrial beta-oxidation, they are distinct in their substrates, enzymatic machinery, and metabolic products. Dysregulation of these pathways is implicated in several severe genetic disorders, highlighting the importance of a detailed understanding of their function.
Overview of the Metabolic Pathways
This compound Metabolism
Pristanoyl-CoA is derived from the alpha-oxidation of phytanic acid, a branched-chain fatty acid obtained from dietary sources. Due to the presence of a methyl group on its beta-carbon, phytanic acid cannot directly enter beta-oxidation.[1][2] Alpha-oxidation removes the carboxyl group, yielding pristanic acid, which is then activated to pristanoyl-CoA.[1][3] The 2R-isomer of pristanoyl-CoA undergoes stereochemical inversion to the 2S-isomer before proceeding through peroxisomal beta-oxidation.[3] This pathway involves a specific set of enzymes that can accommodate the branched structure of the substrate.[4]
Very Long-Chain Fatty Acid (VLCFA) Oxidation
VLCFAs, such as hexacosanoic acid (C26:0), are primarily catabolized in peroxisomes because the enzymes in mitochondria have low activity towards these long-chain substrates.[5] The peroxisomal beta-oxidation of VLCFAs is a chain-shortening process. After several cycles of oxidation, the resulting medium-chain fatty acyl-CoAs are transported to the mitochondria for complete oxidation to CO2 and water.[5]
Comparative Data
Key Characteristics
| Feature | This compound Metabolism | Very Long-Chain Fatty Acid (VLCFA) Oxidation |
| Primary Substrate | This compound | Acyl-CoAs of fatty acids with ≥22 carbons (e.g., C24:0, C26:0) |
| Cellular Location | Peroxisome | Peroxisome |
| Initial Step | Isomerization of this compound to 2S-pristanoyl-CoA | Dehydrogenation by Acyl-CoA Oxidase 1 (ACOX1) |
| Key Enzymes | α-Methylacyl-CoA racemase (AMACR), Acyl-CoA Oxidase 2 (ACOX2)/ACOX3, D-Bifunctional Protein (DBP), Sterol carrier protein X (SCPx) thiolase | Acyl-CoA Oxidase 1 (ACOX1), D-Bifunctional Protein (DBP), Peroxisomal thiolase (ACAA1) |
| Products per Cycle | Propionyl-CoA, Acetyl-CoA, and a shortened acyl-CoA | Acetyl-CoA and a shortened acyl-CoA |
| Final Products in Peroxisome | 4,8-dimethylnonanoyl-CoA, propionyl-CoA, and acetyl-CoA | Medium-chain acyl-CoAs (e.g., octanoyl-CoA) and acetyl-CoA |
| Associated Disorders | Refsum disease (due to impaired alpha-oxidation), AMACR deficiency, D-Bifunctional Protein deficiency | X-linked adrenoleukodystrophy (X-ALD), Acyl-CoA oxidase 1 deficiency, D-Bifunctional Protein deficiency |
Enzyme Specificity and Kinetics
| Enzyme | Substrate(s) | Km | Vmax |
| Acyl-CoA Oxidase 1 (ACOX1) | Straight-chain VLCFA-CoAs (e.g., C24:0-CoA, C26:0-CoA) | 73 µM (for palmitoyl-CoA, isoform 1); 90 µM (for palmitoyl-CoA, isoform 2)[6] | Data not readily available |
| Acyl-CoA Oxidase 2 (ACOX2) | Branched-chain acyl-CoAs (e.g., pristanoyl-CoA, trihydroxycoprostanoyl-CoA) | Data not readily available | Data not readily available |
| D-Bifunctional Protein (DBP) | 2-enoyl-CoAs and 3-hydroxyacyl-CoAs of both VLCFAs and pristanic acid | Data not readily available | Data not readily available |
| Peroxisomal Thiolase (ACAA1) | 3-ketoacyl-CoAs of straight-chain fatty acids | Data not readily available | Data not readily available |
| SCPx Thiolase | 3-ketoacyl-CoAs of branched-chain fatty acids | Data not readily available | Data not readily available |
Note: Specific quantitative kinetic data for direct comparison of these enzymes with their primary substrates is limited in publicly available literature.
Signaling Pathways and Logical Relationships
Caption: Comparative pathways of VLCFA and this compound oxidation.
Experimental Protocols
Measurement of Acyl-CoA Oxidase Activity (Spectrophotometric Assay)
This protocol is adapted from a general method for assaying H2O2-producing oxidases.[7][8]
Principle: The activity of acyl-CoA oxidase is determined by measuring the rate of hydrogen peroxide (H2O2) production. The H2O2 produced is used by horseradish peroxidase to oxidize a chromogenic substrate, leading to a measurable change in absorbance.
Reagents:
-
Assay Buffer: 50 mM potassium phosphate (B84403) buffer, pH 7.4.
-
Substrate Solution: 10 mM solution of the desired acyl-CoA substrate (e.g., palmitoyl-CoA for ACOX1, pristanoyl-CoA for ACOX2) in water.
-
Chromogenic Substrate: 1 mg/mL solution of a suitable chromogen (e.g., leuco-dichlorofluorescein or 4-aminoantipyrone with phenol) in an appropriate solvent.
-
Horseradish Peroxidase (HRP): 1 mg/mL solution in assay buffer.
-
Sample: Peroxisome-enriched fraction or purified enzyme.
Procedure:
-
Prepare a reaction mixture in a cuvette containing assay buffer, the chromogenic substrate, and HRP.
-
Equilibrate the mixture to the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the acyl-CoA substrate and the sample.
-
Immediately monitor the change in absorbance at the appropriate wavelength (e.g., 500 nm for the 4-aminoantipyrone/phenol system) over time using a spectrophotometer.
-
The rate of change in absorbance is proportional to the acyl-CoA oxidase activity.
Measurement of D-Bifunctional Protein (DBP) Activity
Principle: DBP possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities. The dehydrogenase activity can be measured by monitoring the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm.
Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.5.
-
Substrate: 1 mM solution of a 3-hydroxyacyl-CoA substrate (e.g., 3-hydroxy-2-methylpalmitoyl-CoA) in assay buffer.
-
Cofactor: 10 mM NAD+ solution in assay buffer.
-
Sample: Fibroblast homogenate or purified enzyme.
Procedure:
-
Combine the assay buffer, NAD+ solution, and sample in a cuvette.
-
Incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding the 3-hydroxyacyl-CoA substrate.
-
Monitor the increase in absorbance at 340 nm over time.
-
The rate of NADH formation is a measure of DBP dehydrogenase activity.
Measurement of Peroxisomal Thiolase Activity
Principle: The thiolase reaction involves the thiolytic cleavage of a 3-ketoacyl-CoA in the presence of Coenzyme A (CoA). The consumption of the 3-ketoacyl-CoA substrate can be monitored by the decrease in absorbance at a specific wavelength.
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 50 mM KCl.
-
Substrate: 0.1 mM solution of a 3-ketoacyl-CoA (e.g., 3-keto-pristanoyl-CoA for SCPx thiolase or 3-keto-hexadecanoyl-CoA for ACAA1).
-
Coenzyme A (CoA): 1 mM solution in assay buffer.
-
Sample: Peroxisomal fraction or purified enzyme.
Procedure:
-
In a cuvette, mix the assay buffer and the 3-ketoacyl-CoA substrate.
-
Start the reaction by adding the CoA and the sample.
-
Monitor the decrease in absorbance of the 3-ketoacyl-CoA substrate at a wavelength where it has a characteristic absorbance (e.g., around 303 nm).
-
The rate of decrease in absorbance is proportional to the thiolase activity.
Experimental Workflow
Caption: General workflow for comparing enzyme activities.
Conclusion
The metabolism of this compound and very long-chain fatty acids, while both occurring in the peroxisome, are handled by distinct, albeit partially overlapping, enzymatic pathways. The key differences lie in the initial steps of the pathways and the substrate specificities of the acyl-CoA oxidases and thiolases. A thorough understanding of these differences is paramount for diagnosing and developing therapeutic strategies for related peroxisomal disorders. The experimental protocols provided in this guide offer a starting point for researchers to quantitatively assess the function of these vital metabolic pathways. Further research is needed to fully elucidate the kinetic parameters of all enzymes involved and to understand the intricate regulatory mechanisms that govern these processes.
References
- 1. Beta-oxidation of pristanoyl-CoA | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Reactome | Beta-oxidation of pristanoyl-CoA [reactome.org]
- 3. researchgate.net [researchgate.net]
- 4. Peroxisomal lipid degradation via beta- and alpha-oxidation in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. uniprot.org [uniprot.org]
- 7. A sensitive spectrophotometric assay for peroxisomal acyl-CoA oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Pristanic Acid Degradation: Exploring Alternative Metabolic Pathways
For Researchers, Scientists, and Drug Development Professionals
Pristanic acid, a branched-chain fatty acid derived from the diet or the breakdown of phytanic acid, is primarily catabolized through a well-established canonical pathway involving peroxisomal and mitochondrial β-oxidation. However, the existence of alternative metabolic routes is a subject of ongoing research, with potential implications for understanding and treating metabolic disorders where pristanic acid accumulates, such as in certain peroxisomal biogenesis disorders. This guide provides a comparative overview of the known metabolic pathways for pristanic acid degradation, supported by experimental data and detailed methodologies.
Canonical Pathway: A Symphony of Peroxisomal and Mitochondrial β-Oxidation
The principal route for pristanic acid degradation is a multi-stage process initiated in the peroxisomes and completed in the mitochondria.[1][2]
1. Peroxisomal β-Oxidation:
Pristanic acid is first activated to its coenzyme A (CoA) ester, pristanoyl-CoA.[3] Due to the presence of a methyl group at the α-carbon, it undergoes a series of β-oxidation cycles within the peroxisome. Each cycle consists of four enzymatic reactions:
-
Dehydrogenation: Catalyzed by acyl-CoA oxidase.
-
Hydration: Catalyzed by enoyl-CoA hydratase.
-
Dehydrogenation: Catalyzed by 3-hydroxyacyl-CoA dehydrogenase.
-
Thiolytic Cleavage: Catalyzed by 3-ketoacyl-CoA thiolase.
After three cycles of peroxisomal β-oxidation, pristanoyl-CoA is shortened to 4,8-dimethylnonanoyl-CoA, with the release of acetyl-CoA and propionyl-CoA.[4][5]
2. Mitochondrial β-Oxidation:
The resulting 4,8-dimethylnonanoyl-CoA is then transported to the mitochondria for the final stages of degradation.[1][4][5] Within the mitochondrial matrix, it undergoes further rounds of β-oxidation, ultimately yielding smaller acyl-CoA molecules that can enter the citric acid cycle for energy production.
Diagram of the Canonical Pristanic Acid Degradation Pathway
Caption: The canonical pathway for pristanic acid degradation.
Alternative Pathway: The Role of ω-Oxidation
While β-oxidation is the primary degradation route, evidence suggests that ω-oxidation may serve as an alternative, albeit likely minor, pathway for the metabolism of certain fatty acids, including the potential for pristanic acid breakdown.[6][7] This pathway is primarily characterized for phytanic acid, the precursor to pristanic acid.[8][9]
1. Hydroxylation:
The ω-oxidation pathway is initiated by the hydroxylation of the terminal (ω) carbon of the fatty acid, a reaction catalyzed by cytochrome P450 enzymes located in the endoplasmic reticulum.[7][9]
2. Oxidation to a Dicarboxylic Acid:
The resulting ω-hydroxy fatty acid is then further oxidized, first to an aldehyde and subsequently to a dicarboxylic acid.
3. β-Oxidation from Both Ends:
This dicarboxylic acid can then, in theory, undergo β-oxidation from both the α- and ω-ends, providing an alternative route for its complete degradation.
Direct experimental evidence and quantitative data for the ω-oxidation of pristanic acid are limited. However, the accumulation of dicarboxylic acids in certain metabolic disorders where β-oxidation is impaired suggests that this pathway can become more active as a compensatory mechanism.[7]
Diagram of the Postulated ω-Oxidation Pathway for Pristanic Acid
Caption: A potential alternative pathway for pristanic acid degradation.
Comparative Data on Pathway Activity
| Condition | Canonical Pathway Activity | Pristanic Acid Accumulation | Implication for Alternative Pathways | Reference |
| Healthy Individuals | Normal | Low | Basal or low activity of alternative pathways. | [10] |
| Zellweger Syndrome | Severely Impaired | High | Insufficient to compensate for the defect in the canonical pathway. | [11] |
| Bifunctional Protein Deficiency | Impaired | High | The accumulation of intermediates suggests a bottleneck in the canonical pathway. | [12] |
Table 1: Indirect Comparison of Pristanic Acid Degradation Pathways in Health and Disease.
In cultured fibroblasts from healthy individuals, the degradation rate of [U-³H]-pristanic acid was found to be significantly higher than that of its precursor, [U-³H]-phytanic acid, indicating that the α-oxidation of phytanic acid is the rate-limiting step in its overall conversion.[13] In fibroblasts from patients with Zellweger syndrome, the degradation of both phytanic and pristanic acid was severely impaired.[13]
Experimental Protocols
1. Fibroblast Culture and Incubation for Pristanic Acid Oxidation Assay
This protocol is adapted from studies investigating pristanic acid metabolism in cultured human fibroblasts.[14][15]
-
Cell Culture: Human skin fibroblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO₂.
-
Substrate Incubation: Confluent fibroblast monolayers are incubated with medium containing a known concentration of pristanic acid (e.g., [1-¹⁴C]pristanic acid or deuterated pristanic acid) for a specified period (e.g., 24-72 hours).
-
Measurement of Oxidation: The rate of pristanic acid oxidation is determined by measuring the production of ¹⁴CO₂ (for radiolabeled substrate) or by quantifying the remaining substrate and its metabolites in the cell culture medium and cell lysate using gas chromatography-mass spectrometry (GC-MS).[16]
2. Quantification of Pristanic Acid and its Metabolites by GC-MS
This method allows for the sensitive and specific quantification of pristanic acid and its β-oxidation intermediates.[10][17][18][19]
-
Sample Preparation: Plasma, cell culture medium, or cell lysates are spiked with a deuterated internal standard of pristanic acid. Lipids are extracted using a suitable organic solvent mixture (e.g., chloroform/methanol).
-
Derivatization: The carboxylic acid groups of pristanic acid and its metabolites are derivatized to form volatile esters (e.g., methyl esters or pentafluorobenzyl esters) to improve their chromatographic properties.
-
GC-MS Analysis: The derivatized samples are injected into a gas chromatograph coupled to a mass spectrometer. The compounds are separated on a capillary column and detected by the mass spectrometer operating in selected ion monitoring (SIM) mode for high sensitivity and specificity.
-
Quantification: The concentration of each analyte is determined by comparing the peak area of the analyte to that of the internal standard.
Experimental Workflow for Assessing Pristanic Acid Degradation
Caption: A typical workflow for studying pristanic acid metabolism.
Conclusion
The degradation of pristanic acid is predominantly carried out by the canonical pathway of peroxisomal and mitochondrial β-oxidation. While ω-oxidation represents a potential alternative route, its contribution to overall pristanic acid catabolism in healthy individuals appears to be minor. However, in disease states where the primary pathway is compromised, the role of such alternative routes may become more significant. Further research, particularly quantitative flux analysis studies, is necessary to fully elucidate the interplay between these metabolic pathways and their therapeutic potential in the context of peroxisomal disorders.
References
- 1. Human metabolism of phytanic acid and pristanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Phytanic acid and pristanic acid are oxidized by sequential peroxisomal and mitochondrial reactions in cultured fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biochemistry and genetics of inherited disorders of peroxisomal fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The biological significance of ω-oxidation of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peroxisomes, Refsum's disease and the alpha- and omega-oxidation of phytanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of phytanic acid omega-hydroxylation in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pristanic acid and phytanic acid in plasma from patients with peroxisomal disorders: stable isotope dilution analysis with electron capture negative ion mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phytanic acid oxidase activity in cultured skin fibroblasts. Diagnostic usefulness and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The metabolism of phytanic acid and pristanic acid in man: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Studies on the degradation of [U-3H]-phytanic acid and [U-3H]-pristanic acid in cultured fibroblasts from children with peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Studies on the oxidation of phytanic acid and pristanic acid in human fibroblasts by acylcarnitine analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Oxidation of pristanic acid in fibroblasts and its application to the diagnosis of peroxisomal beta-oxidation defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Oxidation of pristanic acid in fibroblasts and its application to the diagnosis of peroxisomal beta-oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 19. Implementation and Validation of a Gas Chromatography-Mass Spectrometry Method for Pristanic Acid and Phytanic Acid Quantification in Plasma Specimens [jlmqa.org]
inhibitors of alpha-methylacyl-CoA racemase (AMACR) and their effect on 2R-Pristanoyl-CoA levels
For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of alpha-methylacyl-CoA racemase (AMACR) and the efficacy of its inhibitors is paramount in the pursuit of novel therapeutics, particularly in oncology. This guide provides a comprehensive comparison of various AMACR inhibitors, focusing on their direct effect on 2R-pristanoyl-CoA levels, supported by experimental data and detailed methodologies.
Alpha-methylacyl-CoA racemase (AMACR) is a crucial enzyme in the peroxisomal beta-oxidation of branched-chain fatty acids, such as pristanic acid. A key function of AMACR is the stereochemical inversion of (2R)-pristanoyl-CoA to (2S)-pristanoyl-CoA. This conversion is an essential step, as only the (S)-epimer can be further metabolized by the downstream enzymes of the β-oxidation pathway.[1] Consequently, the inhibition of AMACR is expected to lead to an accumulation of the (2R)-pristanoyl-CoA substrate. Given that AMACR is overexpressed in several cancers, including prostate cancer, it has emerged as a promising target for drug development.[2][3]
Comparative Analysis of AMACR Inhibitors
A variety of compounds have been identified as inhibitors of AMACR, ranging from substrate analogs to small molecules discovered through high-throughput screening. While many studies report the in vitro potency of these inhibitors against the AMACR enzyme, typically as IC50 or Ki values, data directly comparing their effects on the cellular accumulation of this compound is less common. This guide synthesizes the available information to provide a comparative overview.
| Inhibitor Class | Representative Compound(s) | Mechanism of Action / Key Features | Reported Potency (IC50/Ki) | Effect on this compound Levels |
| Substrate-Based Inhibitors | Ibuprofenoyl-CoA, 2-Trifluoromethyl-tetradecanoyl-CoA | Analogs of the natural substrate that bind to the active site. | Micromolar to nanomolar range. | Expected to cause accumulation, though direct comparative quantitative data is limited in publicly available literature. |
| Seleno-organic Compounds | Ebselen, Ebselen Oxide | Covalent modification of the enzyme. | Low micromolar range. | Expected to cause accumulation, but direct quantitative comparison with other inhibitors on this specific metabolite is not readily available. |
| N-Methylthiocarbamates | N-methylthiocarbamate derivatives | Designed to mimic the enolate intermediate of the racemization reaction.[4] | Nanomolar range.[4] | Expected to be highly effective in causing this compound accumulation due to high potency. |
| Pyrazoloquinolines & Pyrazolopyrimidines | Various screened compounds | Identified through high-throughput screening; often exhibit uncompetitive or mixed inhibition.[5] | Low micromolar range.[5] | Expected to cause accumulation, but cellular studies on metabolite levels are needed. |
Table 1: Comparison of different classes of AMACR inhibitors. The table summarizes the mechanism of action, reported potency, and the anticipated effect on this compound levels for various inhibitor classes. Direct comparative studies quantifying this specific metabolic outcome are needed to definitively rank their cellular efficacy.
Signaling Pathways and Experimental Workflows
The metabolic pathway involving AMACR is a critical component of branched-chain fatty acid metabolism. Inhibition of AMACR disrupts this pathway, leading to the buildup of its substrate, (2R)-pristanoyl-CoA.
Figure 1: AMACR Metabolic Pathway and Point of Inhibition. This diagram illustrates the conversion of pristanic acid to (2R)-pristanoyl-CoA, followed by the crucial AMACR-catalyzed racemization to (2S)-pristanoyl-CoA, which then enters β-oxidation. AMACR inhibitors block this key step.
To quantitatively assess the impact of these inhibitors, a robust experimental workflow is necessary. This typically involves cell culture, treatment with the inhibitors, extraction of metabolites, and subsequent analysis by liquid chromatography-mass spectrometry (LC-MS/MS).
Figure 2: Experimental Workflow for Quantifying this compound Levels. This flowchart outlines the key steps from cell culture to the final quantification of this compound following treatment with AMACR inhibitors.
Experimental Protocols
1. Cell Culture and Inhibitor Treatment:
-
Cell Lines: Prostate cancer cell lines with known AMACR expression (e.g., LNCaP, PC-3) are suitable models.
-
Culture Conditions: Cells are maintained in appropriate media and conditions as per standard protocols.
-
Inhibitor Preparation: Inhibitors are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
Treatment: Cells are seeded and allowed to adhere before being treated with various concentrations of the AMACR inhibitors or vehicle control for a specified duration (e.g., 24-48 hours).
2. Acyl-CoA Extraction from Cultured Cells:
This protocol is adapted from methods described for the analysis of acyl-CoA species.[6]
-
Cell Harvesting: After incubation, the culture medium is removed, and the cells are washed with ice-cold phosphate-buffered saline (PBS).
-
Lysis and Precipitation: An ice-cold extraction solution (e.g., 10% trichloroacetic acid or a mixture of acetonitrile, isopropanol, and water) is added to the culture dish to lyse the cells and precipitate proteins.
-
Scraping and Collection: The cells are scraped from the dish, and the lysate is collected into a microcentrifuge tube.
-
Centrifugation: The lysate is centrifuged at a high speed (e.g., 16,000 x g) at 4°C to pellet the protein precipitate.
-
Supernatant Transfer: The supernatant, containing the acyl-CoA esters, is carefully transferred to a new tube for analysis.
3. Quantification of this compound by LC-MS/MS:
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of acyl-CoA species.[6]
-
Chromatographic Separation: The extracted metabolites are separated on a C18 reverse-phase column using a gradient of mobile phases, typically containing an ion-pairing agent to improve retention of the polar acyl-CoA molecules.
-
Mass Spectrometry Detection: The eluent from the LC is introduced into a tandem mass spectrometer operating in positive ion mode.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound and an appropriate internal standard are monitored for quantification. The selection of specific transitions ensures high selectivity and minimizes interference from other cellular components.
-
Data Analysis: The peak areas of this compound are normalized to the internal standard and quantified using a calibration curve generated with authentic standards. The results are typically expressed as pmol or nmol per million cells or per mg of protein.
Conclusion
The inhibition of AMACR presents a promising strategy for cancer therapy by disrupting branched-chain fatty acid metabolism. While numerous inhibitors have been developed with varying potencies against the isolated enzyme, a comprehensive understanding of their cellular efficacy requires direct measurement of the accumulation of key metabolites like this compound. The experimental framework outlined in this guide provides a robust approach for the comparative analysis of AMACR inhibitors, enabling researchers to identify the most effective compounds for further preclinical and clinical development. Future studies employing these methodologies to directly compare the effects of different inhibitor classes on this compound levels will be invaluable in advancing this field.
References
- 1. Reactome | Beta-oxidation of pristanoyl-CoA [reactome.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Elevated α-Methylacyl-CoA Racemase Enzymatic Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of human α-methylacyl CoA racemase (AMACR): a target for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of novel small-molecule inhibitors of α-methylacyl-CoA racemase (AMACR; P504S) and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 2R-Pristanoyl-CoA as a Control Substance in Metabolic Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of metabolic research, the use of well-characterized control substances is paramount for elucidating enzymatic pathways and understanding disease mechanisms. 2R-Pristanoyl-CoA, a branched-chain acyl-CoA thioester, serves as a critical substrate in the study of peroxisomal β-oxidation, a key metabolic pathway for the breakdown of specific fatty acids. This guide provides a comprehensive comparison of this compound with alternative substances used in metabolic studies, supported by experimental data and detailed protocols to aid researchers in designing and interpreting their experiments.
Understanding the Metabolic Context of this compound
This compound is an intermediate in the degradation of phytanic acid, a branched-chain fatty acid derived from dietary sources. The accumulation of phytanic acid is a hallmark of Adult Refsum Disease, a rare inherited neurological disorder. The metabolic pathway involves the conversion of phytanic acid to phytanoyl-CoA, which is then hydroxylated and subsequently shortened to pristanic acid. Pristanic acid is then activated to pristanoyl-CoA, which exists as a racemic mixture of (2R)- and (2S)-pristanoyl-CoA. The (2R)-epimer must be converted to the (2S)-epimer by the enzyme α-methylacyl-CoA racemase (AMACR) before it can be further degraded by three cycles of peroxisomal β-oxidation.[1][2][3] This makes this compound a specific and essential substrate for studying the function and potential dysfunction of AMACR and the subsequent enzymes in the peroxisomal β-oxidation pathway.[4][5]
Comparison of this compound with Alternative Substrates
The choice of a control substance in metabolic studies depends on the specific enzyme or pathway being investigated. Here, we compare this compound with other commonly used acyl-CoA substrates.
| Substrate | Primary Metabolic Pathway | Key Enzymes Involved | Primary Application as a Control |
| This compound | Peroxisomal β-oxidation of branched-chain fatty acids | α-methylacyl-CoA racemase (AMACR), Pristanoyl-CoA oxidase (ACOX2/ACOX3) | Specific substrate for assaying AMACR activity and the subsequent steps of pristanic acid oxidation. |
| Phytanoyl-CoA | Peroxisomal α-oxidation | Phytanoyl-CoA hydroxylase (PHYH) | Substrate for studying the initial steps of phytanic acid degradation and diagnosing Refsum disease.[6][7] |
| (2S)-Pristanoyl-CoA | Peroxisomal β-oxidation of branched-chain fatty acids | Pristanoyl-CoA oxidase (ACOX2/ACOX3) | Direct substrate for ACOX enzymes, bypassing the need for AMACR. Used to differentiate between defects in racemization and subsequent oxidation steps.[8] |
| Palmitoyl-CoA (C16:0-CoA) | Mitochondrial and Peroxisomal β-oxidation (straight-chain) | Acyl-CoA oxidases (ACOX1), Carnitine palmitoyltransferase (CPT) system | General substrate for assessing overall β-oxidation capacity in both mitochondria and peroxisomes. Often used as a baseline control.[9][10] |
| Lauroyl-CoA (C12:0-CoA) | Primarily Peroxisomal β-oxidation (straight-chain) | Acyl-CoA oxidase (ACOX1) | Preferred substrate for specifically assaying peroxisomal acyl-CoA oxidase activity due to lower substrate inhibition compared to longer chain acyl-CoAs.[9] |
Experimental Protocols
Assay for α-Methylacyl-CoA Racemase (AMACR) Activity
This protocol is adapted from established methods for measuring AMACR activity using a coupled-enzyme assay.
Principle: The conversion of this compound to 2S-pristanoyl-CoA by AMACR is coupled to the oxidation of the newly formed 2S-pristanoyl-CoA by pristanoyl-CoA oxidase. The hydrogen peroxide (H₂O₂) produced in the oxidase reaction is then measured using a fluorometric or colorimetric method.
Materials:
-
Cell or tissue homogenates, or purified AMACR enzyme
-
This compound (substrate)
-
Pristanoyl-CoA oxidase
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent (or other suitable H₂O₂ indicator)
-
Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, Amplex Red, and HRP.
-
Add the cell/tissue homogenate or purified AMACR to the reaction mixture.
-
Add pristanoyl-CoA oxidase.
-
Initiate the reaction by adding this compound.
-
Monitor the increase in fluorescence (excitation ~530 nm, emission ~590 nm for Amplex Red) over time in a microplate reader.
-
A standard curve using known concentrations of H₂O₂ should be prepared to quantify the rate of H₂O₂ production, which is proportional to AMACR activity.
Control Experiments:
-
Negative Control (No Substrate): Omit this compound to measure background fluorescence.
-
Negative Control (No AMACR): Use heat-inactivated enzyme or a sample from an AMACR-deficient cell line to ensure the reaction is AMACR-dependent.
-
Positive Control: Use a sample with known AMACR activity.
-
Alternative Substrate Control: Replace this compound with (2S)-Pristanoyl-CoA. A signal in this reaction would indicate direct oxidase activity independent of racemization.
Peroxisomal β-Oxidation Assay using Radiolabeled Substrates
This protocol outlines a method to measure the overall peroxisomal β-oxidation of fatty acids using a radiolabeled substrate.
Principle: Cells are incubated with a ¹⁴C-labeled fatty acid substrate. The rate of β-oxidation is determined by measuring the amount of radiolabeled acetyl-CoA and other water-soluble intermediates produced.
Materials:
-
Cultured cells (e.g., fibroblasts, hepatocytes)
-
[1-¹⁴C]Palmitic acid or other ¹⁴C-labeled fatty acid
-
Cell culture medium
-
Scintillation cocktail and counter
-
Perchloric acid
Procedure:
-
Culture cells to near confluency in appropriate multi-well plates.
-
Prepare the incubation medium containing the ¹⁴C-labeled fatty acid complexed to bovine serum albumin (BSA).
-
Wash the cells and add the incubation medium.
-
Incubate the cells at 37°C for a defined period (e.g., 2-4 hours).
-
Stop the reaction by adding perchloric acid to the medium.
-
Separate the aqueous phase (containing the radiolabeled water-soluble products) from the organic phase (containing the un-metabolized fatty acid) by centrifugation.
-
Measure the radioactivity in an aliquot of the aqueous phase using a scintillation counter.
-
The rate of β-oxidation is expressed as nmol of ¹⁴C-labeled substrate converted to water-soluble products per hour per mg of cell protein.[11][12]
To specifically measure peroxisomal β-oxidation:
-
Inhibit mitochondrial β-oxidation using an inhibitor such as etomoxir, which blocks the carnitine palmitoyltransferase 1 (CPT1) shuttle.
Signaling Pathways and Experimental Workflows
Phytanic Acid and Pristanic Acid Metabolism
The degradation of phytanic acid is a multi-step process that begins with α-oxidation in the peroxisome, followed by β-oxidation of the resulting pristanic acid. This compound is a key intermediate in this pathway.
References
- 1. Assay of peroxisomal beta-oxidation of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current Knowledge on the Function of α-Methyl Acyl-CoA Racemase in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. uniprot.org [uniprot.org]
- 5. Reactome | Isomerization of (2R)-pristanoyl-CoA to (2S)-pristanoyl-CoA [reactome.org]
- 6. Utilization of sterol carrier protein-2 by phytanoyl-CoA 2-hydroxylase in the peroxisomal alpha oxidation of phytanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Determination of peroxisomal fatty acyl-CoA oxidase activity using a lauroyl-CoA-based fluorometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acyl-CoA oxidase activity and peroxisomal fatty acid oxidation in rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fatty acid oxidation assay [protocols.io]
- 12. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of In Vivo and In Vitro 2R-Pristanoyl-CoA Turnover
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the metabolic turnover of 2R-Pristanoyl-CoA, a branched-chain fatty acyl-CoA ester, contrasting available in vitro enzymatic data with the more complex physiological context of in vivo metabolism. Understanding the kinetics and pathways of this compound turnover is crucial for research into peroxisomal disorders, lipid metabolism, and the development of therapeutics targeting these pathways.
Executive Summary
The metabolism of this compound is initiated by its conversion to the 2S-stereoisomer, a critical step that allows it to enter the peroxisomal β-oxidation pathway. In vitro studies have provided valuable kinetic data for the key enzyme in this initial conversion, α-methylacyl-CoA racemase (AMACR). However, quantitative data on the subsequent enzymatic steps and the overall metabolic flux in vivo remain less well-defined. This guide summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the key pathways and workflows to facilitate a comprehensive understanding of this compound turnover.
Data Presentation
| Parameter | In Vitro Value | In Vivo Value | Key Enzyme | Organism/System | Reference |
| Kcat (Turnover Number) | Not Reported | Not Reported | AMACR | Human | |
| Km (Michaelis Constant) | 172 µM | Not Reported | AMACR | Human | [1] |
| Vmax (Maximum Velocity) | 0.1 µmol/min/mg | Not Reported | AMACR | Human | [1] |
Note: The lack of reported in vivo values highlights a significant gap in the current understanding of this compound metabolism under physiological conditions. The in vitro data provides a baseline for the enzymatic capacity but does not reflect the complex regulatory mechanisms and substrate availability in vivo.
Experimental Protocols
In Vitro: α-Methylacyl-CoA Racemase (AMACR) Activity Assay
This protocol describes a common method for determining the in vitro activity of AMACR using a radiolabeled substrate.
Principle: This assay is based on the conversion of (R)-[2-³H]-pristanoyl-CoA to its (S)-stereoisomer by AMACR. The subsequent action of peroxisomal β-oxidation enzymes on the (S)-isomer leads to the release of ³H₂O, which can be quantified to determine AMACR activity.[2]
Materials:
-
(R)-[2-³H]-pristanoyl-CoA (radiolabeled substrate)
-
Purified or recombinant AMACR enzyme
-
Peroxisomal β-oxidation enzyme mixture (containing acyl-CoA oxidase, multifunctional protein 2, and sterol carrier protein x-related thiolase)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Trichloroacetic acid (TCA) solution (to stop the reaction)
-
Reverse-phase silica (B1680970) gel columns
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, the peroxisomal β-oxidation enzyme mixture, and the AMACR enzyme.
-
Initiate the reaction by adding the (R)-[2-³H]-pristanoyl-CoA substrate.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the TCA solution.
-
Separate the released ³H₂O from the unreacted substrate by passing the mixture through a reverse-phase silica gel column.
-
Quantify the amount of ³H₂O in the eluate using liquid scintillation counting.
-
Calculate the enzyme activity based on the amount of ³H₂O produced per unit time and amount of AMACR enzyme.
In Vivo: Metabolic Flux Analysis of Pristanic Acid using Stable Isotopes
While specific protocols for this compound are scarce, the following outlines a general approach for studying the in vivo metabolism of its precursor, pristanic acid, using stable isotope tracing.
Principle: This method involves administering a stable isotope-labeled form of pristanic acid (e.g., deuterated pristanic acid) to an organism or cell culture. The rate of appearance of labeled downstream metabolites is then measured over time using mass spectrometry to determine the metabolic flux.[3][4]
Materials:
-
Stable isotope-labeled pristanic acid (e.g., [ω-²H₆]pristanic acid)
-
Cell culture medium or animal model
-
Instrumentation for sample collection (e.g., blood, tissue)
-
Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) for metabolite analysis
Procedure:
-
Administration of Labeled Substrate: Introduce the stable isotope-labeled pristanic acid to the biological system (e.g., add to cell culture medium or administer to an animal model).
-
Sample Collection: Collect biological samples (e.g., cell pellets, plasma, tissue biopsies) at various time points after administration.
-
Metabolite Extraction: Extract the metabolites of interest from the collected samples.
-
Derivatization (if necessary): Chemically modify the metabolites to improve their volatility and detection by GC-MS.
-
Mass Spectrometry Analysis: Analyze the isotopic enrichment of the downstream metabolites (e.g., labeled acyl-carnitines) using GC-MS or LC-MS.
-
Flux Calculation: Use mathematical modeling to calculate the rate of conversion of the labeled precursor to its metabolites, providing a measure of the in vivo metabolic flux.
Mandatory Visualization
Caption: Metabolic pathway of this compound turnover.
Caption: Experimental workflows for turnover analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Human Metabolome Database: Showing metabocard for Pristanic acid (HMDB0000795) [hmdb.ca]
- 3. Studies on the oxidation of phytanic acid and pristanic acid in human fibroblasts by acylcarnitine analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phytanic acid and pristanic acid are oxidized by sequential peroxisomal and mitochondrial reactions in cultured fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Structural Analogs of 2R-Pristanoyl-CoA for Competitive Binding Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of structural analogs of 2R-Pristanoyl-CoA for use in competitive binding assays. The information presented is intended to assist researchers in selecting appropriate tools for studying the peroxisomal beta-oxidation of branched-chain fatty acids and for the development of novel therapeutics targeting this pathway.
Introduction to this compound and its Significance
This compound is a key intermediate in the metabolism of phytanic acid, a branched-chain fatty acid derived from dietary sources. The breakdown of this compound occurs primarily through the peroxisomal beta-oxidation pathway. Dysregulation of this pathway is associated with several metabolic disorders. Understanding the binding interactions of this compound with the enzymes of this pathway is crucial for developing diagnostic and therapeutic strategies. Competitive binding assays, utilizing structural analogs of the natural substrate, are invaluable tools for characterizing these interactions and for screening potential inhibitors.
Peroxisomal Beta-Oxidation of this compound
The metabolism of this compound in peroxisomes involves a series of enzymatic reactions. A critical initial step is the conversion of the 2R-epimer to the 2S-epimer by the enzyme alpha-methylacyl-CoA racemase (AMACR), as the subsequent beta-oxidation enzymes are specific for the S-stereoisomer. This pathway is a key signaling cascade in lipid metabolism.
Structural Analogs of this compound and Their Binding Affinities
While extensive quantitative data for a wide range of synthetic this compound analogs in competitive binding assays is limited in publicly available literature, studies on related acyl-CoA esters provide valuable insights into the structural features influencing binding to relevant proteins like Acyl-CoA Binding Protein (ACBP). The affinity of ACBP for acyl-CoA esters is strongly dependent on the length of the acyl chain, with a preference for longer chains.
| Compound/Analog Class | Key Structural Features | Target Protein(s) | Binding Affinity (Kd or IC50) | Reference |
| Pristanoyl-CoA | C19 branched-chain acyl-CoA | Pristanoyl-CoA Oxidase, AMACR, ACBP | High affinity (specific values not consistently reported) | [1][2] |
| Phytanoyl-CoA | C20 branched-chain acyl-CoA | Phytanoyl-CoA Hydroxylase, ACBP | Substrate for its specific hydroxylase. Binds to ACBP. | [3] |
| 2-Methylpalmitoyl-CoA | C17 acyl-CoA with a 2-methyl branch | Peroxisomal beta-oxidation enzymes | Serves as a model substrate for branched-chain fatty acid oxidation. | |
| Long-chain straight-chain acyl-CoAs (e.g., Palmitoyl-CoA, Oleoyl-CoA) | C16-C18 straight acyl chain | ACBP, various acyltransferases | High affinity to ACBP, with Kd values in the nanomolar to picomolar range.[4] | [4][5] |
Note: The table above is a summary based on available literature. Direct comparative studies of a series of this compound analogs with reported binding affinities are scarce. The presented data for other acyl-CoAs can guide the design and interpretation of competitive binding assays.
Experimental Protocols for Competitive Binding Assays
Lipidex 1000 Competition Assay
This assay is commonly used to measure the binding of fatty acids and their CoA esters to proteins. It relies on the differential partitioning of the free and protein-bound ligand between the aqueous phase and a hydrophobic resin (Lipidex 1000).
Workflow:
Detailed Methodology:
-
Preparation of Reagents:
-
Binding Buffer: Prepare a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Radiolabeled Ligand: Prepare a stock solution of radiolabeled this compound (e.g., [³H] or [¹⁴C]-labeled).
-
Unlabeled Competitors: Prepare a dilution series of the structural analogs of this compound.
-
Binding Protein: Purify the target protein (e.g., ACBP, Pristanoyl-CoA Oxidase).
-
Lipidex 1000 Slurry: Swell Lipidex 1000 resin in the binding buffer according to the manufacturer's instructions.
-
-
Assay Procedure:
-
In microcentrifuge tubes, combine the binding buffer, a fixed concentration of the radiolabeled this compound, and the purified binding protein.
-
Add increasing concentrations of the unlabeled structural analog to the respective tubes. Include control tubes with no unlabeled competitor (for total binding) and tubes with a large excess of unlabeled competitor (for non-specific binding).
-
Incubate the mixtures at the desired temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Add a defined volume of the pre-swollen Lipidex 1000 slurry to each tube.
-
Incubate on ice for a short period (e.g., 15-30 minutes) to allow the unbound ligand to adsorb to the resin.
-
Centrifuge the tubes at a low speed to pellet the Lipidex 1000.
-
Carefully collect an aliquot of the supernatant, which contains the protein-bound radiolabeled ligand.
-
-
Data Analysis:
-
Measure the radioactivity in the collected supernatant using a scintillation counter.
-
Calculate the percentage of specific binding at each concentration of the unlabeled competitor.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.
-
Electron Paramagnetic Resonance (EPR) Spectroscopy Displacement Assay
EPR spectroscopy, in conjunction with site-directed spin labeling, can be a powerful tool to monitor ligand binding and displacement. This technique measures changes in the mobility of a spin label attached to the protein upon ligand binding.
Logical Relationship for EPR Displacement Assay:
Detailed Methodology:
-
Protein Preparation and Spin Labeling:
-
Introduce a cysteine residue at a specific site within the binding pocket of the target protein using site-directed mutagenesis.
-
React the purified cysteine-mutant protein with a sulfhydryl-specific nitroxide spin label (e.g., MTSSL).
-
Remove excess, unreacted spin label by dialysis or size-exclusion chromatography.
-
-
EPR Measurements:
-
Record the EPR spectrum of the spin-labeled protein in the absence of any ligand. This will serve as the baseline spectrum.
-
Add a saturating concentration of this compound to the spin-labeled protein and record the EPR spectrum. A change in the spectral line shape will indicate binding and a change in the local environment of the spin label.
-
Titrate the protein-ligand complex with increasing concentrations of the unlabeled structural analog.
-
Record the EPR spectrum at each concentration of the competitor. The displacement of the spin-labeled ligand will result in a shift of the EPR spectrum back towards the baseline (unbound) state.
-
-
Data Analysis:
-
Analyze the changes in the EPR spectral line shape to determine the fraction of bound spin-labeled ligand at each competitor concentration.
-
Plot the fraction of bound ligand against the logarithm of the competitor concentration.
-
Fit the data to a competition binding isotherm to determine the IC50 value of the analog. The Ki can then be calculated using the Cheng-Prusoff equation.[6][7][8]
-
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of pristanoyl-CoA oxidase as a distinct, clofibrate non-inducible enzyme in rat liver peroxisomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchprofiles.tudublin.ie [researchprofiles.tudublin.ie]
- 4. Acyl-CoA-binding protein (ACBP) can mediate intermembrane acyl-CoA transport and donate acyl-CoA for beta-oxidation and glycerolipid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evolution of the acyl-CoA binding protein (ACBP) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of site-directed spin labeling EPR spectroscopy to study protein–LPS interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of Site-Directed Spin Labeling EPR Spectroscopy to Study Protein-LPS Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methods and applications of site-directed spin labeling EPR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal of 2R-Pristanoyl-CoA
For Immediate Implementation: This guide provides essential safety and logistical information for the proper disposal of 2R-Pristanoyl-CoA, a crucial coenzyme A derivative in biochemical research. Adherence to these procedures is vital for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This document is intended for researchers, scientists, and drug development professionals actively engaged in laboratory work.
Core Safety and Handling Summary
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1][2] Accidental spills should be managed promptly by covering with an absorbent material, collecting the contained waste, and cleaning the affected area, ensuring that the waste and cleaning materials are disposed of as hazardous waste.[1][3]
Quantitative Data on Chemical Hazards
The following table summarizes the key hazard information extrapolated from safety data sheets of similar thioester compounds. This information should be used as a precautionary guide for handling this compound.
| Hazard Classification | GHS Category | Precautionary Statements |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1][2] |
| Skin Irritation | Category 2 | H315: Causes skin irritation.[1] |
| Eye Irritation | Category 1 / 2A | H318/H319: Causes serious eye damage/irritation.[1][2] |
| Aquatic Hazard (Acute) | Category 2 / 3 | H402/H411: Harmful/Toxic to aquatic life.[1][2] |
Experimental Protocol: Step-by-Step Disposal Procedure
The proper disposal of this compound must comply with local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[4] The following protocol outlines the necessary steps for its safe disposal.
-
Waste Identification and Segregation:
-
Treat all this compound waste, including contaminated consumables (e.g., pipette tips, tubes), as hazardous chemical waste.
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed by a qualified environmental health and safety (EHS) professional. Thioesters can be reactive, and their stability can be influenced by pH and the presence of other chemicals.[5][6][7][8][9]
-
-
Containerization:
-
Collect this compound waste in a designated, leak-proof, and chemically compatible container.[4][10] Polyethylene or other approved plastic containers are generally suitable.
-
The container must be in good condition, free from damage or deterioration.[4]
-
Ensure the container is kept tightly closed except when adding waste.[3][10]
-
-
Labeling:
-
Storage:
-
Store the waste container in a designated satellite accumulation area (SAA) at or near the point of generation.[10]
-
The SAA should be a well-ventilated, secondary containment area away from general laboratory traffic.
-
Ensure incompatible chemicals are not stored in the same secondary containment.[4]
-
-
Disposal Request:
-
Once the container is full or has reached the storage time limit set by your institution (often 6-12 months), arrange for its disposal through your institution's EHS department or a licensed hazardous waste disposal contractor.[10][11]
-
Do not dispose of this compound down the drain or in the regular trash.[3][4]
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 4. danielshealth.com [danielshealth.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thioester - Wikipedia [en.wikipedia.org]
- 9. CHEM 440 - Thioesters [guweb2.gonzaga.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. epa.gov [epa.gov]
Essential Safety and Operational Guide for Handling 2R-Pristanoyl-CoA
This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 2R-Pristanoyl-CoA. The following procedural guidance outlines personal protective equipment (PPE), handling protocols, and disposal plans to ensure laboratory safety and proper chemical management.
Hazard Identification and Personal Protective Equipment
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Recommended Equipment | Justification |
| Eye and Face | Chemical safety goggles or a face shield. | Protects against splashes and dust, preventing serious eye irritation or damage. |
| Skin | Chemical-resistant gloves (e.g., nitrile). A lab coat or other protective clothing must be worn. | Prevents skin irritation and absorption. Contaminated work clothing should not be allowed out of the workplace. |
| Respiratory | Use in a well-ventilated area. If dusts are generated, a respirator with an appropriate filter (e.g., P2 or A-P2) is recommended. | Avoids inhalation of dusts which may be harmful. |
| General Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. Change contaminated clothing promptly. | Prevents accidental ingestion and cross-contamination. |
Operational and Disposal Plans
Handling and Storage:
-
Storage: Store in a tightly sealed container in a dry, well-ventilated place, away from light.[1] Follow the recommended storage temperature on the product label.
-
Handling: Avoid generating dust. Ensure adequate ventilation.
First Aid Measures:
-
If Swallowed: Rinse mouth and drink two glasses of water. Seek immediate medical attention.
-
In Case of Eye Contact: Immediately rinse with plenty of water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult an ophthalmologist.
-
In Case of Skin Contact: Take off all contaminated clothing immediately. Rinse skin with water/shower.
-
If Inhaled: Move to fresh air.
Spill and Disposal Procedures:
-
Spill Containment: Evacuate the area. Wear appropriate PPE. Cover drains to prevent entry into the water system. Collect the spilled material, bind it, and pump it off if necessary. Take up the dry material and place it in a suitable container for disposal. Clean the affected area thoroughly.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Avoid release to the environment.
Experimental Workflow for Safe Handling
The following diagram outlines the procedural flow for safely handling this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
Biochemical Context
This compound is a coenzyme A derivative involved in the peroxisomal beta-oxidation of pristanic acid.[2] In humans, the 2R-isomer is converted to the 2S-isomer by the enzyme alpha-methylacyl-CoA racemase (AMACR) before it can be further degraded.[3][4] This metabolic pathway is crucial for the breakdown of certain branched-chain fatty acids.[2][5]
References
- 1. alfachemic.com [alfachemic.com]
- 2. Reactome | Beta-oxidation of pristanoyl-CoA [reactome.org]
- 3. Biochemistry and genetics of inherited disorders of peroxisomal fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactome | Isomerization of (2R)-pristanoyl-CoA to (2S)-pristanoyl-CoA [reactome.org]
- 5. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
